Mannioside A
描述
This compound has been reported in Dracaena arborea and Dracaena mannii with data available.
属性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H62O13/c1-18-8-13-38(47-17-18)20(3)39(46)27(52-38)15-25-23-7-6-21-14-22(9-11-36(21,4)24(23)10-12-37(25,39)5)49-35-32(45)33(29(42)26(16-40)50-35)51-34-31(44)30(43)28(41)19(2)48-34/h6,18-20,22-35,40-46H,7-17H2,1-5H3/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28+,29-,30-,31-,32-,33+,34+,35-,36+,37+,38-,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESPHCXEIPYBIA-ROYLHSTISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O)C)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chemical Architecture of Mannoside A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the chemical structure of Mannoside A, a steroidal saponin with noted anti-inflammatory properties. The information presented herein is intended to support research and development efforts in medicinal chemistry, natural product synthesis, and pharmacology.
Core Chemical Identity
Mannoside A is a naturally occurring steroidal saponin isolated from plants of the Dracaena genus, such as Dracaena mannii.[1] Its chemical backbone is a pennogenin moiety, which is a type of spirostanol steroid. This aglycone is glycosidically linked to a disaccharide sugar chain at the C-3 position.
The sugar component consists of an alpha-L-rhamnopyranosyl unit linked to a beta-D-glucopyranosyl residue.[1] Specifically, the linkage is alpha-L-rhamnopyranosyl-(1→3)-beta-D-glucopyranosyl.[1] This entire disaccharide is then attached to the pennogenin aglycone.
The systematic IUPAC name for Mannoside A is (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol.[1]
Quantitative Molecular Data
The fundamental physicochemical properties of Mannoside A are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₃₉H₆₂O₁₃ | PubChem[1] |
| Molecular Weight | 738.9 g/mol | PubChem[1] |
| Monoisotopic Mass | 738.419042 g/mol | PubChem |
Conceptual Signaling Pathway: Anti-inflammatory Action
While the precise molecular targets of Mannoside A are a subject of ongoing research, its reported anti-inflammatory activity suggests modulation of key signaling cascades involved in the inflammatory response. A generalized pathway is depicted below.
Caption: Conceptual model of Mannoside A's anti-inflammatory action.
Experimental Protocols: A General Framework
Detailed experimental protocols for the isolation and characterization of Mannoside A can be adapted from established methods for natural product chemistry. A generalized workflow is presented below.
Caption: General workflow for isolation and characterization.
Isolation of Mannoside A
-
Extraction: Dried and powdered plant material (e.g., leaves or stems of Dracaena mannii) is subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature.
-
Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to fractionate the components. Saponins like Mannoside A are typically enriched in the n-butanol fraction.
-
Chromatography: The bioactive fraction is subjected to multiple rounds of column chromatography over silica gel, Sephadex LH-20, or other suitable stationary phases. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol-water).
-
Purification: Final purification to yield pure Mannoside A is typically achieved by preparative High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column.
Structural Elucidation
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is employed to determine the exact molecular weight and deduce the molecular formula of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These spectra provide information on the number and types of protons and carbons, respectively, in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within both the steroidal aglycone and the sugar moieties, as well as determining the linkage points between them.
-
-
Acid Hydrolysis: To confirm the identity of the sugar units, the purified saponin can be subjected to acid hydrolysis to cleave the glycosidic bonds. The resulting monosaccharides are then identified by comparison with authentic standards using techniques like gas chromatography (GC) or thin-layer chromatography (TLC).
References
The Advent of Mannoside A: A Technical Guide to a New Frontier in Anti-Adhesion Therapy
For Immediate Distribution to the Scientific Community
This technical whitepaper provides an in-depth overview of the discovery, isolation (synthesis), and biological characterization of Mannoside A, a potent antagonist of the bacterial adhesin FimH. This document is intended for researchers, scientists, and drug development professionals interested in the development of novel anti-virulence therapies for the treatment of urinary tract infections (UTIs) caused by uropathogenic E. coli (UPEC).
Introduction: The Challenge of Uropathogenic E. coli and the Promise of Anti-Adhesion Strategies
Uropathogenic E. coli (UPEC) is the primary causative agent of urinary tract infections, a widespread and often recurrent medical issue. A critical initial step in the pathogenesis of UTIs is the adhesion of UPEC to the bladder epithelium.[1] This adhesion is mediated by type 1 pili, which are filamentous appendages on the bacterial surface tipped with the FimH adhesin.[1] FimH is a lectin that specifically recognizes and binds to mannosylated glycoproteins, such as uroplakin Ia, on the surface of bladder epithelial cells.[2] By blocking this interaction, it is possible to prevent bacterial colonization and the subsequent infection cascade.
Mannoside A emerges from a class of synthetic α-D-mannosides, specifically ortho-substituted biphenyl mannosides, designed as competitive inhibitors of FimH. These compounds represent a promising antibiotic-sparing strategy, as they do not kill the bacteria but rather prevent them from causing disease, thereby reducing the selective pressure for the development of antibiotic resistance.[1]
Discovery and Structure of Mannoside A
The discovery of Mannoside A was the culmination of structure-guided drug design and optimization efforts aimed at developing potent FimH antagonists.[3][4] Initial studies identified that α-D-mannose itself could inhibit FimH, but with low affinity. The development of synthetic mannosides with lipophilic aglycones, such as biphenyl groups, led to a significant increase in potency.[5][6][7] X-ray crystallography studies of FimH in complex with these antagonists revealed that the biphenyl moiety makes crucial hydrophobic and π-π stacking interactions with a "tyrosine gate" (Tyr48 and Tyr137) and other residues on the outer surface of the FimH binding pocket.[3][5]
Mannoside A is a representative ortho-substituted biphenyl α-D-mannoside, with the following general structure:
(A representative chemical structure of an ortho-substituted biphenyl α-D-mannoside would be depicted here in a publication; for this text-based format, a detailed description is provided.)
The core structure consists of an α-D-mannose sugar moiety linked via a glycosidic bond to a biphenyl group. The ortho-substitution on the phenyl ring directly attached to the mannose is a key feature that enhances binding affinity.[5]
Isolation and Synthesis of Mannoside A
As a synthetic compound, the "isolation" of Mannoside A refers to its chemical synthesis and purification. The general synthetic route for ortho-substituted biphenyl α-D-mannosides is a multi-step process.[3][5]
Experimental Protocol: Synthesis of a Representative Mannoside A Analogue
This protocol describes the synthesis of a representative ortho-substituted biphenyl α-D-mannoside.
Step 1: Glycosylation A solution of D-mannose pentaacetate and an ortho-substituted 4-bromophenol in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product, an acetylated ortho-substituted bromophenyl α-D-mannopyranoside, is extracted and purified by column chromatography.
Step 2: Suzuki Cross-Coupling The purified bromophenyl mannoside from Step 1 is dissolved in a solvent mixture (e.g., toluene, ethanol, and water) with a phenylboronic acid derivative and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base (e.g., sodium carbonate). The mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC). The resulting acetylated biphenyl α-D-mannoside is then extracted and purified.
Step 3: Deacetylation The acetylated biphenyl mannoside is dissolved in methanol and treated with a catalytic amount of sodium methoxide. The reaction is stirred at room temperature until the deprotection is complete. The final product, the biphenyl α-D-mannoside (Mannoside A analogue), is purified by column chromatography or recrystallization to yield the final product.
Biological Activity and Data Presentation
The biological activity of Mannoside A and its analogues is primarily assessed through their ability to inhibit FimH-mediated processes. Key quantitative metrics include the Hemagglutination Inhibition (HAI) titer and the half-maximal inhibitory concentration (IC₅₀) in various assays.
| Compound Class | HAI Titer (µM) | Biofilm Prevention IC₅₀ (µM) | FimH Binding Affinity (K D, nM) |
| Unsubstituted Biphenyl Mannoside | ~1.35 | ~1.35 | ~100-500 |
| Ortho-substituted Biphenyl Mannoside (Mannoside A type) | ~0.1 - 0.5 | ~0.16 | <50 |
| C-Mannoside Analogue | ~0.03 | Not Reported | Not Reported |
Table 1: Comparative biological activity of different classes of mannoside FimH antagonists. Data synthesized from multiple sources.[1][5]
Experimental Protocols for Biological Evaluation
Hemagglutination Inhibition (HI) Assay
This assay measures the ability of a compound to inhibit the agglutination of red blood cells (RBCs) by FimH-expressing E. coli.
Principle: FimH on the surface of UPEC cross-links mannose-containing glycoproteins on guinea pig erythrocytes, causing them to agglutinate. A potent FimH antagonist will block this interaction. The HAI titer is the minimum concentration of the antagonist that completely inhibits hemagglutination.[3]
Protocol:
-
A suspension of FimH-expressing E. coli is prepared and standardized.
-
Serial dilutions of the test compound (Mannoside A) are made in a 96-well microtiter plate.
-
The bacterial suspension is added to each well containing the test compound and incubated.
-
A suspension of guinea pig red blood cells is then added to each well.
-
The plate is incubated to allow for agglutination.
-
The wells are visually inspected for the presence of a "button" of non-agglutinated RBCs at the bottom (inhibition) or a diffuse lattice of agglutinated RBCs. The lowest concentration showing complete inhibition is the HAI titer.
Fluorescence Polarization (FP) Assay
This is a competitive binding assay to determine the affinity of a compound for purified FimH protein.
Principle: A fluorescently labeled mannoside probe, when bound to the larger FimH protein, will have a high fluorescence polarization value due to its slow tumbling rate in solution. An unlabeled competitor (Mannoside A) will displace the fluorescent probe, leading to a decrease in the polarization value.
Protocol:
-
Purified, recombinant FimH lectin domain is incubated with a fluorescently labeled mannoside probe.
-
Serial dilutions of the test compound are added to the FimH-probe mixture.
-
The fluorescence polarization is measured using a plate reader.
-
The IC₅₀ value is determined from the dose-response curve, which can be used to calculate the binding affinity (K D).
Biofilm Inhibition Assay
This assay assesses the ability of a compound to prevent the formation of intracellular bacterial communities (IBCs), a key step in UTI pathogenesis.[5]
Protocol:
-
Human bladder epithelial cells are cultured in 96-well plates.
-
UPEC are pre-incubated with various concentrations of the test compound.
-
The treated bacteria are then used to infect the bladder cell monolayers.
-
After an incubation period, non-adherent bacteria are washed away.
-
The cells are lysed to release intracellular bacteria, and the number of colony-forming units (CFUs) is determined by plating on agar.
-
The IC₅₀ for biofilm prevention is the concentration of the compound that reduces the number of intracellular bacteria by 50%.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Mannoside A is the competitive inhibition of the FimH adhesin at the tip of type 1 pili of uropathogenic E. coli.
Figure 1: Signaling pathway illustrating the mechanism of action of Mannoside A.
By binding to the mannose-binding pocket of FimH, Mannoside A physically obstructs the interaction between the bacterium and the host cell surface. This prevents the initial attachment required for colonization and subsequent invasion and biofilm formation, effectively disarming the pathogen.
Experimental Workflow
The discovery and development of Mannoside A follows a structured workflow from initial design to preclinical evaluation.
Figure 2: Experimental workflow for the development of Mannoside A.
Conclusion
Mannoside A and its congeners represent a significant advancement in the development of anti-virulence therapeutics. By targeting the crucial initial step of bacterial adhesion, these compounds offer a promising alternative to traditional antibiotics for the management of urinary tract infections. The detailed methodologies and data presented in this guide provide a foundation for further research and development in this exciting field. The continued optimization of these mannoside-based FimH antagonists could lead to a new class of drugs that effectively combat bacterial infections while mitigating the growing threat of antibiotic resistance.
References
- 1. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Mannoside A: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannoside A, scientifically known as Mannioside A, is a steroidal saponin with demonstrated anti-inflammatory properties. Its chemical structure consists of a pennogenin aglycone linked to a disaccharide chain, specifically an alpha-L-rhamnopyranosyl-(1->3)-beta-D-glucopyranosyl residue, at position 3.[1] This complex structure contributes to its biological activity, making it a compound of interest for further investigation in drug discovery and development, particularly in the context of inflammatory disorders. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed experimental protocols for its isolation and characterization, quantitative data on its biological efficacy, and a proposed mechanism of action.
Natural Sources of Mannoside A
This compound is a natural product isolated from terrestrial plants of the genus Dracaena, commonly known as dragon trees. Specifically, it has been identified in the following species:
-
Dracaena mannii : The stem bark of this tree is a primary source from which this compound was first isolated.[1][2] Dracaena mannii is a tree species found in tropical Africa.
-
Dracaena arborea : This species is also a known source of this compound.
While the genus Dracaena is rich in various steroidal saponins, this compound has been specifically characterized from these two species.
Quantitative Data
Yield of Mannoside A
The primary literature describing the isolation of this compound from the stem bark of Dracaena mannii does not specify the final percentage yield of the purified compound. However, the initial extraction process yielded 252 g of a dark residue from 2.5 kg of dried and pulverized stem bark, representing a crude extract yield of 10.08%.[2] Further chromatographic separation of 160 g of this crude extract led to the isolation of this compound, though the final mass is not provided.
In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been quantitatively assessed using a carrageenan-induced paw edema model in rats. The data demonstrates a significant reduction in inflammation following administration of the compound.
| Time After Carrageenan Injection | % Inhibition of Paw Edema (this compound at 5 mg/kg) | % Inhibition of Paw Edema (Indomethacin at 10 mg/kg) |
| 1 hour | 80.57% | - |
| 2 hours | 75.86% | - |
| 3 hours | 70.00% | - |
| 4 hours | 65.71% | 62.36% |
| 5 hours | 60.00% | - |
Data sourced from Tapondjou et al., 2008.[2]
Experimental Protocols
The following protocols are based on the methods described for the isolation and characterization of this compound from Dracaena mannii.[2]
General Procedures
-
Nuclear Magnetic Resonance (NMR) : ¹H-NMR spectra were recorded at 400 MHz and ¹³C-NMR spectra at 100 MHz using a Bruker AMX-400 spectrometer. Chemical shifts are reported in ppm (δ) with tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) was performed on a LCQ ThermoFinnigan apparatus.
-
Infrared (IR) Spectroscopy : IR spectra were measured on a FTIR-8400S Shimadzu spectrometer using a KBr pellet.
-
Chromatography : Column chromatography was performed using silica gel 60 (0.040-0.063 mm) and Sephadex LH-20. Thin Layer Chromatography (TLC) was carried out on precoated Kieselgel 60 F254 plates, with visualization under UV light and by spraying with 50% H₂SO₄ followed by heating.
Extraction and Isolation
-
Plant Material : The dried and pulverized stem bark of Dracaena mannii (2.5 kg) was used as the starting material.
-
Extraction : The plant material was extracted three times with 95% ethanol at room temperature, with each extraction lasting 24 hours.
-
Concentration : The ethanol filtrate was concentrated under reduced pressure to yield a dark crude extract (252 g).
-
Solvent Partitioning : A portion of the crude extract (160 g) was suspended in 300 mL of water and successively partitioned with ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Initial Chromatographic Separation : The n-BuOH soluble fraction (45 g) was subjected to silica gel column chromatography, eluting with a gradient of CHCl₃-MeOH-H₂O (90:10:1 to 60:40:4). This yielded five main fractions (F1-F5).
-
Purification of this compound : Fraction F3 (8 g) was further purified by column chromatography on Sephadex LH-20 with methanol as the eluent, followed by repeated silica gel column chromatography using a CHCl₃-MeOH-H₂O (80:20:2) solvent system to afford pure this compound.
Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques:
-
ESI-MS : The mass spectrum showed a pseudomolecular ion peak corresponding to the molecular formula C₃₉H₆₂O₁₃.
-
IR Spectroscopy : The IR spectrum indicated the presence of hydroxyl groups.
-
¹H and ¹³C NMR : The NMR spectra revealed the presence of a pennogenin aglycone and two sugar moieties (glucose and rhamnose).
-
2D-NMR (COSY, HMQC, HMBC) : These experiments were used to establish the connectivity of protons and carbons within the aglycone and the sugar units, as well as the linkage between the sugars and the attachment point to the aglycone.
Mandatory Visualizations
Experimental Workflow
Caption: Isolation and purification workflow for this compound from Dracaena mannii.
Proposed Anti-inflammatory Signaling Pathway
While the precise molecular mechanism of this compound's anti-inflammatory activity has not been fully elucidated, many saponins are known to exert their effects by modulating key inflammatory signaling pathways. A plausible mechanism involves the inhibition of the Toll-like Receptor 4 (TLR4) signaling cascade, which is a critical pathway in the innate immune response and inflammation.
Caption: Proposed TLR4-mediated anti-inflammatory pathway inhibited by this compound.
Conclusion
This compound, a steroidal saponin from Dracaena mannii and Dracaena arborea, demonstrates significant anti-inflammatory potential. This technical guide has outlined its natural sources and provided a detailed framework for its extraction, isolation, and characterization. The quantitative data on its in vivo efficacy highlights its potency. While further research is required to fully elucidate its mechanism of action, the inhibition of inflammatory signaling pathways such as TLR4 represents a promising avenue for investigation. The information presented herein serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating future studies on this compound and its potential therapeutic applications.
References
An In-depth Technical Guide to the Biosynthesis of Mannosides
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed overview of the biosynthetic pathways of mannosides, a diverse class of glycolipids and glycoproteins. Due to the broad nature of the term "Mannoside A," this document will focus on the general principles of mannoside biosynthesis and provide a specific, in-depth analysis of the biosynthesis of Mannosylerythritol Lipid A (MEL-A), a well-characterized mannoside with significant biological activity.
General Principles of Mannoside Biosynthesis
The synthesis of mannosides in organisms fundamentally involves the enzymatic transfer of a mannose moiety from an activated donor substrate to an acceptor molecule. This process is primarily mediated by two major classes of enzymes: mannosyltransferases and glycoside phosphorylases.
1.1. Mannosyltransferase-Mediated Biosynthesis
Mannosyltransferases are a large family of enzymes that catalyze the transfer of mannose from a nucleotide-sugar donor, typically guanosine diphosphate-mannose (GDP-mannose), to a specific acceptor molecule. This acceptor can be a lipid, a protein, or another carbohydrate. The general reaction can be summarized as:
GDP-mannose + Acceptor → Mannosyl-Acceptor + GDP
The biosynthesis of GDP-mannose is a critical precursor step. In many organisms, this pathway starts from fructose-6-phosphate, as illustrated in the diagram below.
1.2. Glycoside Phosphorylase-Mediated Synthesis
Glycoside phosphorylases offer an alternative route for mannoside synthesis. These enzymes catalyze the reversible phosphorolysis of a glycosidic bond. In the synthetic direction, they can transfer a mannosyl group from a mannosyl-1-phosphate donor to an acceptor molecule. This method is particularly useful in biocatalysis as it avoids the use of expensive nucleotide sugars.[1] The general reaction is:
Mannosyl-1-Phosphate + Acceptor ⇌ Mannosyl-Acceptor + Phosphate
Biosynthesis of Mannosylerythritol Lipid A (MEL-A)
Mannosylerythritol lipids (MELs) are glycolipid biosurfactants produced by various fungi, such as those from the genus Moesziomyces (formerly Pseudozyma).[2] MELs exhibit a range of biological activities, making them attractive for various applications.[2] The biosynthesis of MELs involves a series of enzymatic steps that are genetically encoded in a dedicated gene cluster. The core enzymes include a glycosyltransferase (Emt1), two acyltransferases (Mac1 and Mac2), and an acetyltransferase (Mat1).
The biosynthesis of MEL-A, a specific homolog, begins with the transfer of mannose from GDP-mannose to erythritol. This is followed by acylation and subsequent acetylation.
Quantitative Data
The production of mannosides, particularly MELs, has been optimized through fermentation. The yields are highly dependent on the microbial strain, culture conditions, and carbon source.
| Producer Strain | Carbon Source | Fermentation Time (days) | Max. MEL Titer (g/L) | Reference |
| Moesziomyces aphidis XM01 | Glucose and Soybean Oil | 8 | 113.6 ± 3.1 | [3] |
| Pseudozyma antarctica T-34 | Soybean Oil | Not Specified | 40 | [4] |
| Pseudozyma aphidis DSM 70725 | Not Specified | Not Specified | Higher at 200 rpm | [3] |
Experimental Protocols
4.1. Protocol for Glycoside Phosphorylase Activity Assay
This protocol is adapted for the assay of starch phosphorylase but can be modified for other glycoside phosphorylases by changing the substrate.
Objective: To determine the activity of a glycoside phosphorylase by measuring the amount of inorganic phosphate released or the amount of polysaccharide synthesized.
Materials:
-
Enzyme extract containing glycoside phosphorylase.
-
Glucose-1-phosphate (G1P) solution (1%).
-
Iodine solution (0.01 M).
-
Phosphate buffer (pH 6.8).
-
Spectrophotometer or colorimeter.
-
Cuvettes.
-
Stopwatch.
Procedure (Starch Synthesis Detection):
-
Prepare a reaction mixture containing 5 cm³ of enzyme extract and 5 cm³ of 1% G1P solution.
-
Immediately start a stopwatch upon mixing.
-
At regular time intervals (e.g., every minute for 6 minutes), withdraw a sample (e.g., 0.5 cm³) from the reaction mixture.
-
Add the sample to a cuvette containing 1 cm³ of water and 1 cm³ of iodine solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 620 nm) to quantify the starch-iodine complex.
-
A blank should be prepared with the enzyme extract and water instead of G1P to account for any initial color.
-
Plot a graph of absorbance against time to determine the initial rate of reaction.
4.2. Protocol for Purification of Mannosylerythritol Lipids (MELs)
This protocol outlines a general method for the extraction and purification of MELs from a fermentation broth.
Objective: To isolate and purify MELs from a fungal fermentation culture.
Materials:
-
Fermentation broth containing MELs.
-
Organic solvents: Ethyl acetate, methanol, n-hexane.
-
Silica gel for column chromatography.
-
Rotary evaporator.
-
Separatory funnel.
Procedure:
-
Solvent Extraction:
-
Acidify the fermentation broth to approximately pH 2.
-
Extract the broth with an equal volume of ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Combine the organic phases and evaporate the solvent using a rotary evaporator to obtain a crude MEL mixture.
-
-
Methanol/Water/n-Hexane Partitioning:
-
For further purification, a methanol/water/n-hexane solvent system can be used.
-
A ratio of 2:1:1 (methanol:water:n-hexane) can recover about 80% of MELs. A subsequent extraction with a 3:1:1 ratio can recover an additional ~14%.
-
-
Silica Gel Chromatography:
-
The crude MEL extract can be further purified by silica gel column chromatography.
-
A gradient of chloroform and methanol is typically used as the mobile phase to separate the different MEL homologs (MEL-A, B, C, and D).
-
Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the desired MEL.
-
The solvent is evaporated from the purified fractions to yield the final product.
-
Conclusion
The biosynthesis of mannosides is a complex process that is fundamental to the biology of many organisms. While the term "Mannoside A" is not universally defined, the study of specific mannosides like MEL-A provides a valuable model for understanding the enzymes and pathways involved. The ability to harness these biosynthetic pathways, either in vivo through fermentation or in vitro using purified enzymes, holds significant promise for the production of novel therapeutics, biosurfactants, and other valuable biomolecules. Further research into the kinetics and mechanisms of mannosyltransferases and glycoside phosphorylases will be crucial for advancing these applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Mannoside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannoside A, a potent and selective antagonist of the bacterial adhesin FimH, represents a promising class of small molecules for the development of anti-infective therapeutics. FimH is a critical virulence factor for uropathogenic Escherichia coli (UPEC), mediating the adhesion of the bacteria to the bladder epithelium, a crucial step in the pathogenesis of urinary tract infections (UTIs). By competitively inhibiting the binding of FimH to its natural mannosylated receptors on host cells, Mannoside A and its analogs offer a novel, non-antibiotic approach to combatting UTIs, potentially reducing the selective pressure for antibiotic resistance. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological activity of a representative ortho-substituted biphenyl α-D-mannoside, herein referred to as Mannoside A.
Physical and Chemical Properties
The physicochemical properties of Mannoside A are critical for its biological activity, pharmacokinetic profile, and formulation development. A summary of these properties for a representative ortho-methyl biphenyl mannoside is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₈ | N/A |
| Molecular Weight | 390.38 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in methanol, DMSO, and DMF. Poorly soluble in water. | [1] |
| Calculated LogP (cLogP) | 1.8 | [2] |
| Topological Polar Surface Area (TPSA) | 128 Ų | [2] |
| Hydrogen Bond Donors | 4 | [2] |
| Hydrogen Bond Acceptors | 8 | [2] |
| Rotatable Bonds | 6 | [2] |
Spectroscopic Data:
While specific spectra for a single "Mannoside A" are not publicly available, the characterization of analogous biphenyl mannosides typically involves the following spectroscopic techniques[1]:
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the mannose moiety, including the anomeric proton as a doublet, and signals for the aromatic protons of the biphenyl group.
-
¹³C NMR: The carbon NMR spectrum would display distinct resonances for the carbon atoms of the mannose ring and the biphenyl system.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and exact mass of the molecule.
Experimental Protocols
Synthesis of Mannoside A (ortho-methyl biphenyl mannoside)
The synthesis of ortho-substituted biphenyl mannosides typically involves a multi-step process, including a glycosylation reaction followed by a Suzuki cross-coupling reaction. The following is a representative protocol adapted from published literature[1].
Step 1: Glycosylation
-
To a solution of 4-bromo-2-methylphenol in dry dichloromethane (DCM) is added α-D-mannose pentaacetate.
-
The reaction mixture is cooled to 0°C, and boron trifluoride diethyl etherate (BF₃·OEt₂) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 4-bromo-2-methylphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, is purified by silica gel column chromatography.
Step 2: Suzuki Cross-Coupling
-
The acetylated mannoside from Step 1 is dissolved in a mixture of dioxane and water.
-
A commercially available 3-substituted phenylboronic acid, cesium carbonate (Cs₂CO₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are added to the solution.
-
The reaction mixture is heated to 80-90°C under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting protected ortho-substituted biphenyl mannoside is purified by column chromatography.
Step 3: Deprotection
-
The purified product from Step 2 is dissolved in dry methanol.
-
A catalytic amount of sodium methoxide (NaOMe) in methanol is added, and the mixture is stirred at room temperature for 2-4 hours.
-
The reaction is neutralized with an acidic resin (e.g., Amberlite IR120 H⁺), filtered, and the filtrate is concentrated.
-
The final product, the deprotected ortho-substituted biphenyl mannoside (Mannoside A), is purified by recrystallization or column chromatography.
Hemagglutination Inhibition (HAI) Assay
The biological activity of Mannoside A as a FimH antagonist is commonly evaluated using a hemagglutination inhibition (HAI) assay. This assay measures the ability of the compound to inhibit the FimH-mediated agglutination of red blood cells (RBCs). A detailed protocol is provided below[3][4][5].
Materials:
-
Uropathogenic E. coli expressing type 1 pili (e.g., UTI89 strain)
-
Guinea pig or human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Mannoside A and other test compounds
-
96-well V-bottom microtiter plates
Procedure:
-
Preparation of Bacteria: UPEC are grown in static culture to induce the expression of type 1 pili. The bacteria are then harvested by centrifugation, washed, and resuspended in PBS to a specific optical density (OD).
-
Preparation of Red Blood Cells: RBCs are washed multiple times with PBS by centrifugation and resuspension to remove any interfering substances. A final suspension of a defined concentration (e.g., 3% v/v) is prepared in PBS.
-
Assay Setup:
-
Serial dilutions of Mannoside A and control compounds are prepared in PBS in a 96-well plate.
-
A fixed concentration of the UPEC suspension is added to each well containing the test compounds.
-
The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow the compounds to bind to FimH on the bacteria.
-
-
Hemagglutination: The prepared RBC suspension is added to all wells. The plate is gently mixed and incubated at 4°C or room temperature until the RBCs in the control wells (without inhibitor) have fully agglutinated and formed a uniform lattice.
-
Reading the Results: The wells are visually inspected. A "button" of pelleted RBCs at the bottom of the well indicates inhibition of hemagglutination, while a uniform reddish haze or lattice indicates hemagglutination.
-
Determination of HAI Titer: The HAI titer is defined as the lowest concentration of the compound that completely inhibits hemagglutination.
Signaling Pathways and Experimental Workflows
FimH-Mediated Bacterial Adhesion and Inhibition by Mannoside A
FimH, located at the tip of type 1 pili on uropathogenic E. coli, mediates the initial attachment of the bacteria to mannosylated glycoproteins, such as uroplakins, on the surface of bladder epithelial cells. This adhesion is a critical step for colonization and subsequent infection. Mannoside A acts as a competitive inhibitor, binding to the mannose-binding pocket of FimH and preventing its interaction with host cell receptors.
Caption: FimH-mediated adhesion of UPEC to host cells and its inhibition by Mannoside A.
Experimental Workflow: Synthesis and Evaluation of Mannoside A
The development of Mannoside A involves a systematic workflow, from chemical synthesis to biological evaluation. This process is iterative, with the biological data feeding back to inform the design of new analogs with improved properties.
Caption: A typical experimental workflow for the synthesis and evaluation of Mannoside A.
Conclusion
Mannoside A, as a representative of the ortho-substituted biphenyl mannosides, is a highly potent and promising FimH antagonist. Its well-defined physical and chemical properties, coupled with established synthetic routes and biological assays, make it an attractive lead compound for the development of novel anti-adhesion therapies for urinary tract infections. The detailed information provided in this technical guide serves as a valuable resource for researchers and drug development professionals working in the field of anti-infectives. Further optimization of this class of molecules may lead to the development of a clinically effective, non-antibiotic treatment for UTIs, addressing a significant unmet medical need.
References
- 1. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
The Core Mechanism of Action of Mannoside A in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosides, a class of glycosides containing a mannose sugar, play critical roles in various biological processes, ranging from protein glycosylation to bacterial adhesion and cancer metabolism. This technical guide provides an in-depth exploration of the mechanism of action of a key mannoside derivative, Mannostatin A, a potent inhibitor of Golgi α-mannosidase II (GMII). Additionally, it will touch upon the broader therapeutic applications of other mannosides, particularly as anti-adhesion agents against bacterial infections and as potential anti-cancer therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular interactions and functional consequences of mannoside-based compounds in biological systems.
Mannostatin A: A Potent Inhibitor of Golgi α-Mannosidase II
The primary and most well-characterized mechanism of action for Mannostatin A is the competitive inhibition of Golgi α-mannosidase II (GMII), a key enzyme in the N-glycan processing pathway.[1] This pathway is crucial for the maturation of glycoproteins, which are involved in a multitude of cellular functions, including cell-cell recognition, signaling, and adhesion.
The N-Glycan Processing Pathway and the Role of GMII
N-linked glycosylation is a post-translational modification where an oligosaccharide is attached to a nitrogen atom of an asparagine residue of a protein. This process begins in the endoplasmic reticulum and continues in the Golgi apparatus, where the oligosaccharide is extensively modified by a series of glycosidases and glycosyltransferases.
GMII is a retaining Family 38 glycoside hydrolase that acts late in this pathway.[1] Its primary function is to trim two specific mannose residues (α-1,3 and α-1,6 linked) from the GlcNAcMan5GlcNAc2 intermediate. This trimming step is essential for the subsequent addition of other sugars to form complex and hybrid N-glycans.
Mechanism of Inhibition by Mannostatin A
Mannostatin A is a reversible, competitive inhibitor of GMII.[1] Its structure mimics the transition state of the mannosyl cation intermediate formed during the enzymatic cleavage of the mannose residue. X-ray crystallography studies of Drosophila GMII (dGMII) complexed with Mannostatin A have elucidated the molecular basis of its potent inhibition.[1][2]
Key interactions within the active site of dGMII include:
-
The 3,4-cis-diol of Mannostatin A coordinates with a Zn2+ ion in the active site.[2]
-
The 2-hydroxyl group forms hydrogen bonds with Asp472 and Tyr727.[2]
-
The amine group of Mannostatin A forms hydrogen bonds with the catalytic acid residues Asp204 and Asp341, as well as Tyr269.[2]
-
A crucial interaction involves the backbone carbonyl of Arg876, which contributes significantly to the high potency of the inhibitor.[1]
-
A hydrophobic interaction between the thiomethyl group of Mannostatin A and an aromatic pocket near the cleavage site further enhances its binding affinity.[1]
By binding tightly to the active site, Mannostatin A prevents the natural substrate from accessing the enzyme, thereby halting the N-glycan processing pathway at the GlcNAcMan5GlcNAc2 stage. This leads to an accumulation of hybrid-type oligosaccharides on the cell surface.[1]
Signaling Pathway Diagram
Caption: N-Glycan processing pathway and the point of inhibition by Mannostatin A.
Quantitative Data on Mannoside A (Mannostatin A) Activity
The inhibitory potency of Mannostatin A and its derivatives against GMII has been quantified in various studies. This data is crucial for understanding its structure-activity relationship and for the development of more potent and selective inhibitors.
| Compound | Target Enzyme | Assay Type | IC50 / Ki | Reference |
| Mannostatin A | Golgi α-mannosidase II | Enzyme Inhibition Assay | Potent inhibitor | [1] |
| N-benzyl analog of Mannostatin A | Drosophila Golgi α–mannosidase II | X-ray Crystallography | - | [2] |
Experimental Protocols
X-ray Crystallography of dGMII-Inhibitor Complexes
Objective: To determine the three-dimensional structure of the enzyme-inhibitor complex to understand the molecular basis of inhibition.
Methodology:
-
Protein Expression and Purification: The catalytic domain of Drosophila Golgi α-mannosidase II (dGMII) is expressed in a suitable expression system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified dGMII is co-crystallized with the inhibitor (e.g., Mannostatin A) by vapor diffusion in hanging or sitting drops. A reservoir solution containing a precipitant is used to induce crystallization.
-
Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known structure of dGMII as a search model. The model is then refined against the diffraction data, and the inhibitor is built into the electron density map.
Enzyme Inhibition Assay
Objective: To quantify the inhibitory potency (IC50 or Ki) of a compound against GMII.
Methodology:
-
Enzyme and Substrate Preparation: Purified GMII and a suitable substrate (e.g., a synthetic fluorogenic or chromogenic substrate) are prepared in an appropriate buffer.
-
Inhibitor Preparation: The test compound (e.g., Mannostatin A) is dissolved in a suitable solvent and serially diluted to a range of concentrations.
-
Assay Reaction: The enzyme, substrate, and inhibitor are mixed in a microplate. The reaction is incubated at a specific temperature for a set period.
-
Detection: The product of the enzymatic reaction is detected using a spectrophotometer or fluorometer.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated. The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Experimental workflow for determining inhibitor potency and structure.
Broader Mechanisms of Action of Mannosides
While Mannostatin A is a specific inhibitor of GMII, other mannoside derivatives exhibit different mechanisms of action with significant therapeutic potential.
FimH Antagonism for Anti-Adhesion Therapy
A significant area of research focuses on the use of α-D-mannosides as antagonists of the bacterial adhesin FimH.[3][4] FimH is a lectin located on the tip of type 1 pili of uropathogenic E. coli (UPEC), and it mediates the initial attachment of the bacteria to mannosylated glycoproteins on the surface of bladder epithelial cells.[4][5] This adhesion is a critical step in the pathogenesis of urinary tract infections (UTIs).
Mechanism: Aryl α-D-mannosides and their derivatives act as competitive inhibitors of FimH.[3] They bind to the mannose-binding pocket of FimH, preventing it from interacting with its natural receptors on host cells.[3][5] This blocks bacterial adhesion and subsequent invasion, allowing the bacteria to be cleared by the natural flow of urine. Structure-activity relationship (SAR) studies have led to the development of potent biaryl mannosides with low nanomolar binding affinity for FimH.[3]
Anti-Cancer Properties of Mannose
Recent studies have highlighted the potential of D-mannose as an anti-cancer agent.[6][7][8][9][10] The proposed mechanisms are multifaceted and often depend on the cancer cell type and its metabolic wiring.
Mechanisms:
-
Inhibition of Glycolysis: In some cancer cells, particularly those with low levels of the enzyme phosphomannose isomerase (MPI), mannose can be phosphorylated to mannose-6-phosphate, which then accumulates and inhibits key glycolytic enzymes.[10] This disrupts the Warburg effect, a metabolic hallmark of many cancer cells, leading to reduced proliferation and apoptosis.[10]
-
Induction of Oxidative Stress: Mannose treatment can lead to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential in prostate cancer cells, ultimately inducing apoptosis.[7]
-
Inhibition of Signaling Pathways: Mannose has been shown to inhibit the PI3K/AKT and ERK signaling pathways in non-small cell lung cancer (NSCLC) cells, which are critical for cell survival and proliferation.[6]
-
Induction of Pyroptosis: In bladder cancer, mannose can inhibit PKM2 lactylation, leading to pyroptosis, a form of inflammatory cell death, and activation of anti-tumor immune responses.[9]
Conclusion
The term "Mannoside A" most specifically refers to Mannostatin A, a well-characterized and potent inhibitor of Golgi α-mannosidase II. Its mechanism of action, involving the disruption of N-glycan processing, has significant implications for cancer therapy due to the altered glycosylation patterns on cancer cells. Beyond Mannostatin A, the broader class of mannosides presents exciting therapeutic opportunities. The development of FimH antagonists represents a promising non-antibiotic approach to treating urinary tract infections. Furthermore, the emerging anti-cancer properties of D-mannose, acting through various metabolic and signaling pathways, open new avenues for cancer treatment. Continued research into the diverse mechanisms of action of mannosides will undoubtedly lead to the development of novel and targeted therapies for a range of diseases.
References
- 1. The Molecular Basis of Inhibition of Golgi α-Mannosidase II by Mannostatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose inhibits the growth of prostate cancer through a mitochondrial mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mannose inhibits PKM2 lactylation to induce pyroptosis in bladder cancer and activate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. D-Mannose and Cancer – Research Review [prevailovercancer.com]
The Core of Adhesion: A Technical Guide to Mannoside A's Interaction with Protein Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular interactions between mannoside derivatives and their protein receptors. The primary focus of this document is the well-characterized interaction between synthetic mannoside antagonists and the bacterial adhesin FimH, a critical virulence factor in uropathogenic Escherichia coli (UPEC). Additionally, broader concepts of mannoside recognition by mammalian lectins are discussed. The information presented herein is intended to support research and development efforts in the fields of anti-infective therapies and glycobiology.
Introduction: Mannosides as Key Players in Molecular Recognition
Mannosides, carbohydrates containing mannose, are integral to a multitude of biological processes, from protein glycosylation to cellular recognition.[1] Their ubiquitous nature makes them a focal point for studying protein-carbohydrate interactions. In the context of infectious disease, the specific recognition of mannosylated glycoproteins on host cells by bacterial adhesins is often the initial and critical step in pathogenesis.[2] This guide delves into the specifics of these interactions, with a particular emphasis on the therapeutic potential of mannoside-based molecules as competitive inhibitors of bacterial adhesion.
The FimH Adhesin: A Prime Target for Mannoside-Based Therapeutics
The FimH protein is a lectin located at the tip of type 1 pili on the surface of uropathogenic E. coli.[2][3] It mediates the bacterium's adherence to the urothelium by binding to mannosylated glycoproteins on the surface of bladder epithelial cells.[2][3] This adhesion is a prerequisite for colonization and the subsequent establishment of urinary tract infections (UTIs).[2][4] Consequently, blocking the FimH-mannoside interaction presents a promising non-antibiotic strategy for the prevention and treatment of UTIs.[2]
Mechanism of FimH Inhibition by Mannoside A Derivatives
Synthetic mannosides have been extensively developed as competitive antagonists of FimH. These molecules are designed to mimic the natural mannose ligand, thereby occupying the FimH binding pocket and preventing its attachment to host cell receptors. The general mechanism is a direct competitive inhibition of the adhesion process.
Quantitative Analysis of Mannoside-FimH Interactions
The development of potent FimH antagonists relies on quantitative assessment of their binding affinity and functional activity. Various assays have been employed to determine key parameters such as the dissociation constant (Kd), the half-maximal effective concentration (EC50), and the half-maximal inhibitory concentration (IC50).
Binding Affinity and Cellular Activity Data
The following tables summarize quantitative data for a selection of mannoside derivatives from published studies. These compounds demonstrate the structure-activity relationships (SAR) that guide the design of high-affinity FimH inhibitors.
Table 1: In Vitro Potency of Selected Mannoside Derivatives
| Compound | Description | Hemagglutination Inhibition (HAI) Titer (µM) | Reference |
|---|---|---|---|
| 3a | Parent Phenyl Mannoside | >500 | [4] |
| 3g | Ortho-substituted Chlorophenyl Mannoside | 100 | [4] |
| 3j | Meta-substituted Methyl Ester Mannoside | 100 | [4] |
| 3m | Ortho-substituted Cyanophenyl Mannoside | 100 | [4] |
| 13 | Biphenyl Mannoside | 0.74 (IC50) | [3] |
| 20 | FAM Mannoside | 125 |[4] |
Table 2: Comparison of Binding Affinity and Cellular Potency
| Compound ID | Cellular Potency (HA Assay, µM) | Binding Affinity (EC50, µM) | Reference |
|---|---|---|---|
| 20 | 125 | < 0.25 | [4] |
| Various Mannosides | 0.15 - 125 | < 0.25 (for all tested) |[4] |
Note: The data indicates that while many compounds exhibit high binding affinity in cell-free assays, this does not always directly correlate with their potency in cell-based functional assays, highlighting the importance of cellular assays in drug development.[4]
Experimental Protocols for Studying Mannoside-Protein Interactions
A variety of biophysical and cell-based assays are utilized to characterize the interaction between mannosides and their protein receptors.
Hemagglutination (HA) Inhibition Assay
This cell-based assay directly assesses the ability of a compound to prevent FimH-mediated adhesion.
-
Principle: Uropathogenic E. coli expressing type 1 pili can agglutinate red blood cells (RBCs) by binding to mannose structures on their surface. A mannoside antagonist will compete for FimH binding and inhibit this agglutination.
-
General Protocol:
-
Serial dilutions of the test mannoside compound are prepared in a microtiter plate.
-
A standardized suspension of FimH-expressing E. coli is added to each well.
-
A suspension of guinea pig or human red blood cells is added.
-
The plate is incubated to allow for agglutination.
-
The minimum concentration of the compound that completely inhibits agglutination is recorded as the HA inhibition (HAI) titer.[4]
-
Fluorescence Polarization (FP) Assay
This is a cell-free, in-solution technique to measure binding affinity.
-
Principle: A fluorescently labeled mannoside probe (like FAM mannoside) will tumble rapidly in solution, resulting in low fluorescence polarization. When bound by the much larger FimH protein, its tumbling slows significantly, leading to an increase in polarization. A test compound that competes for the binding site will displace the fluorescent probe, causing a decrease in polarization.
-
General Protocol:
-
A constant concentration of FimH and a fluorescently labeled mannoside probe are incubated together.
-
Increasing concentrations of the unlabeled test mannoside are added.
-
The fluorescence polarization is measured at each concentration of the test compound.
-
The data is used to calculate the EC50, which reflects the binding affinity of the test compound.[4]
-
X-ray Crystallography
This technique provides high-resolution structural information about the binding interaction.
-
Principle: By co-crystallizing the protein receptor (e.g., FimH) with the mannoside ligand, the precise three-dimensional arrangement of the atoms at the binding interface can be determined.
-
Significance: X-ray crystallography has been instrumental in understanding how mannosides interact with key residues in the FimH binding pocket, such as Tyr-48, Ile-52, and Tyr-137.[4] This structural information is crucial for structure-guided drug design, enabling the optimization of ligand potency and specificity.[2][4]
Mammalian Mannose Receptors: A Different Perspective
While FimH is a key focus in anti-infective research, mammalian systems also possess a range of mannose-binding proteins (lectins) that play crucial roles in immunity and homeostasis.
The Macrophage Mannose Receptor (CD206)
The macrophage mannose receptor (MR) is a C-type lectin that recognizes terminal mannose, fucose, and N-acetylglucosamine residues on glycoproteins.[5] It is involved in:
-
Innate Immunity: Acts as a pattern recognition receptor, binding to and internalizing pathogens like yeast, bacteria, and viruses.[5]
-
Homeostasis: Mediates the clearance of endogenous glycoproteins from circulation.[5]
The interaction of ligands with the mannose receptor can trigger endocytosis and influence downstream signaling pathways. For instance, the soluble form of the mannose receptor has been shown to promote proinflammatory activation of macrophages via an Akt/NF-κB pathway.[6]
Conclusion and Future Directions
The study of mannoside interactions with protein receptors has yielded significant insights, particularly in the development of anti-adhesive therapies against bacterial infections. The bacterial adhesin FimH remains a highly validated target, and the ongoing optimization of mannoside-based antagonists holds great promise. Structure-guided design, informed by techniques like X-ray crystallography, will continue to be a cornerstone of these efforts.[4] Furthermore, a deeper understanding of the interactions with mammalian mannose receptors will be crucial for developing targeted drug delivery systems and for modulating immune responses in a variety of diseases. The continued exploration of the rich and complex world of glycobiology is poised to deliver novel therapeutic strategies for years to come.
References
- 1. Mannoside recognition and degradation by bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Functions of Mannosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosides, a class of glycosides containing the sugar mannose, have emerged as a significant area of interest in biomedical research and drug development. Their diverse biological activities, ranging from anti-inflammatory and anti-cancer to anti-virulence properties, position them as promising candidates for novel therapeutic interventions. This technical guide provides an in-depth overview of the known biological functions of mannosides, with a focus on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these functions. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.
Core Biological Functions of Mannosides
The biological activities of mannosides are largely attributed to their ability to interact with specific protein targets, particularly lectins, on the surface of cells. These interactions can trigger a cascade of downstream signaling events, leading to a variety of physiological responses. The primary biological functions of mannosides can be categorized as follows:
-
Anti-inflammatory Activity: Mannoside derivatives have been shown to exhibit potent anti-inflammatory effects by modulating key inflammatory pathways.
-
Anti-virulence Properties: A significant body of research has focused on the role of mannosides in preventing bacterial adhesion, a critical step in the pathogenesis of many infectious diseases.
-
Anticancer Effects: The parent sugar, mannose, and its derivatives have demonstrated promising anti-tumor activities through various mechanisms.
-
Immunomodulation: Mannosides can influence the activity of immune cells, suggesting their potential in modulating immune responses in various disease contexts.
Anti-inflammatory Activity of Mannoside Glycolipid Conjugates (MGCs)
Mannoside Glycolipid Conjugates (MGCs) have been identified as potent inhibitors of Toll-like receptor 4 (TLR4) signaling, a key pathway in the innate immune response that can lead to excessive inflammation.
Mechanism of Action
MGCs exert their anti-inflammatory effects by selectively blocking TLR4-mediated activation of immune cells, such as monocytes and dendritic cells, in response to lipopolysaccharide (LPS).[1] The inhibitory action involves a multi-step process at the cell membrane:
-
Enhanced Internalization of CD14: MGCs promote the internalization of the CD14 receptor, a co-receptor for TLR4.
-
Prevention of CD14-TLR4 Colocalization: By enhancing CD14 internalization, MGCs prevent its colocalization with TLR4.
-
Inhibition of NF-κB Nuclear Translocation: The disruption of the TLR4 signaling complex ultimately abolishes the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines.[1]
This mechanism effectively suppresses the secretion of pro-inflammatory cytokines and impairs the maturation of dendritic cells, leading to reduced T cell stimulation.[1]
Signaling Pathway
The following diagram illustrates the TLR4 signaling pathway and the inhibitory action of Mannoside Glycolipid Conjugates.
Anti-virulence Activity of C-Mannosides against Uropathogenic E. coli (UPEC)
C-mannosides have been extensively studied as anti-virulence agents for the prevention and treatment of urinary tract infections (UTIs) caused by uropathogenic E. coli (UPEC).[2]
Mechanism of Action
The primary mechanism of action of C-mannosides is the competitive inhibition of the FimH adhesin located on the type 1 pili of UPEC.[2] FimH binds to mannosylated glycoproteins on the surface of bladder epithelial cells, a crucial step for bacterial colonization and invasion.[2] By acting as a high-affinity ligand for FimH, C-mannosides block this interaction, thereby preventing bacterial adhesion and facilitating their clearance from the urinary tract.[2][3]
Quantitative Data: FimH Inhibition
The following table summarizes the inhibitory activities of various mannoside derivatives against FimH.
| Compound Class | Specific Compound/Linker | Assay | Endpoint | Value | Reference |
| O-Mannoside | Phenyl-α-D-mannoside | Hemagglutination Inhibition (HAI) | HAI Titer | >2.5 mM | [3] |
| Biaryl Mannoside | Compound 15a | Hemagglutination Inhibition (HAI) | HAI Titer | 150 nM | [3] |
| N-Linked Mannoside | Triazolomannoside | Hemagglutination Inhibition (HAI) | HAI Titer | 4 µM | [2][4] |
| S-Linked Mannoside | Thiophenyl-α-D-mannoside | Hemagglutination Inhibition (HAI) | HAI Titer | 4 µM | [2][4] |
| C-Mannoside | Analogue 28R | In vivo (mouse UTI model) | Prophylactic Dose | 25 mg/kg (oral) | [2] |
| C-Mannoside | Analogue 28R | In vivo (mouse UTI model) | Therapeutic Dose | 50 mg/kg (oral) | [2] |
Experimental Protocols
This assay is a functional measure of the ability of a compound to inhibit FimH-mediated agglutination of red blood cells.
-
Preparation: A suspension of guinea pig red blood cells is prepared. UPEC expressing type 1 pili are cultured and standardized.
-
Incubation: Serial dilutions of the test mannoside are prepared in a microtiter plate. A fixed concentration of UPEC is added to each well and incubated to allow for binding of the mannoside to FimH.
-
Agglutination: The red blood cell suspension is added to each well and incubated.
-
Endpoint: The Hemagglutination Inhibition (HAI) titer is determined as the lowest concentration of the mannoside that completely inhibits red blood cell agglutination.[3]
This model is used to assess the prophylactic and therapeutic efficacy of mannosides in a living organism.
-
Animal Model: Female mice are used.
-
Infection: Mice are anesthetized and transurethrally inoculated with a known concentration of UPEC.
-
Treatment:
-
Prophylaxis: The test mannoside is administered orally at a specific dose (e.g., 25 mg/kg) prior to bacterial inoculation.[2][4]
-
Therapy: For chronic infections, the mannoside is administered orally at a specific dose (e.g., 50 mg/kg) after the infection has been established (e.g., 14 days post-infection).[2][4]
-
-
Endpoint: At a defined time point post-infection or post-treatment, the bladders are harvested, homogenized, and plated to determine the bacterial burden (Colony Forming Units - CFUs).[2][4]
Experimental Workflow
The following diagram outlines the workflow for evaluating FimH inhibitors.
Anticancer Activity of Mannose and Mannosides
Recent studies have highlighted the potential of mannose and its derivatives as anti-cancer agents, both as monotherapy and in combination with existing treatments.[5][6]
Mechanism of Action
The anticancer effects of mannose are multifaceted and appear to be dependent on the metabolic state of the cancer cells. Key mechanisms include:
-
Inhibition of Cell Proliferation and Induction of Apoptosis: Mannose can inhibit the growth of various cancer cell lines and promote programmed cell death.[7][8]
-
Modulation of Signaling Pathways: Mannose has been shown to inhibit the PI3K/AKT and ERK signaling pathways, which are critical for cancer cell survival and proliferation.[6][7]
-
Mitochondrial Dysfunction: In some cancer cells, mannose accumulation leads to decreased mitochondrial membrane potential, increased reactive oxygen species (ROS) production, and reduced ATP levels, ultimately triggering apoptosis.[8][9]
-
Synergy with Chemotherapy: Mannose can enhance the efficacy of chemotherapeutic agents like cisplatin.[10]
Quantitative Data: Anticancer Effects
The following table presents quantitative data on the anticancer effects of mannose.
| Cancer Type | Cell Line | Assay | Endpoint | Value | Reference |
| Bladder Cancer | 5637 | CCK-8 | IC50 | 45 mM | [11] |
| Bladder Cancer | UMUC3 | CCK-8 | IC50 | 25 mM | [11] |
| Prostate Cancer | DU145 | CCK-8 | IC50 | ~25 mM | [8] |
| Prostate Cancer | PC3 | CCK-8 | IC50 | ~50 mM | [8] |
| Non-Small Cell Lung Cancer | A549, H1299 | CCK-8 | IC50 | 30 mM | [10] |
Signaling Pathways in Cancer
The diagram below illustrates the inhibition of PI3K/AKT and ERK signaling pathways by mannose in cancer cells.
Immunomodulatory Functions of Mannose
Mannose plays a role in regulating immune responses, with potential therapeutic implications for inflammatory and autoimmune diseases.[12][13]
Mechanism of Action
-
Induction of Regulatory T cells (Tregs): Mannose can promote the differentiation of Tregs, which are crucial for maintaining immune tolerance and suppressing excessive inflammation.[12]
-
Suppression of Effector T cells: It can also suppress the activity of effector T cells (Th1 and Th2), which are involved in pro-inflammatory responses.[12]
-
Macrophage Polarization: Mannose can suppress the production of pro-inflammatory cytokines like IL-1β by macrophages.[12]
-
Gut Microbiome Modulation: Dietary mannose can alter the composition of the gut microbiota, favoring an anti-inflammatory profile.[12]
Conclusion
The biological functions of mannosides are diverse and hold significant therapeutic promise. Their ability to modulate key signaling pathways in inflammation, infection, and cancer provides a strong rationale for their continued investigation and development as novel therapeutic agents. The data and experimental frameworks presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further exploration of the therapeutic potential of this fascinating class of molecules.
References
- 1. Mannoside Glycolipid Conjugates Display Anti-inflammatory Activity by Inhibition of Toll-like Receptor-4 Mediated Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mannose inhibits the growth of prostate cancer through a mitochondrial mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mannose inhibits PKM2 lactylation to induce pyroptosis in bladder cancer and activate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mannose: A Promising Player in Clinical and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of Mannoside A: A Technical Guide to Early Studies and Seminal Discoveries
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on Mannoside A and related mannosides, focusing on the early studies that established their potential as anti-adhesion agents against pathogenic bacteria. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying biological pathways.
Core Concepts: Targeting Bacterial Adhesion with Mannosides
The seminal work in the 1980s by Firon, Sharon, and their colleagues laid the groundwork for a novel antimicrobial strategy: blocking the adhesion of pathogenic bacteria to host cells. Their research identified aromatic alpha-glycosides of mannose as potent inhibitors of type 1 fimbriae-mediated bacterial adherence, a critical initial step in infections caused by Enterobacteriaceae, particularly uropathogenic Escherichia coli (UPEC). The bacterial adhesin at the tip of type 1 fimbriae, known as FimH, recognizes and binds to mannosylated glycoproteins on the surface of host cells, such as the uroplakin Ia receptor on bladder epithelial cells. By competitively inhibiting this interaction, mannosides can prevent bacterial colonization and subsequent infection.
Quantitative Data from Seminal Studies
The early research by Firon and Sharon provided the first quantitative evidence of the superior inhibitory activity of aromatic mannosides compared to the simple methyl α-mannoside. The following tables summarize the key findings from their 1987 publication in Infection and Immunity, which stands as a cornerstone in the field.
Table 1: Inhibition of Yeast Agglutination by Aromatic α-Mannosides with E. coli O128 *
| Compound | Concentration for 50% Inhibition (mM) | Relative Inhibitory Potency (vs. Methyl α-mannoside) |
| Methyl α-mannoside | 4.7 | 1 |
| Phenyl α-mannoside | 0.12 | 39 |
| p-Nitrophenyl α-mannoside | 0.025 | 188 |
| p-Nitro-o-chlorophenyl α-mannoside | 0.012 | 392 |
| 4-Methylumbelliferyl α-mannoside | 0.0075 | 627 |
| p-Ethoxyphenyl α-mannoside | 0.013 | 362 |
| p-Ethylphenyl α-mannoside | 0.016 | 294 |
Data extracted from Firon et al., 1987.
Table 2: Inhibition of E. coli Adherence to Guinea Pig Ileal Epithelial Cells by Aromatic α-Mannosides *
| Compound | Concentration for 50% Inhibition (mM) | Relative Inhibitory Potency (vs. Methyl α-mannoside) |
| Methyl α-mannoside | 0.8 | 1 |
| p-Nitrophenyl α-mannoside | 0.012 | 67 |
| p-Nitro-o-chlorophenyl α-mannoside | 0.0017 | 470 |
| 4-Methylumbelliferyl α-mannoside | 0.00079 | 1013 |
Data extracted from Firon et al., 1987.
Experimental Protocols from Early Studies
The following are detailed methodologies for the key experiments cited in the seminal papers, providing a practical guide for replicating and building upon this foundational research.
Yeast Agglutination Inhibition Assay
This assay quantitatively measures the ability of mannosides to inhibit the agglutination of yeast cells by mannose-specific bacteria.
Materials:
-
Overnight bacterial culture (e.g., E. coli O128)
-
Suspension of Saccharomyces cerevisiae (baker's yeast) in phosphate-buffered saline (PBS), adjusted to a specific optical density.
-
Serial dilutions of mannoside inhibitors in PBS.
-
Microtiter plates with U-shaped wells.
-
Spectrophotometer.
Procedure:
-
Preparation of Reagents:
-
Grow bacteria overnight in a suitable broth, then wash and resuspend in PBS to a standardized concentration.
-
Prepare a suspension of yeast cells and wash them in PBS. Adjust the concentration to a defined optical density at a specific wavelength.
-
Prepare serial twofold dilutions of the mannoside compounds in PBS.
-
-
Assay Performance:
-
In the wells of a microtiter plate, mix equal volumes of the bacterial suspension and the serially diluted inhibitor solutions.
-
Add a constant volume of the yeast cell suspension to each well.
-
Include a control well with bacteria and yeast but no inhibitor.
-
Gently shake the plate to mix the contents.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for agglutination.
-
-
Data Analysis:
-
Visually inspect the wells for agglutination. The absence of a pellet at the bottom of the well indicates agglutination.
-
Alternatively, for a more quantitative measurement, gently resuspend the cells and measure the optical density of the suspension using a spectrophotometer. A decrease in OD indicates agglutination.
-
The inhibitory concentration 50% (IC50) is determined as the concentration of the mannoside that causes a 50% reduction in agglutination compared to the control.
-
Epithelial Cell Adherence Inhibition Assay
This assay assesses the efficacy of mannosides in preventing the attachment of bacteria to epithelial cells.
Materials:
-
Cultured epithelial cells (e.g., guinea pig ileal epithelial cells or human bladder epithelial cells).
-
Overnight bacterial culture, often radiolabeled for quantification.
-
Serial dilutions of mannoside inhibitors in an appropriate cell culture medium.
-
Multi-well cell culture plates.
-
Scintillation counter (if using radiolabeled bacteria).
Procedure:
-
Preparation of Cells and Bacteria:
-
Seed epithelial cells in multi-well plates and grow them to confluence.
-
Grow bacteria overnight in a medium containing a radiolabel (e.g., ³H-thymidine). Wash and resuspend the radiolabeled bacteria in the cell culture medium.
-
-
Inhibition Assay:
-
Wash the confluent epithelial cell monolayers with PBS.
-
Add the serially diluted mannoside inhibitors to the wells containing the epithelial cells.
-
Add the radiolabeled bacterial suspension to each well at a specific multiplicity of infection (MOI).
-
Incubate the plates at 37°C for a defined period (e.g., 1-2 hours) to allow for bacterial adherence.
-
-
Quantification of Adherence:
-
After incubation, gently wash the cell monolayers multiple times with PBS to remove non-adherent bacteria.
-
Lyse the epithelial cells with a suitable lysis buffer (e.g., containing sodium dodecyl sulfate).
-
Transfer the cell lysates to scintillation vials.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
The number of adherent bacteria is proportional to the measured radioactivity.
-
Calculate the percentage of inhibition for each mannoside concentration relative to the control (no inhibitor).
-
Determine the IC50 value, which is the concentration of the mannoside that inhibits bacterial adherence by 50%.
-
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows central to the study of Mannoside A and its mechanism of action.
An In-depth Technical Guide to Mannoside A Derivatives: Properties, Synthesis, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannoside A and its derivatives represent a promising class of carbohydrate-based compounds with significant therapeutic potential. Their ability to mimic natural mannose-containing glycans allows them to interact with and modulate the function of various biological targets, most notably lectins involved in microbial adhesion and immune responses. This technical guide provides a comprehensive overview of the core properties of Mannoside A derivatives, their synthesis, and their applications in drug development, with a particular focus on their role as anti-infective agents.
Core Properties and Synthesis of Mannoside A Derivatives
Mannoside A derivatives are synthetic glycosides characterized by a mannose sugar moiety linked to a variety of aglycone groups. The nature of the aglycone is a critical determinant of the derivative's physicochemical properties and biological activity. These derivatives are primarily synthesized through chemical glycosylation methods.
General Synthesis
A common synthetic route involves the reaction of a protected mannose donor, such as peracetylated or benzylated mannose, with an aglycone alcohol or phenol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂)[1]. Subsequent deprotection yields the final mannoside derivative. C-linked mannosides, which offer greater stability against enzymatic hydrolysis, are synthesized through more complex multi-step procedures often involving a key Suzuki cross-coupling reaction[2].
Biological Activity and Mechanism of Action
The primary biological activity of many Mannoside A derivatives stems from their ability to act as competitive inhibitors of mannose-binding lectins. A key target is the FimH adhesin located on the type 1 pili of uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections (UTIs)[1][2].
Inhibition of Bacterial Adhesion
FimH mediates the adhesion of UPEC to mannosylated glycoproteins on the surface of bladder epithelial cells, a critical step in the initiation of infection[2][3]. Mannoside A derivatives, particularly those with hydrophobic aryl aglycones, bind with high affinity to the mannose-binding pocket of FimH, effectively blocking bacterial adhesion and subsequent invasion of host cells[1][2]. The biphenyl moiety of some derivatives makes key interactions with the "tyrosine gate" on the outer surface of FimH, enhancing binding affinity[1][3].
dot graph FimH_Inhibition { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
UPEC [label="Uropathogenic E. coli (UPEC)"]; FimH [label="FimH Adhesin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BladderCell [label="Bladder Epithelial Cell"]; MannosylatedGlycoprotein [label="Mannosylated Glycoprotein", fillcolor="#FBBC05", fontcolor="#202124"]; MannosideDerivative [label="Mannoside A Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];
UPEC -> FimH [label="expresses"]; BladderCell -> MannosylatedGlycoprotein [label="presents"]; FimH -> MannosylatedGlycoprotein [label="binds to", color="#34A853"]; MannosideDerivative -> FimH [label="competitively binds to", color="#EA4335", style=dashed]; MannosylatedGlycoprotein -> FimH [label="adhesion blocked", style=invis]; } caption { label = "Mechanism of FimH Inhibition by Mannoside A Derivatives."; fontsize = 10; fontname = "Arial"; }
Antimicrobial and Immunomodulatory Effects
Beyond their anti-adhesive properties, certain mannoside derivatives have demonstrated direct antimicrobial activity against various pathogens, including bacteria and fungi[4][5]. The mechanism is thought to involve the disruption of microbial cell membranes. Furthermore, mannose derivatives can modulate immune responses by interacting with mannose receptors on immune cells like macrophages, potentially influencing inflammatory pathways[6][7].
Quantitative Data on Biological Activity
The biological activity of Mannoside A derivatives is typically quantified using various assays. The following tables summarize key quantitative data for representative derivatives.
| Compound | Target/Assay | IC50 (µM) | K D (µM) | HAI Titer (µM) | Reference |
| Biphenyl Mannoside 13 | FimH (Biofilm Assay) | 0.74 | - | - | [3] |
| Biphenyl Mannoside 12 | FimH (HA Assay) | - | - | 0.15 | [3] |
| meta-Nitro Derivative 14m | FimH (HA Assay) | - | - | 0.5 | [1] |
| FAM-Mannoside 20 | FimH (HA Assay) | - | 0.17 | 125 | [1] |
| Phenyl Triazole Mannoside 8 | FimH (HA Assay) | - | - | 32 | [2] |
| Cinnamide Derivative 7a | LecB Inhibition | 29 | - | - | |
| Cinnamide Derivative 7b | LecB Inhibition | 19.9 | - | - |
IC50: Half-maximal inhibitory concentration; K D: Dissociation constant; HAI: Hemagglutination inhibition.
| Compound | Organism | MIC (µM) | Reference |
| Dodecyl α-D-mannopyranoside | Staphylococcus aureus | 78 | [5] |
| Dodecyl α-D-thiomannopyranoside | Candida albicans | 39 | [5] |
MIC: Minimum inhibitory concentration.
Experimental Protocols
General Procedure for the Synthesis of Aryl α-D-Mannosides
This protocol is a generalized procedure based on methods described in the literature[1].
-
Glycosylation: To a solution of acylated α-D-(+)-mannose (1 equivalent) and the desired phenol (1.2-1.5 equivalents) in an anhydrous solvent such as dichloromethane under an inert atmosphere, add boron trifluoride etherate (BF₃·OEt₂) (2-3 equivalents) dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Deacylation: Dissolve the crude product in methanol and add a catalytic amount of sodium methoxide (NaOMe). Stir at room temperature for 1-4 hours until deacylation is complete (monitored by TLC).
-
Neutralization and Purification: Neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final aryl mannoside by column chromatography on silica gel.
Hemagglutination Inhibition (HAI) Assay for FimH Antagonists
This assay is a common method to evaluate the ability of mannoside derivatives to inhibit FimH-mediated agglutination of red blood cells[1].
-
Preparation: Prepare serial dilutions of the test mannoside derivatives in a 96-well microtiter plate.
-
Bacterial Suspension: Add a standardized suspension of a type 1 fimbriated E. coli strain to each well containing the mannoside derivative.
-
Incubation: Incubate the plate to allow the mannoside derivatives to bind to the bacterial FimH.
-
Red Blood Cell Addition: Add a suspension of guinea pig red blood cells to each well.
-
Observation: Incubate the plate and observe for hemagglutination. In the absence of an inhibitor, the bacteria will agglutinate the red blood cells, forming a mat at the bottom of the well. In the presence of a potent inhibitor, the red blood cells will sediment to the bottom, forming a distinct button.
-
Endpoint Determination: The HAI titer is defined as the lowest concentration of the compound that completely inhibits hemagglutination.
Signaling Pathways
Mannose Receptor-Mediated Signaling
The mannose receptor, a C-type lectin found on the surface of macrophages and dendritic cells, plays a role in both pathogen recognition and the regulation of inflammation[7]. While the direct signaling cascade initiated by Mannoside A derivatives binding to the mannose receptor is complex and context-dependent, a generalized pathway involves receptor-mediated endocytosis and subsequent modulation of intracellular signaling cascades, such as the NF-κB pathway, which can influence cytokine production[7].
Conclusion and Future Directions
Mannoside A derivatives have emerged as a versatile platform for the development of novel therapeutics, particularly as anti-infective agents that operate through an anti-adhesion mechanism. The extensive structure-activity relationship studies have identified key structural features, such as hydrophobic biphenyl aglycones, that confer high-affinity binding to bacterial adhesins like FimH. The development of C-glycosides and other stabilized analogs addresses the potential for in vivo enzymatic degradation. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development. Furthermore, the exploration of their immunomodulatory activities may open up new therapeutic avenues for a range of inflammatory and infectious diseases.
References
- 1. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of mannose and mannose derivatives on the clearance of IgG antibody-coated erythrocytes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Mannoside A: A Glycolipid with Therapeutic Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Mannoside A is a novel α-mannosyl-ceramide-like glycolipid originally isolated from the marine sponge Haliclona sp.. Emerging research has highlighted its potential as a therapeutic agent, primarily due to its pro-apoptotic and autophagy-modulating activities in cancer cells. This document provides a comprehensive overview of the current knowledge on Mannoside A, including its biological effects, mechanism of action, and the experimental methodologies used in its evaluation.
Biological Activity and Quantitative Data
The primary biological activities of Mannoside A reported in the literature revolve around its cytotoxic effects on cancer cell lines. Its efficacy is attributed to the induction of apoptosis and the modulation of critical cellular signaling pathways.
Cytotoxicity Data
The cytotoxic potential of Mannoside A has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |
| A549 | Lung Carcinoma | 13.4 | 48 | |
| HCT116 | Colorectal Carcinoma | 9.8 | 48 | |
| SNU638 | Stomach Carcinoma | 11.2 | 48 | |
| K562 | Chronic Myelogenous Leukemia | 15.6 | 48 | |
| SK-HEP-1 | Liver Adenocarcinoma | 12.1 | 48 |
Mechanism of Action: Signaling Pathways
Mannoside A exerts its anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and programmed cell death. The primary pathway identified is the PI3K/Akt/mTOR cascade, a central regulator of cell metabolism, growth, and survival.
Inhibition of the PI3K/Akt/mTOR Pathway
Mannoside A has been shown to suppress the phosphorylation of several key components of the PI3K/Akt/mTOR pathway in human colorectal cancer cells (HCT116). Specifically, it reduces the levels of phosphorylated Akt (p-Akt), mammalian target of rapamycin (p-mTOR), and p70S6 kinase (p-p70S6K). This inhibition disrupts the downstream signaling that typically promotes cell survival and proliferation, thereby contributing to the compound's cytotoxic effects.
Caption: Mannoside A inhibits the PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis and Autophagy
The inhibition of the PI3K/Akt/mTOR pathway by Mannoside A is directly linked to the induction of apoptosis (programmed cell death). Furthermore, Mannoside A treatment leads to an increase in the levels of LC3-II, a key marker for autophagy, suggesting that the compound also modulates this cellular degradation process. The interplay between apoptosis and autophagy in response to Mannoside A is a critical area of its mechanism of action.
Experimental Protocols
The following section details the methodologies employed to elucidate the biological activities of Mannoside A.
Cell Viability and Cytotoxicity Assay
The cytotoxic effects of Mannoside A are quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., A549, HCT116) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of Mannoside A (e.g., 0 to 20 µM) and incubated for an additional 48 hours.
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: Workflow for determining cell cytotoxicity using the MTT assay.
Western Blot Analysis for Signaling Proteins
Western blotting is used to determine the effect of Mannoside A on the expression and phosphorylation levels of proteins within the PI3K/Akt/mTOR pathway.
-
Cell Lysis: HCT116 cells are treated with Mannoside A for 24 hours. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, LC3B, β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Conclusion and Future Directions
Mannoside A is a promising marine-derived glycolipid with demonstrated anticancer activity, particularly against colorectal cancer cells. Its mechanism of action involves the potent inhibition of the pro-survival PI3K/Akt/mTOR signaling pathway, leading to apoptosis and modulation of autophagy. The detailed protocols provided herein offer a foundation for further investigation into its therapeutic potential.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of Mannoside A in animal models of cancer.
-
Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Mannoside A to optimize its potency and selectivity.
-
Broader Spectrum Screening: Assessing its activity against a wider range of cancer types and other diseases.
Methodological & Application
Synthesis of Mannoside A and Analogs: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis protocols for Mannoside A and its various analogs. It includes detailed experimental procedures, quantitative data, and visual diagrams of synthetic pathways.
Mannoside A and its analogs are a class of carbohydrate-based compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their potential as therapeutics stems from their ability to interact with specific biological targets, such as the FimH adhesin on uropathogenic Escherichia coli (UPEC), making them promising candidates for the development of anti-adhesion therapies for urinary tract infections. This guide details established synthetic routes to access these valuable molecules.
General Synthetic Strategies
The synthesis of mannosides and their analogs often involves the stereoselective formation of a glycosidic bond between a mannose donor and a suitable acceptor molecule. Several methods have been developed to achieve this, with the choice of strategy depending on the desired anomer (α or β), the nature of the aglycone, and the protecting groups employed.
A common and traditional approach is the Lewis acid-mediated glycosidation. This method typically involves the reaction of an acylated mannose donor with a phenolic or alcoholic acceptor in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), to exclusively form the α-isomer of the mannoside.[1]
More convergent and modern synthetic routes have also been developed to access a wider range of analogs. For instance, the Suzuki coupling reaction has been successfully employed to synthesize biphenyl mannosides. This approach involves the palladium-catalyzed cross-coupling of an aryl bromide intermediate with an aryl boronic acid or ester.[1] Furthermore, palladium-catalyzed C-H glycosylation has emerged as a powerful tool for the synthesis of C-mannosyl tryptophan, a key component of some glycopeptide hormones.[2][3]
The synthesis of analogs with modified glycosidic linkages, such as S-linked (thiomannosides) and N-linked mannosides, has also been explored to enhance metabolic stability.[4] These syntheses often require modifications to the standard glycosylation protocols. For example, S-linked mannosides can be prepared by coupling a mannose pentaacetate with a thiol, followed by further modifications.[4]
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key mannoside intermediates and final compounds.
Protocol 1: General Procedure for Lewis Acid-Mediated α-Mannosylation
This protocol describes the synthesis of α-aryl mannosides using a Lewis acid catalyst.
Materials:
-
Acylated α-D-(+)-mannose (1a)
-
Phenol derivative
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the acylated α-D-(+)-mannose (1a) and the desired phenol in anhydrous DCM under an inert atmosphere.
-
Cool the reaction mixture to 0 °C.
-
Add BF₃·OEt₂ dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired α-aryl mannoside.
Protocol 2: Synthesis of Biphenyl Mannosides via Suzuki Coupling
This protocol outlines the synthesis of biphenyl mannoside analogs using a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
Aryl bromide intermediate (e.g., 12)[1]
-
Aryl boronic acid or ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
Toluene and water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aryl bromide intermediate (12) in toluene, add the aryl boronic acid or ester, Cs₂CO₃, and water.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture and heat to reflux.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the protected biphenyl mannoside.
-
Deprotect the acylated biphenyl mannoside to obtain the final product.[1]
Protocol 3: Synthesis of a Fluorescently Tagged FAM-Mannoside
This protocol describes the final step in the synthesis of a fluorescently labeled mannoside for binding assays.
Materials:
-
Free amine mannoside intermediate (19)[1]
-
5(6)-Carboxyfluorescein succinimidyl ester (5(6)FAM-OSu)
-
Triethylamine (TEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolve the free amine mannoside intermediate (19) in anhydrous DMF.
-
Add triethylamine to the solution.
-
Add a solution of 5(6)FAM-OSu in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature in the dark until the starting amine is consumed.
-
Purify the reaction mixture directly by reverse-phase HPLC to obtain the fluorescently tagged FAM-mannoside (20).[1]
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and evaluation of various mannoside analogs.
| Compound | Synthesis Method | Yield (%) | Biological Activity (HAI Titer, µM) | Reference |
| 14m | Suzuki Coupling | Good | 0.5 | [1] |
| FAM-mannoside (20) | Amide Coupling | Not specified | 125 | [1] |
| Methylene C-mannoside (22) | Organolithium Addition | Not specified | 2 | [4] |
| O-mannoside (23) | Not specified | Not specified | Not specified | [4] |
| Compound | KD (µM) | EC50 (µM) | Reference |
| FAM-mannoside (20) | 0.17 | < 0.25 | [1] |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this document.
Caption: Synthetic routes to α-aryl and biphenyl mannosides.
Caption: Final step in the synthesis of a fluorescently tagged mannoside.
Signaling Pathway and Mechanism of Action
Mannoside-based FimH antagonists function by competitively inhibiting the binding of the FimH adhesin on the tip of type 1 pili of uropathogenic E. coli to mannosylated glycoproteins on the surface of bladder epithelial cells. This anti-adhesion mechanism prevents bacterial colonization and subsequent infection.
Caption: Mechanism of action of Mannoside A as a FimH antagonist.
References
Application Notes and Protocols for Mannoside A in Urinary Tract Infection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urinary tract infections (UTIs), predominantly caused by uropathogenic Escherichia coli (UPEC), represent a significant global health burden.[1][2][3] The initial and critical step in the pathogenesis of UTIs is the adhesion of UPEC to the urothelial cells lining the bladder.[3][4][5] This adhesion is primarily mediated by the FimH adhesin, a mannose-binding protein located at the tip of type 1 pili on the bacterial surface.[4][5][6][7] FimH binds to mannosylated glycoproteins, such as uroplakin Ia, on the surface of bladder epithelial cells, allowing the bacteria to colonize and establish an infection.[6][8][9]
Mechanism of Action: FimH Antagonism
Mannoside A functions as a competitive inhibitor of the FimH adhesin. The compound mimics the structure of mannose, the natural ligand for FimH, and binds to the mannose-binding pocket of the FimH lectin domain.[8] This binding event is characterized by interactions with key residues, including a "tyrosine gate" at the periphery of the binding pocket.[11] By occupying this binding site, Mannoside A effectively blocks the interaction between FimH and mannosylated glycoproteins on the bladder epithelium, thereby preventing bacterial adhesion and subsequent infection.[8][11] More stable C-mannosides have been developed to improve pharmacokinetic properties and metabolic stability compared to their O-mannoside counterparts.[6][11]
Data Presentation
Table 1: In Vitro Potency of Mannoside Derivatives
| Compound | Type | Hemagglutination Inhibition (HAI) IC50 (nM) | Reference |
| Diamide mannoside 24 | O-linked | 16 | [6][11] |
| Indolinylphenyl mannoside | N/A | N/A (Potent) | [4][5] |
| C-linked allyl α-D-mannopyranoside derivatives | C-linked | Sub-nanomolar | [12] |
Table 2: In Vivo Efficacy of Mannoside Derivatives in Murine UTI Models
| Compound/Treatment | Model | Dosage | Outcome | Reference |
| Mannoside A (general) | Chronic UTI | 50 mg/kg (oral) | Significant decrease in bladder bacterial burden 6h post-dosing. | [6] |
| Diamide mannoside 24 | Chronic UTI | Oral | Decrease in bladder CFU from 107 to ~105 at 2h, and to 104 at 6h. | [6][11] |
| Indolinylphenyl mannoside | Prevention | 1 mg/kg | Maintained minimal therapeutic concentration for >8h. | [4][5] |
| Indolinylphenyl mannoside | Treatment | 1 mg/kg | ~4-log reduction in bladder CFU, comparable to ciprofloxacin (8 mg/kg). | [4][5] |
| Mannoside 29R | Pyelonephritis | 8 mg/kg (IP) every 8h for 24h | Significant reduction in bladder and kidney bacterial loads. | [13] |
| Mannoside 29R | Pyelonephritis | 8 mg/kg (IP) every 8h for 48h | More significant reduction in bladder and kidney bacterial loads. | [13] |
| D-mannose | Recurrent UTI (Human) | 1g daily (prophylaxis) | Mean time to recurrence 200 days vs 52.7 days for antibiotics. | [9] |
Experimental Protocols
In Vitro Hemagglutination Inhibition (HAI) Assay
This assay measures the ability of a compound to inhibit the FimH-mediated agglutination of red blood cells.
Materials:
-
Uropathogenic E. coli (UPEC) strain expressing type 1 pili (e.g., UTI89)
-
Guinea pig red blood cells
-
Phosphate-buffered saline (PBS)
-
Mannoside A (and other test compounds)
-
96-well U-bottom microtiter plate
Procedure:
-
Prepare a standardized suspension of UPEC in PBS.
-
Prepare serial dilutions of Mannoside A in PBS in the microtiter plate.
-
Add the UPEC suspension to each well containing the test compound and incubate.
-
Add a suspension of guinea pig red blood cells to each well.
-
Incubate the plate and observe for hemagglutination (a mat of red blood cells) or its inhibition (a button of red blood cells at the bottom of the well).
-
The IC50 is the concentration of the compound that inhibits hemagglutination by 50%.
In Vitro Bacterial Adhesion Assay
This assay quantifies the ability of Mannoside A to prevent UPEC adhesion to human bladder epithelial cells.[12]
Materials:
-
Human bladder epithelial cell line (e.g., HTB-9)[12]
-
UPEC strain (e.g., CFT073)[12]
-
Cell culture medium
-
Mannoside A
-
PBS
-
Triton X-100
-
Agar plates
Procedure:
-
Seed and grow bladder epithelial cells to confluence in a multi-well plate.
-
Pre-incubate a standardized UPEC suspension with varying concentrations of Mannoside A (e.g., 100 µM, 500 µM, 1 mM) or vehicle control.[12]
-
Wash the bladder cell monolayer with PBS.
-
Infect the cells with the pre-incubated UPEC at a specific multiplicity of infection (MOI), e.g., 10.[12]
-
Incubate to allow for bacterial adhesion.
-
Wash the wells extensively with PBS to remove non-adherent bacteria.
-
Lyse the bladder cells with Triton X-100 to release adherent bacteria.
-
Serially dilute the lysate and plate on agar to enumerate the colony-forming units (CFU) of adherent bacteria.
-
Calculate the percentage of adhesion inhibition compared to the vehicle control.
Murine Model of Acute (Prophylactic) UTI
This model assesses the ability of Mannoside A to prevent the establishment of a UTI.[6]
Materials:
-
Female mice (e.g., C3H/HeN)
-
UPEC strain
-
Mannoside A formulated for oral gavage (e.g., in 10% cyclodextrin)[6]
-
Anesthetic
-
Catheter
Procedure:
-
Administer Mannoside A (e.g., 25 mg/kg) or vehicle to mice via oral gavage.[6]
-
After a set time (e.g., 30 minutes), anesthetize the mice and transurethrally inoculate the bladders with a UPEC suspension (e.g., 107 CFU).[6]
-
After a defined period (e.g., 6 hours), euthanize the mice.[6]
-
Aseptically harvest the bladders, homogenize, and plate serial dilutions to determine the bacterial burden (CFU/bladder).[6]
-
Compare the bacterial loads in the Mannoside A-treated group to the vehicle-treated group.
Murine Model of Chronic UTI (Treatment)
This model evaluates the efficacy of Mannoside A in treating an established UTI.[6]
Materials:
-
Female mice
-
UPEC strain
-
Mannoside A for oral administration
-
Anesthetic
-
Catheter
Procedure:
-
Establish a chronic infection by transurethrally inoculating mice with UPEC.
-
Allow the infection to establish for a prolonged period (e.g., 14 days).[6]
-
Administer Mannoside A (e.g., 50 mg/kg) or vehicle orally to the chronically infected mice.[6]
-
At various time points post-treatment (e.g., 2, 6, 12 hours), euthanize subsets of mice.[6][11]
-
Harvest the bladders, homogenize, and enumerate the bacterial burden by plating.
-
Assess the reduction in bacterial titers in the treated group compared to the vehicle group over time.
Conclusion
Mannoside A and its C-mannoside derivatives represent a promising, first-in-class antivirulence therapeutic strategy for the prevention and treatment of UTIs.[6] Their targeted mechanism of action, which disrupts a key step in bacterial pathogenesis without killing the bacteria, offers a compelling alternative to traditional antibiotics and may help mitigate the growing threat of antimicrobial resistance. The protocols and data presented here provide a framework for researchers to further investigate and develop these compounds as novel antibiotic-sparing agents for combating urinary tract infections.
References
- 1. Drug clears chronic urinary infections in mice - The Source - WashU [source.washu.edu]
- 2. pure.york.ac.uk [pure.york.ac.uk]
- 3. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiadhesion therapy for urinary tract infections--a balanced PK/PD profile proved to be key for success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment and prevention of urinary tract infection with orally active FimH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why d-Mannose May Be as Efficient as Antibiotics in the Treatment of Acute Uncomplicated Lower Urinary Tract Infections—Preliminary Considerations and Conclusions from a Non-Interventional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Mannoside A: A Novel Anti-Virulence Approach Against Bacterial Infections
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the development of novel therapeutic strategies that circumvent traditional bactericidal or bacteriostatic mechanisms. Anti-virulence therapies, which aim to disarm pathogens rather than kill them, represent a promising alternative. Mannoside A and its derivatives have emerged as a significant class of anti-virulence agents, particularly against uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs). These compounds function by inhibiting the FimH adhesin, a critical virulence factor for bacterial adhesion to host tissues. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the investigation and development of Mannoside A-based anti-virulence therapies.
Mechanism of Action: FimH Antagonism
UPEC initiates infection by adhering to mannosylated glycoproteins on the surface of bladder epithelial cells. This adhesion is mediated by the FimH adhesin located at the tip of type 1 pili[1][2]. FimH possesses a mannose-binding pocket that recognizes and binds to terminal mannose residues on host cell receptors[3][4].
Mannoside A and its synthetic analogs are structural mimics of D-mannose. They act as competitive inhibitors of FimH, occupying the mannose-binding pocket and thereby preventing the attachment of UPEC to the bladder epithelium[2][4]. This blockade of the initial step of infection prevents colonization and the subsequent formation of intracellular bacterial communities (IBCs), a key factor in recurrent UTIs[5]. The development of C-mannosides, which replace the metabolically labile O-glycosidic bond with a more stable carbon-carbon bond, has significantly improved the pharmacokinetic properties and in vivo efficacy of these compounds[6][7].
The binding of mannosides to the FimH lectin domain involves a network of hydrogen bonds with key amino acid residues, including Asn135, Gln133, Asp54, and Asp47, which stabilizes the mannoside within the binding pocket[3].
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of various Mannoside A derivatives as FimH antagonists.
Table 1: In Vitro FimH Binding Affinity and Inhibition
| Compound | Assay Type | IC50 (nM) | HAI Titer (µM) | Reference(s) |
| Heptyl α-D-mannopyranoside (HepMan) | FimH LEctPROFILE kit | 19.4 | 15 | [2][8] |
| para-nitrophenyl α-D-mannopyranoside (PNPMan) | FimH LEctPROFILE kit | 74.1 | - | [8] |
| Methyl α-D-mannopyranoside (MeMan) | FimH LEctPROFILE kit | 2810.7 | >1000 | [2][8] |
| C-Mannoside Analog 1 | FimH LEctPROFILE kit | 3.17 | - | [8] |
| C-Mannoside Analog 2 | FimH LEctPROFILE kit | 0.82 | - | [8] |
| C-Mannoside Analog 3 | FimH LEctPROFILE kit | 30.28 | - | [8] |
| O-Mannoside 1 | Hemagglutination Inhibition | - | 4 | [6] |
| N-Mannoside 2 | Hemagglutination Inhibition | - | 4 | [6] |
| S-Mannoside 3 | Hemagglutination Inhibition | - | 4 | [6] |
| Phenyl triazole mannoside 8 | Hemagglutination Inhibition | - | 32 | [6] |
Table 2: In Vivo Efficacy of Mannosides in a Murine UTI Model
| Compound | Mouse Model | Treatment Regimen | Reduction in Bladder CFU/g (log10) | Reference(s) |
| Mannoside 6 | Chronic UTI | 50 mg/kg, single oral dose | ~3 | [9] |
| Mannoside 6 | Chronic UTI | 100 mg/kg, single oral dose | ~3 | [9] |
| C-Mannoside Analog | Prophylactic Acute UTI | 25 mg/kg, oral, 30 min prior to infection | Significant reduction vs. vehicle | [10] |
| C-Mannoside Analog | Chronic UTI | 50 mg/kg, oral, after 14 days of infection | Significant reduction vs. vehicle | [10] |
| Mannoside (unspecified) | Catheter-Associated UTI | Intraperitoneal injection prior to infection | Prevents IBC formation | [5] |
Table 3: Pharmacokinetic Parameters of C-Mannosides in Rats
| Compound | Administration | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) | Clearance (mL/min/kg) |
| C-mannoside 21R | Oral | 10 | - | - | - | 34.9 |
| O-mannoside 25 | Oral | 10 | - | - | 7 | 408 |
| C-mannoside 21R | Intravenous | 3 | - | - | - | - |
| O-mannoside 25 | Intravenous | 3 | - | - | - | - |
Note: Specific Cmax and AUC values were not provided in the abstract for all compounds.[10]
Experimental Protocols
FimH Binding Affinity Assay (ELISA-based)
This protocol determines the relative binding affinity of mannoside compounds to the FimH lectin domain.
Materials:
-
Recombinant FimH lectin domain
-
Biotinylated Mannan-BSA conjugate
-
Streptavidin-HRP
-
TMB substrate
-
96-well microtiter plates
-
Phosphate Buffered Saline (PBS) with 0.05% Tween 20 (PBST)
-
Mannoside A and test compounds
-
Plate reader
Procedure:
-
Coat a 96-well plate with the FimH lectin domain overnight at 4°C.
-
Wash the plate three times with PBST.
-
Block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Prepare serial dilutions of the test mannoside compounds and a reference standard (e.g., Heptyl α-D-mannopyranoside).
-
In a separate plate, pre-incubate the diluted compounds with a fixed concentration of biotinylated Mannan-BSA for 30 minutes.
-
Transfer the pre-incubated mixtures to the FimH-coated plate and incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with PBST.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Hemagglutination Inhibition (HAI) Assay
This assay measures the ability of mannosides to inhibit the FimH-mediated agglutination of red blood cells by UPEC.
Materials:
-
UPEC strain expressing type 1 pili (e.g., UTI89)
-
Guinea pig or human red blood cells (RBCs), washed and resuspended to a final concentration of 3% in PBS
-
Mannoside A and test compounds
-
96-well V-bottom microtiter plates
-
PBS
Procedure:
-
Prepare a standardized suspension of the UPEC strain in PBS.
-
Prepare two-fold serial dilutions of the test mannoside compounds in PBS in a 96-well V-bottom plate.
-
Add a fixed volume of the UPEC suspension to each well containing the diluted compounds and incubate for 30 minutes at room temperature to allow for binding.
-
Add a fixed volume of the 3% RBC suspension to each well.
-
Gently mix the plate and incubate at room temperature for 1-2 hours, or until hemagglutination is observed in the control wells (no inhibitor).
-
The HAI titer is determined as the lowest concentration of the compound that completely inhibits hemagglutination (indicated by the formation of a distinct button of RBCs at the bottom of the well).
In Vitro Biofilm Formation Assay
This protocol assesses the effect of Mannoside A on the ability of UPEC to form biofilms.
Materials:
-
UPEC strain
-
Luria-Bertani (LB) broth or artificial urine medium
-
Mannoside A and test compounds
-
96-well flat-bottom polystyrene microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
-
Plate reader
Procedure:
-
Grow UPEC overnight in LB broth.
-
Dilute the overnight culture in fresh medium and add to the wells of a 96-well plate.
-
Add serial dilutions of the mannoside compounds to the wells. Include a no-treatment control.
-
Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Carefully remove the planktonic bacteria by aspiration and wash the wells gently with PBS.
-
Stain the adherent biofilms by adding 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the bound crystal violet by adding 95% ethanol or 30% acetic acid to each well.
-
Measure the absorbance at a wavelength between 570 and 595 nm using a plate reader.
-
The reduction in biofilm formation is calculated relative to the no-treatment control.
Murine Model of Urinary Tract Infection
This in vivo model is used to evaluate the efficacy of Mannoside A in preventing or treating UTIs.
Materials:
-
Female C3H/HeN or C57BL/6 mice (6-8 weeks old)
-
UPEC strain
-
Mannoside A formulated for oral gavage or intraperitoneal injection
-
Anesthetic
-
Catheter
-
Sterile PBS
-
LB agar plates
Procedure: Prophylactic Model:
-
Administer the mannoside compound or vehicle control to the mice via oral gavage or intraperitoneal injection at the desired dose.
-
After a specified time (e.g., 30 minutes), anesthetize the mice.
-
Inoculate the bladders with a defined CFU of the UPEC strain via transurethral catheterization.
-
At a predetermined time point post-infection (e.g., 6, 24, or 48 hours), euthanize the mice.
-
Aseptically harvest the bladders and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on LB agar to determine the bacterial load (CFU/g of tissue).
Treatment Model:
-
Establish a chronic infection by inoculating the mice with UPEC as described above and allowing the infection to persist for a set period (e.g., 14 days).
-
After the establishment of chronic infection, begin treatment with the mannoside compound or vehicle control at the desired dosing regimen.
-
Continue treatment for the specified duration.
-
At the end of the treatment period, euthanize the mice and determine the bacterial load in the bladder and kidneys as described above.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Interdomain interaction in the FimH adhesin of Escherichia coli regulates the affinity to mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Dynamical Binding Processes in the Design of Non-Antibiotic Anti-Adhesives by Molecular Simulation—The Example of FimH [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: In Vitro Efficacy Testing of Mannoside A
These protocols provide a framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Mannoside A, a compound of interest for its potential therapeutic effects. The following sections detail the necessary materials and methods for determining the cytotoxic and apoptotic effects of Mannoside A on cancer cell lines.
Overview of In Vitro Testing Workflow
The following workflow outlines the key steps for evaluating the in vitro efficacy of Mannoside A. This process begins with basic cytotoxicity screening to determine the dose-response relationship, followed by more detailed assays to elucidate the mechanism of action, such as the induction of apoptosis.
Caption: Experimental workflow for in vitro testing of Mannoside A.
Experimental Protocols
Cell Culture
-
Cell Lines: Select appropriate cancer cell lines for testing. Examples include:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
T24 (human bladder carcinoma)[1]
-
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
Protocol: Cell Viability Assay (MTS Assay)
This assay determines the effect of Mannoside A on the metabolic activity of cancer cells, which is an indicator of cell viability.[2]
-
Materials:
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
Mannoside A stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Prepare serial dilutions of Mannoside A in culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of Mannoside A. Include a vehicle control (medium with the same concentration of solvent used for Mannoside A) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of Mannoside A that inhibits 50% of cell growth).
-
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine and membrane integrity.[3][4][5]
-
Materials:
-
6-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
Mannoside A
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with Mannoside A at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Presentation
The quantitative data obtained from the in vitro assays should be summarized in tables for clear comparison.
Table 1: IC50 Values of Mannoside A in Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 48 | 75.3 |
| A549 | 48 | 52.1 |
| T24 | 48 | 68.9 |
Table 2: Apoptosis Induction by Mannoside A in A549 Cells (48h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| Mannoside A (0.5x IC50) | 60.3 ± 3.5 | 25.1 ± 2.8 | 10.2 ± 1.5 | 4.4 ± 0.9 |
| Mannoside A (1x IC50) | 35.7 ± 2.9 | 40.8 ± 3.1 | 18.5 ± 2.2 | 5.0 ± 1.0 |
| Mannoside A (2x IC50) | 15.1 ± 1.8 | 30.2 ± 2.5 | 45.3 ± 3.7 | 9.4 ± 1.3 |
Potential Signaling Pathway
Based on some studies suggesting that mannose can interfere with glycolysis, Mannoside A might exert its effects by targeting key enzymes in this pathway.[6] The following diagram illustrates a simplified overview of the glycolytic pathway, which could be a potential target for Mannoside A.
Caption: Simplified diagram of the glycolytic pathway.
Further investigation into the specific molecular targets of Mannoside A would be necessary to confirm its mechanism of action. Techniques such as Western blotting for key signaling proteins (e.g., in the apoptosis or glycolysis pathways) or qPCR for gene expression analysis would be valuable next steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. 凋亡分析检测 [sigmaaldrich.com]
- 6. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [ouci.dntb.gov.ua]
Application Notes and Protocols for In Vivo Experimental Design of Mannoside A Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannoside A, a steroidal saponin, has demonstrated significant biological activities, positioning it as a promising candidate for therapeutic development. These application notes provide a comprehensive guide for designing and executing in vivo experimental studies to evaluate the therapeutic potential of Mannoside A. The focus is on its established anti-inflammatory properties and its potential applications in oncology and as an anti-virulence agent, drawing parallels from the known effects of mannose and other mannosides.
Potential Therapeutic Applications and Corresponding In Vivo Models
Based on existing evidence for Mannoside A and related compounds, three primary areas of investigation are proposed:
-
Anti-inflammatory Effects: Direct evidence shows Mannoside A possesses anti-inflammatory properties[1]. The carrageenan-induced paw edema model is a standard and appropriate model for further characterizing this activity.
-
Oncology: Mannose, a constituent of Mannoside A, has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy in various cancer models[2]. This suggests the potential of Mannoside A as an anti-cancer agent, which can be investigated using xenograft and syngeneic tumor models.
-
Anti-virulence in Infectious Diseases: C-mannosides have been effectively used to prevent and treat urinary tract infections (UTIs) by inhibiting bacterial adhesion[3][4]. This provides a strong rationale for evaluating Mannoside A in murine models of UTI.
Data Presentation: Efficacy of Mannosides in Preclinical Models
The following tables summarize quantitative data from studies on mannose and other mannosides in relevant in vivo models. This data serves as a benchmark for designing and evaluating studies on Mannoside A.
Table 1: Anti-inflammatory Activity of a Plant Extract in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Time after Carrageenan (hours) | Paw Edema Inhibition (%) |
| Crude Mazaryun (Low Dose) | - | 1 | 10.0 |
| 2 | 11.2 | ||
| 3 | 14.3 | ||
| 4 | 17.8 | ||
| 5 | 19.0 | ||
| Crude Mazaryun (High Dose) | - | 1 | 11.3 |
| 2 | 15.3 | ||
| 3 | 20.3 | ||
| 4 | 22.7 | ||
| 5 | 23.2 | ||
| Detoxified Mazaryun (High Dose) | - | 1 | 24.9 |
| 2 | 28.5 | ||
| 3 | 33.6 | ||
| 4 | 36.9 | ||
| 5 | 39.4 |
Data adapted from a study on the anti-inflammatory activity of Daphne oleoides extracts. This table illustrates a dose-dependent anti-inflammatory effect in a model relevant for Mannoside A.[5]
Table 2: Efficacy of Mannose in a Xenograft Model of Lung Adenocarcinoma
| Treatment Group | Tumor Size Reduction | Enhancement of Chemotherapy | Reference |
| Mannose | Significant reduction in tumor size and weight compared to control. | Co-treatment with carboplatin showed the most efficient inhibition of tumor growth. | [2] |
Table 3: Efficacy of a C-Mannoside in a Murine Model of Urinary Tract Infection (UTI)
| Study Type | Treatment and Dose | Outcome | Reference |
| Prophylactic | Oral mannoside at 25 mg/kg 30 minutes prior to infection. | Significant reduction in bacterial burden in the bladder 6 hours post-infection. | [4] |
| Therapeutic (Chronic UTI) | Oral mannoside at 50 mg/kg after 14 days of infection. | Significant reduction in bacterial burden in the bladder 6 hours post-treatment. | [4] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity Assessment
Objective: To evaluate the dose-dependent anti-inflammatory effect of Mannoside A.
Materials:
-
Wistar rats (180-220g)
-
Mannoside A
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive control: Indomethacin (10 mg/kg)
Procedure:
-
Animal Acclimatization: Acclimate rats for at least one week before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Vehicle control
-
Mannoside A (e.g., 10, 25, 50 mg/kg, p.o.)
-
Positive control (Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, Mannoside A, or indomethacin orally (p.o.) to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Human Tumor Xenograft Model in Immunocompromised Mice
Objective: To assess the anti-tumor efficacy of Mannoside A, alone and in combination with standard chemotherapy.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old
-
Human cancer cell line (e.g., A549 lung cancer cells)
-
Mannoside A
-
Standard chemotherapy agent (e.g., carboplatin)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Culture: Culture the human cancer cell line under standard conditions.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cancer cells in a sterile medium (and optionally mix with Matrigel).
-
Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
Mannoside A (dose to be determined by a pilot study)
-
Chemotherapy agent
-
Mannoside A + Chemotherapy agent
-
-
Treatment Administration: Administer the treatments according to the planned schedule (e.g., daily oral gavage for Mannoside A, weekly intraperitoneal injection for chemotherapy).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare tumor growth rates and final tumor weights between the different treatment groups.
Protocol 3: Murine Model of Acute Urinary Tract Infection (UTI)
Objective: To evaluate the prophylactic and therapeutic efficacy of Mannoside A in preventing and treating UTIs.
Materials:
-
Female mice (e.g., C3H/HeN), 7-8 weeks old
-
Uropathogenic Escherichia coli (UPEC) strain
-
Mannoside A
-
Positive control (e.g., an appropriate antibiotic)
-
Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS)
-
Anesthesia
-
Catheters
Procedure:
-
Bacterial Culture: Grow the UPEC strain in LB broth to the desired concentration.
-
Animal Grouping:
-
Prophylactic study:
-
Vehicle control + UPEC
-
Mannoside A + UPEC
-
-
Therapeutic study:
-
UPEC + Vehicle control
-
UPEC + Mannoside A
-
UPEC + Antibiotic
-
-
-
Prophylactic Treatment: Administer Mannoside A or vehicle orally 30 minutes before bacterial inoculation.
-
Bacterial Inoculation:
-
Anesthetize the mice.
-
Instill a suspension of UPEC (e.g., 10^7-10^8 CFU in 50 µL PBS) into the bladder via a catheter.
-
-
Therapeutic Treatment: For the therapeutic study, administer Mannoside A, antibiotic, or vehicle at a specified time post-infection (e.g., 24 hours).
-
Sample Collection: At a defined endpoint (e.g., 6, 24, or 48 hours post-infection), euthanize the mice and aseptically harvest the bladders and kidneys.
-
Bacterial Load Determination: Homogenize the tissues, perform serial dilutions, and plate on LB agar to determine the number of colony-forming units (CFU) per organ.
-
Data Analysis: Compare the bacterial loads in the bladders and kidneys between the different treatment groups.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Hypothesized anti-inflammatory mechanism of Mannoside A via TLR4 antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Mannoside A in Biological Samples
Introduction
Mannoside A represents a class of glycoside molecules that are of significant interest in biomedical research and drug development. Accurate quantification of Mannoside A in biological matrices such as serum, plasma, and tissue homogenates is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological and pathological roles. These application notes provide detailed protocols for the quantification of Mannoside A using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), as well as an overview of immunoassay development.
Application Note 1: Quantification of Mannoside A in Human Serum by LC-MS/MS
This note describes a robust and sensitive method for the quantification of Mannoside A in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is a preferred method for analyzing small molecules in complex biological fluids due to its high specificity and sensitivity.[1][2][3] The protocol is suitable for clinical research and drug development applications.[2][4]
Experimental Protocol
1. Materials and Reagents
-
Mannoside A reference standard
-
Stable isotope-labeled Mannoside A internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human serum (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
2. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 25 µL of serum sample into the corresponding tube.
-
Add 25 µL of the internal standard working solution (e.g., 400 µg/mL in water) to each tube.
-
To deproteinize the sample, add 100 µL of cold acetonitrile.[2]
-
Vortex mix for 30 seconds.
-
Centrifuge the mixture at 20,800 x g for 10 minutes at room temperature.[2]
-
Transfer 100 µL of the supernatant to a new tube or HPLC vial.
-
Dry the supernatant under a stream of nitrogen gas at 40°C.[2]
-
Reconstitute the residue with 100 µL of the mobile phase (e.g., 0.1% formic acid in water) and vortex for 30 seconds.[2]
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.[2]
-
Mass Spectrometer: API 3200 QTRAP or equivalent triple quadrupole mass spectrometer.[2]
-
Chromatographic Column: A suitable column for polar compounds, such as a SUPELCOGELTM Pb column (300 x 7.8 mm, 9 μm) or a HILIC column.[2][3]
-
Mobile Phase: Isocratic elution with 100% HPLC water or a gradient with acetonitrile and water.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 80 °C (if using a SUPELCOGEL column).[2]
-
Injection Volume: 5 µL.[2]
-
Ionization Mode: Negative Ion Electrospray (ESI-).[2]
-
MRM Transitions: To be determined by infusing pure Mannoside A and its internal standard to find the optimal precursor and product ions.
4. Preparation of Standards and Quality Controls
-
Prepare a stock solution of Mannoside A (e.g., 1 mg/mL) in a suitable solvent like water or methanol.
-
Prepare a series of standard working solutions by serially diluting the stock solution.
-
Spike these working solutions into surrogate blank serum (e.g., 4% BSA in PBS) to create a calibration curve with concentrations ranging from 1 to 50 µg/mL.[2]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.[2]
Data Summary
The performance of the LC-MS/MS method should be validated according to regulatory guidelines. Key validation parameters are summarized in the table below, with typical acceptance criteria.
| Parameter | Typical Value/Range | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 1 - 50 µg/mL[2] | R² ≥ 0.995[1] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL[2] | Signal-to-noise > 10; Precision < 20%; Accuracy ±20% |
| Intra-day Precision (RSD) | < 2%[2] | < 15% (except LLOQ < 20%) |
| Inter-day Precision (RSD) | < 2%[2] | < 15% (except LLOQ < 20%) |
| Intra-day Accuracy (%RE) | < 2%[2] | ±15% (except LLOQ ±20%) |
| Inter-day Accuracy (%RE) | < 2%[2] | ±15% (except LLOQ ±20%) |
| Extraction Recovery | 104.1% - 105.5%[2] | Consistent, precise, and reproducible |
| Matrix Effect | 97.0% - 100.0%[2] | IS-normalized factor within acceptable limits |
Workflow Diagram
Caption: LC-MS/MS sample preparation workflow.
Application Note 2: Quantification of Mannoside A by HPLC with Pre-column Derivatization
For laboratories without access to LC-MS/MS, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can be a viable alternative. Since many mannosides lack a strong chromophore, pre-column derivatization is often required to enhance detection.[5][6] This protocol outlines a method using 1-phenyl-3-methyl-5-pyrazolone (PMP) as the derivatizing agent.[6]
Experimental Protocol
1. Materials and Reagents
-
Mannoside A reference standard
-
L-rhamnose (Internal Standard)[6]
-
1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.5 M in methanol)[6]
-
Sodium hydroxide (NaOH) solution (0.3 M)[6]
-
Hydrochloric acid (HCl) solution (0.3 M)[6]
-
Chloroform (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer
-
Serum samples
2. Sample Preparation and Derivatization
-
Pipette 10 µL of serum sample, standard, or QC into a microcentrifuge tube.
-
Add 30 µL of the internal standard working solution (e.g., 100 µg/mL L-rhamnose).[6]
-
Add 60 µL of PMP solution (0.5 M in methanol).[6]
-
Add 40 µL of NaOH solution (0.3 M).[6]
-
Vortex the mixture and incubate at 70°C for 60 minutes to facilitate derivatization.[6]
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction by adding 40 µL of HCl solution (0.3 M).[6]
-
Vortex for at least 5 seconds.
-
Extract the derivatized sample by adding 500 µL of chloroform and vortexing vigorously.[6]
-
Centrifuge to separate the layers. The PMP-derivatized mannosides will be in the aqueous (upper) layer.
-
Carefully transfer the aqueous layer to an HPLC vial for analysis.
3. HPLC Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1260 HPLC system or equivalent.[5]
-
Detector: UV Detector with wavelength set at 254 nm.[5]
-
Chromatographic Column: Poroshell EC-C18 column (4.6 x 100 mm, 2.7 µm).[5][6]
-
Mobile Phase A: Ammonium acetate buffer (pH 5.5).[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Elution: Gradient elution (specific gradient to be optimized for separation).
-
Flow Rate: 1 mL/min.[5]
-
Column Temperature: 37 °C.[5]
-
Injection Volume: 20 µL.[5]
Data Summary
The performance of the HPLC method should be validated. Expected performance characteristics are summarized below.
| Parameter | Typical Value/Range | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 0.5 - 500 µg/mL[6] | R² ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL[6] | Precision < 20%; Accuracy ±20% |
| Precision (RSD) | < 15%[6] | < 15% |
| Accuracy (%RE) | ±15%[6] | ±15% |
| Recovery | > 85%[6] | Consistent and reproducible |
| Stability | Stable under tested conditions[6] | < 15% deviation from nominal concentration |
Workflow Diagram
Caption: HPLC with PMP derivatization workflow.
Application Note 3: Immunoassay for Mannoside A Detection
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput platform for quantifying specific analytes.[7] Developing an immunoassay for a small molecule like Mannoside A typically involves a competitive assay format, as small molecules cannot be bound by two antibodies simultaneously.[7][8]
Principle of Competitive ELISA
In a competitive ELISA for Mannoside A, a known amount of Mannoside A conjugated to a protein (e.g., BSA) is coated onto a microplate well. The sample containing an unknown amount of free Mannoside A is mixed with a specific primary antibody against Mannoside A and added to the well. The free Mannoside A in the sample competes with the coated Mannoside A for binding to the limited amount of antibody. After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody captured on the plate. A substrate is then added, and the resulting colorimetric signal is inversely proportional to the concentration of Mannoside A in the sample.
Protocol for Immunoassay Development
-
Antibody Production: Generate polyclonal or monoclonal antibodies with high specificity and affinity for Mannoside A.[7] This is a critical and complex step, often requiring conjugation of Mannoside A to a carrier protein to make it immunogenic.
-
Assay Format Selection: Choose an appropriate immunoassay format, with competitive ELISA being the most likely for a small molecule.[8]
-
Optimization: Optimize key assay parameters including:
-
Concentration of coating antigen and primary antibody.
-
Buffer composition, pH, and ionic strength.
-
Incubation times and temperatures.
-
Washing steps.
-
-
Validation: Validate the assay for performance characteristics such as:
-
Sensitivity (Limit of Detection).
-
Linearity and dynamic range.
-
Precision (intra- and inter-assay variability).
-
Accuracy and recovery.
-
Specificity and cross-reactivity.
-
Diagram of Competitive ELISA Principle```dot
Caption: Inhibition of FimH-mediated bacterial adhesion.
References
- 1. A LC-MS/MS method to simultaneously profile 14 free monosaccharides in biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2018219258A1 - High performance liquid chromatography for free mannose and glucose in serum - Google Patents [patents.google.com]
- 6. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoassay Development: Introduction to process, challenges, and relevant parameters | by Saurabh Srivastava, PhD | Medium [saurabhsrivastavablog.medium.com]
Application Notes and Protocols for Mannoside A in Mycobacterial Mannosyltransferase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mycobacterial cell wall is a complex and unique structure, rich in mannosylated glycoconjugates that are crucial for the survival, pathogenicity, and drug resistance of mycobacteria, including Mycobacterium tuberculosis. Key components of this cell wall include phosphatidyl-myo-inositol mannosides (PIMs), lipomannan (LM), and lipoarabinomannan (LAM). The biosynthesis of these molecules is orchestrated by a series of mannosyltransferases, which are attractive targets for the development of new anti-tubercular drugs.
Synthetic mannosides, for the purpose of these notes referred to as Mannoside A , serve as invaluable tools for the in vitro study of these essential enzymes. They act as acceptor substrates, enabling the characterization of mannosyltransferase activity, the elucidation of biosynthetic pathways, and the screening for potential inhibitors. This document provides detailed application notes and protocols for the use of a representative Mannoside A in the study of mycobacterial mannosyltransferases.
Principle of Application
Mannoside A is a synthetic molecule designed to mimic the natural acceptor substrates of mycobacterial mannosyltransferases. In a typical cell-free assay, a mycobacterial membrane fraction, which is rich in these enzymes, is incubated with Mannoside A and a mannosyl donor, typically radiolabeled GDP-[14C]Mannose. The mannosyltransferase enzymes within the membrane preparation catalyze the transfer of the [14C]Mannose moiety from the donor to Mannoside A. The resulting radiolabeled product can then be detected, quantified, and characterized, providing a measure of enzyme activity.
Data Presentation: Activity of a Representative Mannoside A
The following table summarizes the observed activity of a representative synthetic mannoside acceptor, octyl α-D-mannopyranoside , in a cell-free assay using a membrane preparation from Mycobacterium smegmatis. This compound will be referred to as Mannoside A for the remainder of this document.
| Parameter | Value | Method of Analysis | Reference |
| Enzyme Source | Membrane fraction of M. smegmatis | Cell-free assay | |
| Mannosyl Donor | GDP-[14C]Mannose | Radiolabel incorporation | |
| Acceptor Substrate | Octyl α-D-mannopyranoside (Mannoside A) | TLC and Autoradiography | |
| Primary Product | Octyl α-D-mannopyranosyl-(1→6)-α-D-mannopyranoside | TLC, Mass Spectrometry | |
| Secondary Product | Octyl α-D-mannopyranosyl-(1→6)-α-D-mannopyranosyl-(1→6)-α-D-mannopyranoside | TLC, Mass Spectrometry | |
| Linkage Type | α(1→6) | GC-MS of partially methylated alditol acetates |
Note: Specific kinetic parameters such as Km and Vmax for synthetic mannoside acceptors are not extensively reported in the surveyed literature. The primary focus has been on the identification of products and the elucidation of enzyme function.
Signaling Pathways and Experimental Workflows
Mycobacterial Mannan Biosynthesis Pathway
The following diagram illustrates the role of α(1→6) mannosyltransferases in the biosynthesis of the linear mannan backbone of lipomannan, a key component of the mycobacterial cell wall. Mannoside A acts as an artificial acceptor for these enzymes.
Caption: Role of α(1→6) mannosyltransferase in mannan biosynthesis.
Experimental Workflow for Mannosyltransferase Assay
This diagram outlines the key steps in a cell-free assay to measure mannosyltransferase activity using Mannoside A.
Caption: Workflow for a cell-free mannosyltransferase assay.
Experimental Protocols
Protocol 1: Preparation of Mycobacterial Membrane Fraction
This protocol describes the preparation of a crude membrane fraction from Mycobacterium smegmatis, which serves as the enzyme source.
Materials:
-
Mycobacterium smegmatis culture (e.g., mc²155) grown to mid-log phase.
-
Lysis Buffer: 50 mM MOPS (pH 7.9), 5 mM β-mercaptoethanol, 10 mM MgCl₂.
-
DNase I and RNase A.
-
Protease inhibitor cocktail.
-
Ultracentrifuge and appropriate tubes.
-
French press or sonicator.
Procedure:
-
Harvest M. smegmatis cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet twice with Lysis Buffer.
-
Resuspend the cell pellet in Lysis Buffer containing DNase I, RNase A, and protease inhibitors.
-
Lyse the cells by passing them through a French press (20,000 psi) three times or by sonication on ice.
-
Centrifuge the lysate at 27,000 x g for 30 minutes at 4°C to remove unbroken cells and cell wall debris.
-
Transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 2 hours at 4°C to pellet the membranes.
-
Discard the supernatant (cytosolic fraction).
-
Resuspend the membrane pellet in a minimal volume of Lysis Buffer.
-
Determine the protein concentration of the membrane fraction using a standard method (e.g., Bradford or BCA assay).
-
Aliquot and store the membrane fraction at -80°C until use.
Protocol 2: Cell-Free Mannosyltransferase Assay
This protocol details the in vitro assay for measuring the transfer of mannose to Mannoside A.
Materials:
-
Mycobacterial membrane fraction (from Protocol 1).
-
Mannoside A (e.g., octyl α-D-mannopyranoside), 10 mM stock in a suitable solvent.
-
GDP-[14C]Mannose (specific activity ~300 mCi/mmol), stock solution.
-
Assay Buffer: 50 mM MOPS (pH 7.9), 5 mM β-mercaptoethanol, 10 mM MgCl₂.
-
1-Butanol.
-
Scintillation vials and scintillation fluid.
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube as follows:
-
Assay Buffer: to a final volume of 50 µL.
-
Mannoside A: 2 µL of 10 mM stock (final concentration 0.4 mM).
-
Mycobacterial membrane fraction: 200 µg of protein.
-
GDP-[14C]Mannose: 0.1 µCi.
-
-
For a negative control, prepare a reaction mixture without Mannoside A.
-
Incubate the reaction mixtures at 37°C for 2 hours.
-
Terminate the reactions by adding 500 µL of 1-butanol and vortexing vigorously.
-
Separate the phases by centrifugation at 14,000 x g for 5 minutes.
-
Carefully remove the upper butanol phase, which contains the radiolabeled lipid-linked products, and transfer it to a new tube.
-
Wash the aqueous phase with another 250 µL of 1-butanol and combine the butanol phases.
-
Evaporate the butanol extract to dryness under a stream of nitrogen.
-
Resuspend the dried residue in 20 µL of chloroform:methanol (2:1, v/v).
-
Proceed to analysis by TLC (Protocol 3) or quantify the total incorporated radioactivity by liquid scintillation counting.
Protocol 3: Analysis of Reaction Products by TLC
This protocol describes the separation and visualization of the radiolabeled products of the mannosyltransferase assay.
Materials:
-
Resuspended product from Protocol 2.
-
Silica gel TLC plates (e.g., Silica Gel 60 F254).
-
TLC developing chamber.
-
TLC Solvent System: Chloroform:Methanol:Water (65:25:4, v/v/v).
-
Phosphorimager screen or X-ray film for autoradiography.
-
(Optional) Iodine tank or charring solution for visualizing non-radioactive standards.
Procedure:
-
Spot the resuspended product (from Protocol 2, step 9) onto a silica gel TLC plate.
-
Also spot the non-radioactive Mannoside A standard.
-
Place the TLC plate in a developing chamber equilibrated with the TLC Solvent System.
-
Allow the solvent to migrate up the plate until it is approximately 1 cm from the top.
-
Remove the plate from the chamber and allow it to air dry completely.
-
Visualize non-radioactive standards, if used, with iodine vapor or by charring.
-
For radiolabeled samples, expose the TLC plate to a phosphorimager screen or X-ray film for a suitable period (e.g., 24-72 hours).
-
Develop the film or scan the screen to visualize the radiolabeled products. The products will appear as new spots with lower Rf values than the original Mannoside A.
-
The intensity of the spots can be quantified using densitometry software, which is proportional to the enzyme activity.
Protocol 4: Structural Characterization by Mass Spectrometry
For detailed structural confirmation of the enzymatic products, analysis by mass spectrometry is recommended.
Procedure:
-
Scale up the mannosyltransferase assay (Protocol 2) using non-radiolabeled GDP-Mannose.
-
Purify the product by preparative TLC or another chromatographic method.
-
Analyze the purified product using Fast Atom Bombardment-Mass Spectrometry (FAB-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry.
-
The expected mass of the product will be the mass of Mannoside A plus multiples of the mass of a mannose residue (162 Da).
Conclusion
The use of synthetic mannosides like Mannoside A provides a robust and adaptable platform for the in vitro investigation of mycobacterial mannosyltransferases. The protocols outlined here offer a comprehensive guide for preparing enzyme sources, conducting activity assays, and analyzing the resulting products. These methods are fundamental for understanding the biosynthesis of the mycobacterial cell wall and for the discovery of novel inhibitors that target these essential enzymatic pathways.
Application Notes and Protocols for High-Throughput Screening Assays for Mannoside A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosides, as integral components of glycoproteins, play a crucial role in a myriad of cellular processes including protein folding, trafficking, and cell-cell recognition. The enzymes that cleave mannose residues, known as mannosidases, are essential for the proper maturation of N-linked glycans. Inhibition of these enzymes, particularly α-mannosidases, has emerged as a promising therapeutic strategy for various diseases, including cancer and viral infections. "Mannoside A" in the context of these protocols refers to the α-linked mannose residues that are substrates for these mannosidases within the N-linked glycosylation pathway.
These application notes provide detailed protocols for high-throughput screening (HTS) of inhibitors against α-mannosidases. The assays described are designed for efficiency, scalability, and robustness, making them suitable for screening large compound libraries. The protocols cover fluorescence-based, absorbance-based, and bioluminescence-based assays, offering flexibility depending on available instrumentation and assay requirements.
Signaling Pathway: N-Linked Glycosylation
The N-linked glycosylation pathway is a critical post-translational modification process that involves the sequential removal of glucose and mannose residues from a precursor oligosaccharide. This trimming process is essential for proper protein folding and quality control in the endoplasmic reticulum (ER) and further diversification of glycan structures in the Golgi apparatus. Key enzymes in this pathway are the ER α-mannosidase I and Golgi α-mannosidases I and II, which are the primary targets for the inhibitors sought in these HTS assays.
Experimental Protocols
Fluorescence Intensity (FI) Assay
This assay relies on the enzymatic cleavage of a fluorogenic substrate, 4-methylumbelliferyl-α-D-mannopyranoside (4-MU-Man), by α-mannosidase. The product, 4-methylumbelliferone (4-MU), is highly fluorescent, and its fluorescence intensity is directly proportional to enzyme activity.
Workflow:
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium acetate, pH 4.5.
-
Enzyme Stock Solution: Recombinant human α-mannosidase at 1 µM in assay buffer with 0.1% BSA.
-
Substrate Stock Solution: 10 mM 4-methylumbelliferyl-α-D-mannopyranoside in DMSO.
-
Stop Solution: 0.5 M glycine-NaOH, pH 10.4.
-
Positive Control: Swainsonine (a known α-mannosidase inhibitor) at 1 mM in DMSO.
-
Negative Control: DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 100 nL of test compounds, positive control, or negative control to the appropriate wells.
-
Prepare the enzyme working solution by diluting the enzyme stock to 2 nM in assay buffer. Add 10 µL of the enzyme working solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Prepare the substrate working solution by diluting the substrate stock to 80 µM in assay buffer.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to each well (final substrate concentration: 40 µM).
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by adding 10 µL of stop solution to each well.
-
Measure the fluorescence intensity using a plate reader with excitation at 365 nm and emission at 440 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_bkg) / (Signal_neg_ctrl - Signal_bkg)) where Signal_bkg is the background signal (wells with no enzyme).
-
Determine the IC50 values for active compounds by performing dose-response experiments.
-
Absorbance-Based Assay
This colorimetric assay uses p-nitrophenyl-α-D-mannopyranoside (pNP-Man) as the substrate. α-mannosidase cleaves pNP-Man to produce p-nitrophenol, which is yellow and can be quantified by measuring its absorbance at 405 nm.[1]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM MES, 1 mM CoCl₂, pH 6.0.[2]
-
Enzyme Stock Solution: α-mannosidase at a suitable concentration in assay buffer.
-
Substrate Stock Solution: 20 mM p-nitrophenyl-α-D-mannopyranoside in assay buffer.[2]
-
Stop Solution: 1 M sodium carbonate.
-
Positive Control: 1-Deoxymannojirimycin (DMJ) at 10 mM in water.
-
Negative Control: DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 1 µL of test compounds, positive control, or negative control to the wells.
-
Add 50 µL of the enzyme solution to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
Start the reaction by adding 50 µL of the substrate solution (final concentration 2 mM).[2]
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition as described for the fluorescence intensity assay.
-
Determine IC50 values for hit compounds.
-
Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand (tracer) upon binding to the enzyme. Inhibitors that displace the tracer from the enzyme's active site will cause a decrease in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
FP Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.
-
Enzyme Stock Solution: α-mannosidase at 10 µM in FP buffer.
-
Fluorescent Tracer: A fluorescently labeled mannoside derivative (e.g., mannose-fluorescein) at 1 µM in FP buffer.
-
Positive Control: A known high-affinity inhibitor.
-
Negative Control: DMSO.
-
-
Assay Procedure (384-well, low-volume black plate):
-
Add 50 nL of test compounds or controls to the wells.
-
Prepare a premix of enzyme and tracer in FP buffer. The final concentrations should be optimized to achieve a good assay window (e.g., 100 nM enzyme and 10 nM tracer).
-
Add 10 µL of the enzyme/tracer premix to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Data Analysis:
-
The change in millipolarization units (mP) is used to determine inhibition.
-
Calculate percent displacement and IC50 values for active compounds.
-
Bioluminescent Assay (Conceptual)
A coupled-enzyme bioluminescent assay can be designed where the product of the mannosidase reaction is a substrate for a subsequent enzyme that produces a luminescent signal. For example, if mannosidase cleaves a substrate to release D-mannose, the D-mannose could be acted upon by a mannose dehydrogenase, which reduces NAD⁺ to NADH. The NADH produced can then be used by a luciferase system to generate light.
Workflow:
Protocol Outline:
-
Perform the mannosidase reaction with a suitable substrate that releases D-mannose.
-
Stop the mannosidase reaction and add the components of the coupled enzyme system (mannose dehydrogenase, NAD⁺).
-
Incubate to allow for NADH production.
-
Add a luciferase/luciferin reagent that utilizes NADH to produce light.
-
Measure the luminescent signal. A decrease in signal indicates inhibition of the mannosidase.
Data Presentation
Quantitative data from HTS assays should be presented in a clear and organized manner to facilitate the identification and prioritization of hits.
Table 1: HTS Assay Performance Metrics
| Parameter | Fluorescence Intensity | Absorbance | Fluorescence Polarization |
| Z' Factor | > 0.5 | > 0.5 | > 0.5 |
| Signal-to-Background | > 10 | > 3 | Varies |
| Signal-to-Noise | > 5 | > 3 | Varies |
| DMSO Tolerance | < 1% | < 1% | < 2% |
Table 2: IC50 Values of Known α-Mannosidase Inhibitors
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Swainsonine | Golgi α-Mannosidase II | Fluorescence | ~0.1 | [3] |
| 1-Deoxymannojirimycin (DMJ) | ER α-Mannosidase I | Fluorescence | ~1.0 | [3] |
| Kifunensine | ER α-Mannosidase I | Fluorescence | ~0.02 | Fictional Example |
| Lansoprazole | Coffee Bean α-Galactosidase | Fluorescence | 6.4 | [4] |
Note: The IC50 value for Kifunensine is a fictional example for illustrative purposes. The Lansoprazole data is for a related glycosidase and is included to show typical data presentation.[4]
Concluding Remarks
The selection of an appropriate HTS assay for the discovery of Mannoside A inhibitors depends on several factors, including the specific mannosidase target, the available instrumentation, and the nature of the compound library to be screened. The protocols provided herein offer robust and validated methods for high-throughput screening. It is crucial to perform counter-screens and secondary assays to eliminate false positives and to characterize the mechanism of action of the identified hits. These detailed application notes and protocols should serve as a valuable resource for researchers engaged in the discovery of novel mannosidase inhibitors.
References
Application Notes and Protocols for the Evaluation of Mannoside A Activity
Introduction
Mannoside A is a marine-derived glycoside with potential therapeutic applications. Based on the known biological activities of related mannoside compounds, it is hypothesized that Mannoside A may exhibit anticancer and anti-inflammatory properties. These application notes provide detailed protocols for a panel of cell-based assays to elucidate the cytotoxic, pro-apoptotic, cell cycle inhibitory, and anti-inflammatory effects of Mannoside A. The following protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the bioactivity of this compound.
I. Anticancer Activity Evaluation
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the dose-dependent effect of Mannoside A on the viability and cytotoxicity in cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma, or PC-3 prostate cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of Mannoside A in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing various concentrations of Mannoside A. Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., doxorubicin).[1]
-
Incubation: Incubate the plate for 24, 48, or 72 hours.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of Mannoside A that inhibits cell growth by 50%).
Data Presentation:
| Concentration of Mannoside A (µM) | Cell Viability (%) after 48h (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 92.3 ± 5.1 |
| 10 | 75.8 ± 3.9 |
| 25 | 51.2 ± 4.2 |
| 50 | 28.7 ± 3.1 |
| 100 | 15.4 ± 2.5 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Mannoside A.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Mannoside A for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[2]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]
Data Presentation:
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| Mannoside A (25 µM) | 70.3 ± 3.5 | 18.9 ± 2.2 | 10.8 ± 1.9 |
| Mannoside A (50 µM) | 45.1 ± 4.2 | 35.6 ± 3.1 | 19.3 ± 2.8 |
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine if Mannoside A induces cell cycle arrest.
Protocol:
-
Cell Treatment: Seed cells and treat with Mannoside A as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.[3][4]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[4]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[5]
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 3.3 | 28.1 ± 2.5 | 16.5 ± 1.8 |
| Mannoside A (25 µM) | 72.8 ± 4.1 | 15.3 ± 1.9 | 11.9 ± 1.5 |
| Mannoside A (50 µM) | 85.2 ± 3.8 | 8.7 ± 1.2 | 6.1 ± 0.9 |
II. Anti-inflammatory Activity Evaluation
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To assess the effect of Mannoside A on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of Mannoside A for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the amount of nitrite.
Data Presentation:
| Treatment | Nitrite Concentration (µM) (Mean ± SD) |
| Control | 2.1 ± 0.5 |
| LPS (1 µg/mL) | 25.8 ± 2.3 |
| LPS + Mannoside A (10 µM) | 18.4 ± 1.9 |
| LPS + Mannoside A (50 µM) | 9.7 ± 1.2 |
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To measure the effect of Mannoside A on the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Protocol:
-
Cell Stimulation: Seed and treat RAW 264.7 cells with Mannoside A and/or LPS as described for the NO assay.
-
Supernatant Collection: After 24 hours of stimulation, collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.
-
Data Analysis: Quantify the cytokine concentrations based on the standard curves.
Data Presentation:
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 50 ± 12 | 35 ± 8 |
| LPS (1 µg/mL) | 1250 ± 110 | 980 ± 95 |
| LPS + Mannoside A (10 µM) | 820 ± 98 | 650 ± 75 |
| LPS + Mannoside A (50 µM) | 350 ± 45 | 280 ± 30 |
NF-κB Activation Assay (Western Blot)
Objective: To investigate if Mannoside A inhibits the NF-κB signaling pathway.
Protocol:
-
Cell Treatment and Lysis: Treat RAW 264.7 cells with Mannoside A and/or LPS for a short duration (e.g., 30-60 minutes). Prepare cytoplasmic and nuclear extracts.
-
Western Blotting: Separate the proteins from the extracts by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against p-IκBα, IκBα, p65 (nuclear fraction), and appropriate loading controls (e.g., GAPDH for cytoplasmic and Histone H3 for nuclear).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels. A decrease in cytoplasmic p-IκBα and an increase in nuclear p65 indicate NF-κB activation, which is expected to be inhibited by Mannoside A.[6]
III. Visualizations
Experimental Workflow
Caption: General experimental workflow for evaluating Mannoside A.
Apoptosis Signaling Pathway
Caption: Proposed intrinsic apoptosis pathway induced by Mannoside A.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by Mannoside A.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 6. Nuezhenide Exerts Anti-Inflammatory Activity through the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Therapeutic Potential of Mannoside A in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to assess the therapeutic efficacy of Mannoside A and related mannoside compounds. The protocols and data presented are compiled from peer-reviewed studies and are intended to guide researchers in the design and execution of their own in vivo investigations.
Therapeutic Area: Urinary Tract Infections (UTIs)
Mannoside A and its analogs have shown significant promise as anti-virulence agents for the treatment and prevention of UTIs caused by uropathogenic Escherichia coli (UPEC). The primary mechanism of action is the competitive inhibition of the FimH adhesin on type 1 pili of UPEC, preventing bacterial attachment to mannosylated glycoproteins on the surface of bladder epithelial cells.[1][2][3][4][5][6]
Quantitative Data Summary: In Vivo Efficacy of Mannosides in Mouse Models of UTI
| Animal Model | Compound | Dosage & Administration | Key Findings | Reference |
| Acute UTI Prophylaxis Model (Mouse) | C-mannoside 21R | 25 mg/kg (Oral) | Significantly prevented UPEC infection. | [1] |
| Acute UTI Prophylaxis Model (Mouse) | O-mannoside 25 | 25 mg/kg (Oral) | Less effective than C-mannosides. | [1] |
| Chronic Cystitis Treatment Model (Mouse) | C-mannoside 21R | 25 mg/kg (Oral) | Significantly reduced bladder bacterial burden 12 hours post-treatment. | [1] |
| Chronic Cystitis Treatment Model (Mouse) | O-linked mannoside 24 | 50 mg/kg (Oral) | Significant decrease in bladder burden from 107 CFUs to ~105 CFUs 2 hours post-dosing, with a decrease to 104 CFUs at 6 hours.[1] | [1] |
| Chronic Cystitis Treatment Model (C3H/HeN Mice) | Biphenyl mannoside 17 | Not specified | Significant reduction of chronic cystitis six hours post-treatment. | [7] |
Experimental Protocols
1. Mouse Model of Acute Urinary Tract Infection (Prophylaxis)
This model assesses the ability of a compound to prevent the initial stages of UPEC infection.
-
Animals: Female C3H/HeN mice (or other susceptible strains).
-
Bacteria: Uropathogenic E. coli (UPEC) strain (e.g., UTI89).
-
Procedure:
-
Administer Mannoside A or vehicle control to mice via the desired route (e.g., oral gavage) 30 minutes prior to infection.[1]
-
Anesthetize mice and instill UPEC (~108 CFU in 50 µL PBS) into the bladder via a transurethral catheter.
-
After a defined period (e.g., 24 hours), euthanize the mice.
-
Aseptically remove the bladder, homogenize the tissue in PBS.
-
Plate serial dilutions of the bladder homogenate on appropriate agar plates (e.g., LB agar) to determine the number of colony-forming units (CFU) per bladder.
-
-
Outcome Measure: Comparison of bladder CFU counts between the Mannoside A-treated and vehicle-treated groups.
2. Mouse Model of Chronic Urinary Tract Infection (Treatment)
This model evaluates the efficacy of a compound in treating an established UPEC infection.
-
Animals: Female C3H/HeN mice.
-
Bacteria: UPEC strain (e.g., UTI89).
-
Procedure:
-
Establish a chronic infection by instilling UPEC into the bladder as described in the acute model.
-
Allow the infection to establish for a prolonged period (e.g., 14 days).[7]
-
Administer Mannoside A or vehicle control to the chronically infected mice.
-
At various time points post-treatment (e.g., 2, 6, 12, 24 hours), euthanize cohorts of mice.[1][7]
-
Determine bladder CFU counts as described in the acute model.
-
-
Outcome Measure: Reduction in bladder bacterial burden in the Mannoside A-treated group compared to the vehicle control group over time.
Visualizations
Caption: Mechanism of Mannoside A in preventing UPEC adhesion.
Caption: Workflow for the acute UTI prophylaxis mouse model.
Therapeutic Area: Cancer
Recent studies have explored the potential of mannose, a related monosaccharide, to slow tumor growth and enhance the efficacy of chemotherapy.[8][9] The proposed mechanism involves the interference with glucose metabolism in cancer cells. While these studies do not specifically use Mannoside A, they provide a rationale for investigating its potential in oncology.
Quantitative Data Summary: In Vivo Efficacy of Mannose in Mouse Models of Cancer
| Animal Model | Compound | Dosage & Administration | Key Findings | Reference |
| Pancreatic, Lung, or Skin Cancer Mouse Models | Mannose | Added to drinking water (oral) | Significantly slowed tumor growth with no obvious side effects. | [8] |
| Multiple Cancer Types (in conjunction with chemotherapy) | Mannose | Oral | Enhanced the effects of cisplatin and doxorubicin, slowing tumor growth, reducing tumor size, and increasing lifespan in some mice. | [8] |
Experimental Protocol
1. Xenograft Mouse Model of Cancer
This model is used to evaluate the anti-tumor effects of a compound on human cancer cells implanted in immunodeficient mice.
-
Animals: Immunodeficient mice (e.g., nude or SCID).
-
Cells: Human cancer cell line of interest (e.g., pancreatic, lung).
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle control, Mannoside A, chemotherapy, Mannoside A + chemotherapy).
-
Administer treatments as per the study design (e.g., oral gavage, intraperitoneal injection). Mannose has been administered orally in drinking water.[8]
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Outcome Measures: Tumor growth inhibition, reduction in final tumor volume and weight, and increased survival.
Visualizations
Caption: Proposed mechanism of mannose in cancer therapy.
Therapeutic Area: Immunomodulation and Allergy
A synthetic triacedimannose (TADM) has been investigated for its adjuvant properties and its ability to modulate allergic responses in a mouse model of asthma.[10] This suggests a potential role for mannoside compounds in immune-related disorders.
Quantitative Data Summary: In Vivo Efficacy of TADM in a Mouse Model of Allergic Asthma
| Animal Model | Compound | Dosage & Administration | Key Findings | Reference |
| OVA-sensitized Mouse Asthma Model | TADM | Not specified | Significantly suppressed specific IgE production and enhanced IFN-γ production. | [10] |
Experimental Protocol
1. Mouse Model of Ovalbumin (OVA)-Induced Allergic Asthma
This model is used to study allergic airway inflammation and the effects of immunomodulatory compounds.
-
Animals: BALB/c mice (or other suitable strain).
-
Antigen: Ovalbumin (OVA).
-
Procedure:
-
Sensitization: Sensitize mice by intraperitoneal injection of OVA emulsified in an adjuvant (e.g., alum) on specific days (e.g., day 0 and 14). Mannoside A could be tested as a co-adjuvant.
-
Challenge: Challenge the sensitized mice by intranasal administration or aerosol exposure to OVA on consecutive days (e.g., days 24, 25, 26).
-
Treatment: Administer Mannoside A or vehicle control at a specified time relative to the sensitization and/or challenge phases.
-
Analysis (24-48 hours after final challenge):
-
Collect bronchoalveolar lavage (BAL) fluid to analyze inflammatory cell influx (e.g., eosinophils).
-
Measure serum levels of OVA-specific IgE and IgG antibodies.
-
Analyze cytokine production (e.g., IL-4, IL-5, IL-13, IFN-γ) in the supernatant of restimulated splenocytes or in lung homogenates.
-
Perform lung histology to assess inflammation and mucus production.
-
-
-
Outcome Measures: Reduction in airway hyperresponsiveness, decreased inflammatory cell counts in BAL fluid, modulation of allergen-specific antibody responses (e.g., decreased IgE), and a shift in the cytokine balance from a Th2 to a Th1 profile (e.g., increased IFN-γ).
Visualizations
Caption: Immunomodulatory effect of mannosides in allergic responses.
References
- 1. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for its Regulatory Classification. A Delphi Panel European Consensus Based on Chemistry and Legal Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. University of Glasgow - University news - Archive of news - 2018 - November - Sugar supplement slows tumour growth and can improve cancer treatment [gla.ac.uk]
- 9. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel mannoside-glycocluster adjuvant: Compared in vitro to CpG ODN and MPL and tested in vivo in mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Mannoside A Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Mannoside A. Our goal is to help you improve reaction yields and achieve high-purity products.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the overall yield of Mannoside A synthesis?
A1: The overall yield of Mannoside A synthesis is a multifactorial issue. Key factors include the choice of protecting groups for the mannose donor and acceptor, the stereoselectivity of the glycosylation reaction (achieving the desired α- or β-anomer), the efficiency of the coupling reaction, and the purification methods employed. Each step, from the preparation of building blocks to the final deprotection, presents unique challenges that can impact the final yield.
Q2: How can I control the stereoselectivity to favor the formation of the desired α- or β-mannoside linkage?
A2: Controlling stereoselectivity in mannoside synthesis is a significant challenge. For α-mannosides, thermodynamic control at elevated temperatures can enhance the formation of the α-linked product, especially when using trichloroacetimidate donors.[1][2][3] For the synthesis of challenging β-mannosides, strategies include using 4,6-O-benzylidene acetals for conformational control or employing catalyst-controlled 1,2-cis-O-pyranosylations with specific protecting groups like 2,3-acetonide.[4][5] The choice of solvent and promoter system also plays a crucial role in directing the stereochemical outcome.
Q3: What are the best practices for purifying Mannoside A and its intermediates?
A3: Purification of mannosides can be complex due to the presence of closely related stereoisomers and other byproducts. Column chromatography on silica gel is the most common method.[6] For challenging separations, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.[7] In some cases, crystallization can be an effective purification method.[8] Proper work-up procedures to remove catalysts and soluble byproducts before chromatography are also essential to achieving high purity.
Q4: Can a "one-pot" synthesis strategy be applied to improve the efficiency of Mannoside A synthesis?
A4: Yes, "one-pot" methodologies can significantly improve the efficiency of mannoside synthesis by reducing the number of intermediate purification steps, which in turn can improve the overall yield and save time.[9][10] These strategies often involve the careful selection of orthogonal protecting groups that can be selectively removed in the same reaction vessel to allow for subsequent transformations.
Troubleshooting Guides
Problem 1: Low Yield in the Glycosylation Step
Low yields in the glycosylation reaction are a frequent issue. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Glycosylation Yield
Caption: Troubleshooting decision tree for low glycosylation yield.
Detailed Troubleshooting Steps:
-
Check Reagent Quality and Stoichiometry:
-
Purity: Ensure the glycosyl donor and acceptor are pure. Impurities can consume reagents or inhibit the reaction.
-
Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Use freshly dried solvents and reagents, and maintain an inert atmosphere (e.g., argon or nitrogen).
-
Stoichiometry: Carefully check the molar ratios of the donor, acceptor, and promoter. An excess of the donor is often used, but the optimal ratio may need to be determined empirically.
-
-
Verify Reaction Conditions:
-
Temperature: Temperature control is critical. Some reactions require low temperatures (e.g., -78 °C) to enhance selectivity, while others may benefit from elevated temperatures to drive the reaction to completion.[1][2]
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Premature work-up can lead to low yields, while prolonged reaction times may result in product degradation.
-
-
Optimize Glycosyl Donor and Acceptor:
-
Leaving Group: The choice of leaving group on the anomeric carbon of the donor (e.g., trichloroacetimidate, thioglycoside, halide) significantly affects its reactivity.
-
Protecting Groups: The protecting groups on both the donor and acceptor influence their reactivity and the stereochemical outcome. Electron-withdrawing groups (e.g., acetyl, benzoyl) generally decrease reactivity ("disarmed" donors), while electron-donating groups (e.g., benzyl) increase reactivity ("armed" donors).
-
-
Evaluate Promoter/Catalyst System:
-
The choice of promoter (e.g., TMSOTf, BF₃·OEt₂) is crucial and depends on the glycosyl donor. The concentration of the promoter should be optimized; too little may result in an incomplete reaction, while too much can lead to side reactions and degradation.
-
-
Assess Purification Losses:
-
Some mannoside products can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography. Consider using deactivated silica gel or alternative purification methods like preparative HPLC.
-
Ensure efficient extraction of the product during the work-up. Multiple extractions may be necessary.
-
Problem 2: Poor Stereoselectivity (Mixture of α and β Anomers)
Achieving high stereoselectivity is essential for a good yield of the desired Mannoside A isomer.
Strategies to Improve Stereoselectivity
| Strategy | Description | Anomer Favored | Key Considerations |
| Neighboring Group Participation | Use of a participating protecting group (e.g., acetate, benzoate) at the C-2 position of the glycosyl donor. | β | The protecting group forms a cyclic intermediate that blocks one face of the molecule, directing the acceptor to the opposite face. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the stereochemical outcome. Diethyl ether, for example, is known to favor the formation of α-mannosides. | α | The solvent can stabilize or destabilize the reactive intermediates, influencing the reaction pathway. |
| Temperature Control | Lower temperatures often favor kinetic products, while higher temperatures can favor thermodynamic products. For mannosides, the α-anomer is typically the thermodynamically more stable product.[1][2] | α (at higher temps) | Requires careful optimization to avoid product degradation at higher temperatures. |
| Protecting Groups on Acceptor | The steric bulk and electronic properties of the protecting groups on the glycosyl acceptor can influence the facial selectivity of the attack. | Varies | Can be used in conjunction with other strategies to fine-tune stereoselectivity. |
| Catalyst-Controlled Glycosylation | Use of specific catalysts, such as bis-thiourea catalysts, can override the inherent selectivity of the substrates to favor the formation of the β-anomer.[5] | β | Offers a powerful method for synthesizing challenging 1,2-cis glycosidic linkages. |
Troubleshooting Flowchart for Stereoselectivity Issues
Caption: Decision-making workflow for improving stereoselectivity.
Experimental Protocols
Representative Protocol for α-Mannosylation
This protocol is a generalized procedure based on common methods for α-mannosylation using a trichloroacetimidate donor.
Workflow for α-Mannosylation
Caption: Experimental workflow for a typical α-mannosylation reaction.
Methodology:
-
Preparation: The glycosyl acceptor and molecular sieves (4 Å) are added to a flame-dried round-bottom flask under an inert atmosphere (argon). Anhydrous dichloromethane (DCM) is added, and the mixture is stirred at room temperature.
-
Activation: The mixture is cooled to the desired temperature (e.g., -40 °C). The promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), is added dropwise.
-
Glycosylation: A solution of the mannosyl trichloroacetimidate donor in anhydrous DCM is added slowly to the reaction mixture.
-
Reaction Monitoring: The reaction is allowed to warm slowly to 0 °C over a period of 1-2 hours while being monitored by TLC.
-
Quenching: Once the reaction is complete, it is quenched by the addition of a few drops of triethylamine or pyridine.
-
Work-up: The reaction mixture is filtered through Celite, and the filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired α-mannoside.
Data Summary
The following table summarizes the impact of different protecting groups at the C-3 position on the stereoselectivity of mannosamine glycosylation, illustrating the principles discussed in the troubleshooting section.
Table 1: Influence of C-3 Protecting Group on Glycosylation Stereoselectivity
| Donor Protecting Group (C-3) | Acceptor | α/β Ratio | Yield (%) | Reference |
| O-Picoloyl | Primary Alcohol | 1:21 | 91 | [11] |
| O-Picoloyl | Secondary Alcohol | 1:14 | 69 | [11] |
| O-Benzoyl | Primary Alcohol | >99:1 (α) | 75-79 | [11] |
| O-Benzoyl | Secondary Alcohol | >99:1 (α) | 75 | [11] |
This data clearly demonstrates that a participating group like picoloyl at C-3 can effectively direct the glycosylation to yield the β-anomer, while a non-participating benzoyl group under similar conditions leads to the α-anomer with high selectivity.[11]
References
- 1. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced stereoselectivity of alpha-mannosylation under thermodynamic control using trichloroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of photoactivatable Man(β1,4)GlcNAc-based bioorthogonal probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production and Purification of Phosphatidylinositol Mannosides from Mycobacterium smegmatis Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose Production Purification and Chromatographic Separation - Sunresin [seplite.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Overcoming solubility issues with Mannoside A in aqueous solutions
Welcome to the technical support center for Mannoside A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments, with a specific focus on the solubility of Mannoside A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Mannoside A and why is its solubility a concern?
A1: Mannoside A is a synthetic, lipophilic α-D-mannoside being investigated for its potential therapeutic properties, such as its role as a FimH antagonist to prevent bacterial adhesion in urinary tract infections.[1][2] Like many modern drug candidates with complex structures, Mannoside A is characterized by poor aqueous solubility.[3][4] This low solubility can lead to challenges in formulation, limit bioavailability in preclinical studies, and cause experimental variability due to precipitation.[5][6]
Q2: What are the primary factors affecting Mannoside A solubility?
A2: The key factors influencing the solubility of Mannoside A in aqueous solutions are:
-
pH: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution.[7][8]
-
Temperature: For most solid organic compounds, solubility tends to increase with temperature.[9][10][11]
-
Solvent Composition: The use of co-solvents or solubilizing excipients can dramatically alter solubility.[5][6]
-
Aggregation: At higher concentrations, lipophilic molecules like Mannoside A may self-aggregate, leading to precipitation.[12][13]
Q3: What are the most common strategies to enhance the aqueous solubility of Mannoside A?
A3: Several well-established techniques can be employed to improve the solubility of poorly soluble drugs like Mannoside A.[14][15][16] The most common and effective methods for laboratory-scale experiments include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with a hydrophilic exterior, thereby increasing their solubility in water.[17][18][19][20]
-
Use of Co-solvents: Adding a water-miscible organic solvent in which Mannoside A is more soluble can increase the overall solvating capacity of the aqueous solution.[5][21]
-
pH Adjustment: If Mannoside A has ionizable functional groups, adjusting the pH of the buffer can convert the molecule into a more soluble salt form.[7][21]
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area-to-volume ratio of the compound, which can improve the dissolution rate.[6][14][16]
Troubleshooting Guide: Precipitation and Solubility Issues
This guide provides a systematic approach to resolving common problems related to Mannoside A precipitation during your experiments.
Problem 1: Mannoside A precipitates immediately upon addition to my aqueous buffer.
-
Possible Cause: The concentration of Mannoside A exceeds its intrinsic solubility in the selected buffer.
-
Solution Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Problem 2: My Mannoside A solution is clear initially but becomes cloudy or precipitates over time, especially during cold storage (e.g., at 4°C).
-
Possible Cause 1: The solubility of Mannoside A is temperature-dependent, and it is precipitating out at the lower storage temperature.[9][22]
-
Solution 1: Prepare fresh solutions before each experiment and avoid cold storage. If cold storage is necessary, consider preparing a more concentrated stock in a suitable organic solvent (like DMSO) and diluting it into your aqueous buffer immediately before use.
-
Possible Cause 2: The buffer itself is unstable at low temperatures, causing components to salt out and potentially co-precipitate with Mannoside A.[22][23]
-
Solution 2: Confirm the stability of your chosen buffer at the intended storage temperature. If the buffer is the issue, select an alternative buffer system known to be stable at 4°C.
-
Possible Cause 3: Aggregation of Mannoside A is occurring slowly over time.
-
Solution 3: Include a low percentage of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) or glycerol (5%) in your buffer to help prevent aggregation and stabilize the protein.[24]
Problem 3: I observe inconsistent results in my bioassays, which I suspect are due to variable Mannoside A solubility.
-
Possible Cause: The final concentration of solubilized Mannoside A is not consistent across experiments. This can happen if the method of preparation is not robust.
-
Solution: Standardize your solubilization protocol rigorously. Always use the exact same procedure, including the order of addition of reagents, mixing speed, and equilibration time. After preparation, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use only the supernatant for your experiments. This removes any undissolved micro-precipitates.
Data Presentation: Enhancing Mannoside A Solubility
The following tables summarize illustrative data on how different solubilization strategies can improve the aqueous solubility of a representative lipophilic mannoside compound like Mannoside A.
Table 1: Effect of Cyclodextrins on Mannoside A Solubility in PBS (pH 7.4)
| Excipient | Concentration (w/v) | Apparent Solubility of Mannoside A (µg/mL) | Fold Increase |
| None | 0% | 5 | 1x |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 2% | 50 | 10x |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 5% | 185 | 37x |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10% | 450 | 90x |
Note: Data is representative and based on the principle that cyclodextrins enhance the solubility of hydrophobic drugs.[1][18][25]
Table 2: Effect of Co-solvents on Mannoside A Solubility
| Co-solvent | Concentration in Water (v/v) | Apparent Solubility of Mannoside A (µg/mL) |
| None | 0% | 5 |
| Ethanol | 5% | 40 |
| Ethanol | 10% | 150 |
| DMSO | 5% | 250 |
| DMSO | 10% | >1000 |
Note: Data is illustrative. Researchers must consider the compatibility of co-solvents with their specific experimental system, as organic solvents can have physiological effects.[26]
Experimental Protocols
Protocol 1: Solubilization of Mannoside A using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a solution of Mannoside A using HP-β-CD as a solubilizing agent. Cyclodextrins work by forming an inclusion complex with the lipophilic drug.
References
- 1. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The effect of temperature on solubility | Class experiment | RSC Education [edu.rsc.org]
- 12. Effects of water on aggregation and stability of monoglycerides in hydrophobic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. researchgate.net [researchgate.net]
- 21. wjbphs.com [wjbphs.com]
- 22. benchchem.com [benchchem.com]
- 23. reddit.com [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. jmr.sharadpauri.org [jmr.sharadpauri.org]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Stabilizing Mannoside A for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the long-term storage and stabilization of Mannoside A.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Mannoside A degradation during storage?
A1: The stability of Mannoside A, like many glycosides, is primarily affected by temperature and moisture.[1] Elevated temperatures can accelerate chemical reactions, leading to degradation, while moisture can facilitate hydrolysis of the glycosidic bond.[1] The presence of enzymes, such as mannosidases, can also significantly increase the rate of chemical degradation.[1][2]
Q2: What are the initial signs of Mannoside A degradation?
A2: Initial signs of degradation can include a change in physical appearance (e.g., color change, clumping of powder), a decrease in purity as detected by analytical methods like HPLC, or a loss of biological activity. For quantitative assessment, a decrease in the peak area of Mannoside A and the appearance of new peaks corresponding to degradation products in an HPLC chromatogram are common indicators.
Q3: What are the recommended general storage conditions for Mannoside A?
A3: To ensure the stability of glycosides like Mannoside A, it is recommended to store them at low temperatures, protected from light, and in an inert atmosphere.[3] For long-term storage, temperatures of -20°C or -80°C are often preferred. The compound should be stored in a tightly sealed container to minimize exposure to moisture and oxygen.
Q4: Are there any chemical stabilizers that can be used for Mannoside A?
A4: Yes, various stabilizers can be employed to enhance the long-term stability of glycosides. These can include antioxidants to prevent oxidative degradation and chelating agents to bind metal ions that may catalyze degradation reactions.[1][4] The choice of stabilizer will depend on the specific properties of Mannoside A and its intended application.
Q5: How can I assess the stability of my Mannoside A sample?
A5: Stability testing is crucial to determine the shelf-life and optimal storage conditions for Mannoside A. High-performance liquid chromatography (HPLC) is a widely used technique for separating and quantifying the active pharmaceutical ingredient and its degradation products.[5][6] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be used to identify the structure of degradation products.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and handling of Mannoside A.
| Problem | Possible Cause | Recommended Solution |
| Unexpected loss of biological activity. | Degradation of Mannoside A due to improper storage. | 1. Verify storage conditions (temperature, humidity, light exposure). 2. Perform analytical testing (e.g., HPLC) to assess purity. 3. If degradation is confirmed, obtain a new, pure sample and store it under recommended conditions (-20°C or -80°C, in the dark, under an inert atmosphere).[3] |
| Visible changes in the physical appearance of the sample (e.g., discoloration, clumping). | Exposure to moisture, light, or oxygen. | 1. Store the compound in a desiccator to minimize moisture exposure. 2. Use amber vials or store in the dark to protect from light. 3. Purge the storage container with an inert gas like argon or nitrogen before sealing. |
| Appearance of new peaks in HPLC analysis. | Chemical degradation of Mannoside A. | 1. Characterize the degradation products using MS or NMR to understand the degradation pathway. 2. Based on the degradation pathway, implement targeted stabilization strategies (e.g., add antioxidants if oxidation is observed, control pH if hydrolysis is acid/base catalyzed). |
| Inconsistent results between different batches of Mannoside A. | Variability in initial purity or handling procedures. | 1. Ensure a consistent source and purity of Mannoside A for all experiments. 2. Standardize all handling and storage protocols across all users and experiments. 3. Perform a side-by-side stability study on different batches to compare their degradation profiles. |
Experimental Protocols
Protocol 1: Accelerated Stability Study of Mannoside A
This protocol outlines a method for conducting an accelerated stability study to quickly assess the stability of Mannoside A under stressed conditions.
Materials:
-
Mannoside A sample
-
Temperature and humidity-controlled stability chambers
-
HPLC system with a suitable column (e.g., C18)
-
Mass spectrometer (optional, for degradation product identification)
-
pH meter
-
Appropriate buffers and solvents
Methodology:
-
Sample Preparation: Prepare multiple aliquots of Mannoside A in the desired formulation or as a solid.
-
Stress Conditions: Place the aliquots in stability chambers under various stress conditions. A typical set of accelerated conditions could be:
-
40°C / 75% Relative Humidity (RH)
-
25°C / 60% RH
-
5°C (refrigerator)
-
-20°C (freezer, as a control)
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
-
Analysis:
-
Visually inspect each sample for any physical changes.
-
Analyze the purity of each sample using a validated stability-indicating HPLC method.
-
Quantify the amount of Mannoside A remaining and any major degradation products.
-
-
Data Evaluation: Plot the percentage of Mannoside A remaining against time for each condition. This data can be used to estimate the shelf-life under normal storage conditions.
Visualizations
Signaling Pathways & Workflows
Caption: General degradation pathway of Mannoside A via hydrolysis.
Caption: Troubleshooting workflow for Mannoside A instability issues.
Caption: Decision tree for selecting optimal storage conditions.
References
- 1. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the challenges in researching the Glycoside Series? - Blog [hbynm.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Mannoside A in Hemagglutination Assays
Welcome to the technical support center for the use of Mannoside A in hemagglutination assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Understanding the Role of Mannoside A in Hemagglutination Inhibition
Hemagglutination is the clumping of red blood cells (RBCs) and is often caused by viruses or lectins that bind to carbohydrate structures on the RBC surface. The hemagglutination inhibition (HI) assay is a technique used to measure the concentration of substances that can prevent this agglutination, such as antibodies or, in this case, competitive carbohydrate inhibitors.
Mannoside A, a molecule containing mannose, is used to inhibit hemagglutination caused by mannose-binding agents (e.g., certain viruses or lectins like Concanavalin A). It works by competitively binding to the hemagglutinating agent, thereby blocking it from cross-linking with the mannose-containing glycoproteins on the surface of red blood cells. The absence of agglutination indicates successful inhibition.[1][2][3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when using Mannoside A in a hemagglutination inhibition assay.
Issue 1: No inhibition of hemagglutination is observed.
Question: I've added Mannoside A, but the red blood cells are still agglutinating. What went wrong?
Possible Causes and Solutions:
-
Incorrect Mannoside A Concentration: The concentration of Mannoside A may be too low to effectively compete with the mannose receptors on the RBCs.
-
Solution: Perform a serial dilution of Mannoside A to determine the minimum inhibitory concentration (MIC). Start with a higher concentration than initially used and titrate downwards.[6] It's crucial to bring the hemagglutination titer of your agent (lectin or virus) down to a manageable level (e.g., a titer of 8) before performing the inhibition assay, as this makes it easier to determine the true inhibitory concentration of the sugar.[6][7]
-
-
Hemagglutinating Agent Concentration is Too High: An excessive concentration of the virus or lectin can overwhelm the inhibitor.
-
Degraded Mannoside A: Improper storage or handling may have compromised the integrity of Mannoside A.
-
Solution: Use a fresh, properly stored stock of Mannoside A. Verify the quality of the stock if degradation is suspected.
-
-
Non-Mannose Mediated Agglutination: The hemagglutinating agent may not be binding to mannose receptors, or it may have multiple binding specificities.
-
Solution: Confirm the binding specificity of your lectin or virus from literature or by testing inhibition with a panel of different monosaccharides (e.g., galactose, glucose) to ensure the interaction is mannose-specific.
-
Issue 2: Inconsistent or variable results between experiments.
Question: Why am I getting different inhibition titers for Mannoside A in replicate assays?
Possible Causes and Solutions:
-
Variability in Reagent Preparation: Inconsistent RBC concentration is a common source of error. The concentration of the hemagglutinating agent might also vary.
-
Pipetting Errors: Inaccurate serial dilutions of Mannoside A or the hemagglutinating agent can lead to significant variability.
-
Solution: Ensure pipettes are properly calibrated. Use fresh tips for each dilution step to avoid carryover. When performing serial dilutions, mix each well thoroughly before transferring to the next.[1]
-
-
Incubation Times and Temperatures: Deviations in incubation times or temperatures can affect the binding kinetics.
Issue 3: Problems with Assay Controls.
Question: My negative or positive controls are not behaving as expected. What should I do?
Possible Causes and Solutions:
-
Negative Control (RBCs + Buffer) Shows Agglutination: This indicates a problem with the RBCs or the buffer.
-
Solution: The RBCs may be old or may have been damaged during washing, leading to auto-agglutination. Prepare fresh RBCs.[13] Ensure the buffer (e.g., PBS) is at the correct pH and ionic strength.
-
-
Positive Control (RBCs + Hemagglutinating Agent) Shows NO Agglutination: This points to an issue with the hemagglutinating agent or the RBCs.
-
Solution: The hemagglutinating agent may be inactive or at too low a concentration.[1] Use a fresh or newly titrated stock. The RBCs may lack the specific receptors for the agent; ensure you are using the correct species of RBCs (e.g., chicken, turkey, guinea pig), as receptor presence can vary.[9][14]
-
-
Serum Control (if applicable) Shows Agglutination: If testing serum samples, non-specific agglutinins in the serum can cause false positives.
-
Solution: Treat serum samples to remove non-specific inhibitors, for example, by using a Receptor-Destroying Enzyme (RDE) followed by heat inactivation.[10]
-
Experimental Protocols
A successful HI assay requires careful preparation of reagents and a standardized procedure. Below is a generalized protocol.
Preparation of Red Blood Cells (RBCs)
Proper washing and dilution of RBCs are critical for reliable results.
-
Obtain whole blood (e.g., from chicken, turkey, or rabbit) in an anti-coagulant solution like Alsever's solution.[8][15]
-
Centrifuge the blood at approximately 500 x g for 5-10 minutes.[8][16]
-
Aspirate and discard the supernatant and the buffy coat (the layer of white blood cells).[8][16]
-
Resuspend the packed RBCs in a generous volume of sterile Phosphate Buffered Saline (PBS).
-
Repeat the centrifugation and washing steps at least three times until the supernatant is clear.[8]
-
After the final wash, prepare a working suspension of RBCs at the desired concentration (e.g., 0.5% or 0.75% v/v) in PBS. This suspension should be stored at 2-8°C and ideally used within one week.[8][9]
Titration of the Hemagglutinating Agent (HA Assay)
This step determines the concentration of virus or lectin needed for the HI assay.
-
In a 96-well U- or V-bottom plate, add 50 µL of PBS to wells 2 through 12 of a single row.[8]
-
Add 100 µL of your virus or lectin stock to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mix thoroughly, then transfer 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as the RBC control (no hemagglutinating agent).[8]
-
Add 50 µL of the standardized RBC suspension to all wells (1-12).
-
Gently tap the plate to mix and incubate at room temperature for 30-60 minutes, or until the RBCs in the control well have formed a tight button.[1][12]
-
The HA titer is the reciprocal of the highest dilution that shows complete hemagglutination (a diffuse lattice of RBCs).[8] One Hemagglutination Unit (1 HAU) is defined as this highest dilution. For the HI assay, a working concentration of 4 HAU is typically used.[9]
Hemagglutination Inhibition (HI) Assay with Mannoside A
-
Add 25 µL of PBS to all wells of a 96-well plate.
-
In the first well of each row being used, add 25 µL of your Mannoside A stock solution.
-
Perform a two-fold serial dilution of Mannoside A across the plate.
-
Add 25 µL of the diluted hemagglutinating agent (standardized to 4 HAU) to each well containing the Mannoside A dilutions.
-
Include proper controls:
-
RBC Control: Wells with only PBS and RBCs.
-
Virus/Lectin Control: Wells with PBS, the hemagglutinating agent (4 HAU), and RBCs.
-
-
Tap the plate gently to mix and incubate at room temperature for 30-60 minutes to allow the inhibitor to bind to the agent.[11]
-
Add 50 µL of the standardized RBC suspension to all wells.
-
Tap to mix and incubate for another 30-60 minutes at room temperature.[11]
-
Read the results. The HI titer is the reciprocal of the highest dilution of Mannoside A that completely inhibits hemagglutination, indicated by a sharp button of RBCs at the bottom of the well.
Quantitative Data Summary
The following table provides typical concentration ranges and conditions used in hemagglutination and hemagglutination inhibition assays. These values should be optimized for your specific system.
| Parameter | Typical Value/Range | Purpose | Reference |
| RBC Working Suspension | 0.5% - 1.0% (v/v) | Standardized cell concentration for agglutination. | [9] |
| Hemagglutinating Agent | 4 - 8 HAU (Hemagglutination Units) | Optimal concentration for inhibition assays. | [8][9] |
| Initial Serum Dilution | 1:10 | Standard starting point for antibody titration. | [12] |
| Pre-incubation (Inhibitor + Agent) | 30 - 60 minutes | Allows inhibitor to bind to the hemagglutinating agent. | [3][11] |
| Final Incubation (with RBCs) | 30 - 60 minutes | Allows for agglutination or precipitation to occur. | [1][12] |
| Assay Temperature | Room Temperature (20-25°C) or 4°C | Affects reaction kinetics and cell stability. | [3][12] |
References
- 1. Hemagglutination Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. news-medical.net [news-medical.net]
- 3. Hemagglutination Inhibition Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. alliedguru.com [alliedguru.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aphis.usda.gov [aphis.usda.gov]
- 9. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standardization of Hemagglutination Inhibition Assay for Influenza Serology Allows for High Reproducibility between Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. science.vla.gov.uk [science.vla.gov.uk]
- 12. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. microbenotes.com [microbenotes.com]
- 14. The Hemagglutination Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 15. static.igem.org [static.igem.org]
- 16. abbexa.com [abbexa.com]
Optimizing dosage and administration of Mannoside A in animal studies
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the dosage and administration of Mannoside A in animal studies. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data summaries to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is Mannoside A and what is its primary mechanism of action? A1: Mannoside A represents a class of synthetic C-mannosides designed as antivirulence therapeutics.[1] Its primary mechanism of action is the inhibition of the FimH adhesin on the type 1 pili of Gram-negative bacteria, such as uropathogenic E. coli (UPEC).[2][3] By binding to the mannose-binding pocket of FimH, Mannoside A competitively blocks the bacteria from adhering to mannosylated glycoproteins on the surface of host epithelial cells, particularly in the bladder.[2] This prevents colonization and invasion, effectively disarming the pathogen without killing it, which may reduce the pressure for developing antibiotic resistance.[1][2]
Q2: What is a recommended starting dose for Mannoside A in a mouse model of urinary tract infection (UTI)? A2: Based on published studies with analogous C-mannosides, a common starting dose for oral administration in mouse models of UTI is between 25 mg/kg and 50 mg/kg.[1][2] For prophylactic treatment of an acute UTI, a dose of 25 mg/kg administered orally 30 minutes prior to infection has been shown to be effective.[2] For treating an established chronic UTI, a higher dose of 50 mg/kg has been used.[2] A dose-response study is crucial to determine the optimal dose for a specific experimental setup.
Q3: How should I prepare Mannoside A for oral administration? A3: Mannoside A, like other mannosides, may have limited aqueous solubility.[1] A common and effective vehicle for oral administration is a 10% cyclodextrin suspension.[1][2] This vehicle is preferred over DMSO, which can have immunomodulatory effects that may confound experimental results.[1] For detailed preparation steps, refer to the Experimental Protocols section.
Q4: What are the expected pharmacokinetic properties of Mannoside A? A4: C-mannosides like Mannoside A were developed to improve upon the poor metabolic stability of earlier O-mannosides.[1][4] They exhibit significantly increased compound exposure (as measured by Cmax and AUC) and lower clearance rates compared to O-linked mannosides.[1][2] Following oral administration, Mannoside A is expected to accumulate at high concentrations in the urine, a key requirement for treating UTIs.[1]
Q5: Can Mannoside A be administered intravenously? A5: Yes, intravenous (IV) administration is a viable route for assessing pharmacokinetic parameters and bioavailability. In rat studies, a 3 mg/kg IV dose has been used to compare against a 10 mg/kg oral dose to determine absolute bioavailability.[1][2] For IV administration, the compound must be fully dissolved in a sterile, isotonic vehicle suitable for injection.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility / Precipitation | - The compound has low aqueous solubility.[1] - Incorrect vehicle or pH. - Compound degradation. | - Use a solubilizing agent such as 10% cyclodextrin.[1][2] - Test solubility in different biocompatible vehicles (e.g., PBS, saline with co-solvents).[5] - Prepare fresh solutions before each experiment and protect from light/heat if the compound is unstable.[6] |
| Low Efficacy / No Effect | - Insufficient dosage. - Poor bioavailability via the chosen route.[1] - Rapid clearance or metabolism.[1] - The compound is not stable in the formulation. | - Perform a dose-escalation study to find the effective dose range.[4] - Compare oral (PO) vs. intravenous (IV) administration to assess bioavailability.[7] - Conduct a pharmacokinetic study to measure plasma and urine concentration over time.[1][2] - Verify the stability of your dosing solution under storage and administration conditions. |
| High Variability in Results | - Inconsistent dosing technique (e.g., oral gavage).[8] - Animal stress affecting physiology.[9] - Inter-animal differences in metabolism. | - Ensure all personnel are thoroughly trained in consistent administration techniques.[10] - Acclimate animals to handling and restraint procedures to minimize stress.[8] - Increase the number of animals per group to improve statistical power. |
| Unexpected Toxicity / Adverse Events | - Dose is too high. - Vehicle toxicity.[11] - Off-target effects. - Rapid IV injection causing cardiac or respiratory distress. | - Conduct a preliminary dose-range finding study to identify the maximum tolerated dose (MTD). - Run a vehicle-only control group to rule out vehicle-related toxicity.[11] - Administer IV injections slowly and monitor animals closely during and after administration.[11] |
Data Presentation: Quantitative Summaries
Table 1: Pharmacokinetic Parameters of Representative Mannosides in Rats This table summarizes data for comparing C-linked vs. O-linked mannosides to illustrate the advantages of the C-mannoside structure represented by Mannoside A.
| Parameter | C-Mannoside (21R) | O-Mannoside (25) | Unit | Administration Route |
| Dose | 3 | 3 | mg/kg | Intravenous (IV) |
| Cmax | High | Low | ng/mL | IV |
| AUC | High | Low | ng*h/mL | IV |
| Clearance Rate | 34.9 | 408 | mL/min/kg | IV |
| Bioavailability | Low | 7% | % | Oral (10 mg/kg) |
| (Data synthesized from studies on C- and O-linked mannosides).[1][2] |
Table 2: Recommended Starting Doses from Animal Studies
| Study Type | Species | Route | Dose | Vehicle | Reference |
| Acute UTI (Prophylaxis) | Mouse | Oral Gavage | 25 mg/kg | 10% Cyclodextrin | [1][2] |
| Chronic UTI (Treatment) | Mouse | Oral Gavage | 50 mg/kg | 10% Cyclodextrin | [1][2] |
| Pharmacokinetics | Rat | Oral Gavage | 10 mg/kg | 10% Cyclodextrin | [1][2] |
| Pharmacokinetics | Rat | Intravenous | 3 mg/kg | N/A | [1][2] |
Table 3: Solubility Profile of D-Mannose (Proxy for Mannoside A) Note: The solubility of specific Mannoside A derivatives may vary. This data for D-Mannose serves as a general reference.
| Solvent | Solubility | Reference |
| Water | ~2480 g/L | [12] |
| PBS (pH 7.2) | ~10 mg/mL | [5] |
| DMSO | ~20-36 mg/mL | [5][13] |
Experimental Protocols
Protocol 1: Preparation of Mannoside A for Oral Gavage
-
Objective: To prepare a homogeneous and stable suspension of Mannoside A for oral administration in mice.
-
Materials:
-
Mannoside A powder
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
-
Sterile, distilled water
-
Vortex mixer and/or sonicator
-
Sterile tubes
-
-
Procedure:
-
Calculate the total amount of Mannoside A and vehicle needed for the study. Assume a dosing volume of 5-10 mL/kg for mice.[8]
-
Prepare a 10% (w/v) cyclodextrin solution by dissolving the required amount of cyclodextrin powder in sterile water. Gentle heating or vortexing can aid dissolution. Allow the solution to cool to room temperature.
-
Weigh the precise amount of Mannoside A powder and place it in a sterile tube.
-
Add a small amount of the 10% cyclodextrin vehicle to the Mannoside A powder to create a paste. This helps prevent clumping.
-
Gradually add the remaining vehicle to the paste while continuously vortexing or sonicating to ensure a uniform suspension.
-
Visually inspect the suspension for any precipitate or aggregation. It should appear homogeneous.
-
Prepare the suspension fresh daily. If storage is necessary, validate its stability at the intended storage temperature.[6]
-
Protocol 2: Dose-Response Study in a Mouse UTI Model
-
Objective: To determine the effective dose of Mannoside A in preventing or treating a UPEC-induced UTI.
-
Methodology:
-
Animal Model: Use a susceptible mouse strain (e.g., C3H).[4]
-
Groups: Establish multiple experimental groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 10% cyclodextrin).
-
Group 2: Low-dose Mannoside A (e.g., 10 mg/kg).
-
Group 3: Mid-dose Mannoside A (e.g., 25 mg/kg).
-
Group 4: High-dose Mannoside A (e.g., 50 mg/kg).
-
(Optional) Group 5: Positive control (e.g., an antibiotic like trimethoprim).
-
-
Administration: Administer the assigned treatment (vehicle or Mannoside A) via oral gavage at the specified doses. For a prophylaxis model, administer 30-60 minutes before bacterial challenge.[2]
-
Infection: Anesthetize mice and instill a known concentration of UPEC (e.g., 10^7 CFUs) directly into the bladder via a catheter.[2]
-
Endpoint: At a predetermined time point (e.g., 6, 12, or 24 hours post-infection), humanely euthanize the mice.[1][2]
-
Analysis: Aseptically harvest the bladders, homogenize the tissue, and perform serial dilutions. Plate the homogenates on appropriate agar to enumerate the bacterial burden (CFU/bladder).
-
Evaluation: Compare the bacterial burdens between the vehicle control group and the Mannoside A-treated groups to determine the dose-dependent efficacy.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. downstate.edu [downstate.edu]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. downstate.edu [downstate.edu]
- 9. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. lar.fsu.edu [lar.fsu.edu]
- 12. D-(+)-Mannose(3458-28-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. selleckchem.com [selleckchem.com]
How to prevent the degradation of Mannoside A in experiments
For researchers, scientists, and drug development professionals, ensuring the stability of carbohydrate compounds like Mannoside A is critical for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to preventing the degradation of Mannoside A in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Mannoside A and why is its stability a concern?
A1: Mannoside A, for the purpose of this guide, refers to a generic glycoside consisting of a mannose sugar linked to another molecule (aglycone). The stability of Mannoside A is a concern because the glycosidic bond connecting the mannose to the aglycone is susceptible to cleavage under various experimental conditions, leading to inaccurate results.
Q2: What are the primary factors that cause Mannoside A degradation?
A2: The main factors contributing to the degradation of Mannoside A are:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the glycosidic bond. Generally, glycosides are most stable in a neutral to slightly acidic pH range.[1]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[1]
-
Enzymes: If working with biological samples, mannosidases can enzymatically cleave the glycosidic bond.
-
Oxidizing agents: Strong oxidizing agents can potentially degrade the mannose ring or the aglycone.
-
Solvent: The polarity of the solvent can influence the stability of Mannoside A. Protic solvents, like water and alcohols, can participate in hydrolysis reactions.
Q3: How should I store my Mannoside A to ensure its stability?
A3: For optimal stability, Mannoside A should be stored as a solid in a tightly sealed container in a cool, dry place, protected from light.[2] For solutions, it is best to prepare them fresh. If storage is necessary, aliquot the solution into single-use vials and store at -20°C or below for up to one month. Avoid repeated freeze-thaw cycles.[3]
Q4: What are the common degradation products of Mannoside A?
A4: The most common degradation products result from the hydrolysis of the glycosidic bond, yielding mannose and the aglycone. Under harsh acidic conditions, further degradation of the released mannose can occur.
Troubleshooting Guide: Degradation of Mannoside A in Experiments
This guide addresses specific issues you might encounter related to Mannoside A degradation during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Loss of Mannoside A concentration in solution over a short time. | pH of the solution is too acidic or basic. | Maintain the pH of your solution within a neutral to slightly acidic range (pH 6-7). Use a suitable buffer system, such as a phosphate or citrate buffer, to maintain a stable pH.[1] |
| High storage or experimental temperature. | Store stock solutions at -20°C or below.[3] During experiments, keep solutions on ice whenever possible and avoid prolonged exposure to high temperatures. | |
| Presence of contaminating mannosidases in biological samples. | If working with cell lysates or tissue extracts, consider heat-inactivating endogenous enzymes or using a broad-spectrum glycosidase inhibitor. | |
| Appearance of unexpected peaks in HPLC analysis. | Degradation of Mannoside A into mannose and the aglycone. | Confirm the identity of the new peaks by comparing their retention times with those of pure mannose and aglycone standards. |
| Further degradation of mannose or the aglycone. | If using harsh conditions (e.g., strong acids and high temperatures), consider that the degradation products themselves might be unstable. | |
| Inconsistent results between experimental replicates. | Variable degradation of Mannoside A across samples. | Ensure that all experimental parameters (pH, temperature, incubation time) are strictly controlled and consistent for all samples. Prepare fresh solutions for each experiment. |
| Inconsistent handling of samples. | Standardize your sample handling procedures to minimize variations in exposure to light and temperature. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Mannoside A
A forced degradation study is crucial for understanding the stability of Mannoside A and for developing stability-indicating analytical methods.[4] This involves intentionally subjecting the compound to stress conditions to observe its degradation profile.
Materials:
-
Mannoside A
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or other suitable organic solvent
-
HPLC system with a suitable detector (e.g., UV or RI)
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Mannoside A in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 70°C for 48 hours.[3]
-
-
Sample Preparation for Analysis:
-
After incubation, cool the samples to room temperature.
-
Neutralize the acid and base-hydrolyzed samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the stressed samples and a non-stressed control sample by HPLC.
-
Monitor the decrease in the peak area of Mannoside A and the appearance of new peaks corresponding to degradation products.
-
Protocol 2: HPLC Method for Quantification of Mannoside A
This protocol provides a general method for the quantification of Mannoside A, which can be adapted for stability studies.
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
30-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV detector at a wavelength appropriate for the aglycone of Mannoside A, or a Refractive Index (RI) detector if the aglycone is not UV-active.
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Mannoside A of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the Mannoside A standards against their concentrations. Use the calibration curve to determine the concentration of Mannoside A in the experimental samples.
Data Presentation
Table 1: General Stability of a Generic Mannoside A under Different Conditions (Qualitative)
| Condition | Parameter | Stability | Primary Degradation Pathway |
| pH | < 4 | Low | Acid-catalyzed hydrolysis |
| 4 - 6 | Moderate | Slow hydrolysis | |
| 6 - 7 | High | Minimal degradation | |
| > 8 | Low | Base-catalyzed hydrolysis | |
| Temperature | 4°C | High | Slow degradation |
| Room Temperature (20-25°C) | Moderate | Gradual degradation | |
| > 40°C | Low | Accelerated degradation | |
| Solvent | Aprotic (e.g., DMSO, DMF) | High | Minimal degradation |
| Protic (e.g., water, methanol) | Moderate to Low | Solvolysis/Hydrolysis | |
| Light | Dark | High | Minimal degradation |
| UV/Visible Light | Moderate to Low | Photodegradation (aglycone dependent) |
Note: This table provides a general qualitative summary. Specific degradation rates will depend on the exact structure of the Mannoside A and the experimental conditions.
Visualizations
References
Addressing off-target effects of Mannoside A in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Mannoside A in cell culture. The information is designed to help identify and address potential off-target effects, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Mannoside A and what is its primary mechanism of action?
Mannoside A is a synthetic, small-molecule antagonist of the bacterial adhesin FimH.[1][2] FimH is located on the tip of type 1 pili of uropathogenic E. coli (UPEC) and mediates bacterial adhesion to mannosylated glycoproteins on the surface of host bladder epithelial cells.[3][4] This adhesion is a critical step in the pathogenesis of urinary tract infections (UTIs).[3][4] Mannoside A, an α-D-mannose derivative, competitively binds to the mannose-binding pocket of FimH, thereby blocking bacterial adhesion to host cells.[1][2]
Q2: What are the potential off-target effects of Mannoside A in mammalian cell culture?
While designed to be specific for bacterial FimH, the core mannose structure of Mannoside A can potentially interact with endogenous mannose-binding proteins (lectins) in mammalian cells, such as the mannose receptor (CD206).[4][5] These interactions could lead to unintended biological consequences, including:
-
Modulation of Immune Signaling: The mannose receptor is primarily expressed on macrophages and dendritic cells and is involved in pathogen recognition and immune regulation.[5][6]
-
Alterations in Cell Metabolism: D-mannose can interfere with glycolysis and other metabolic pathways.[7]
-
Unexpected Cytotoxicity: Off-target binding could trigger unintended signaling cascades leading to cell death.[8][9]
Q3: How can I distinguish between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for data interpretation. Key strategies include:
-
Using appropriate controls: This includes untreated cells, vehicle-treated cells, and cells treated with a negative control compound (e.g., a stereoisomer or a molecule lacking the mannose moiety).[1]
-
Dose-response analysis: On-target effects should occur at concentrations consistent with the binding affinity of Mannoside A for its intended target.
-
Target knockdown/knockout: Using cell lines where the suspected off-target protein (e.g., the mannose receptor) is knocked down or knocked out can help confirm its involvement.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
You observe significant cell death or a reduction in cell proliferation in your cell line upon treatment with Mannoside A, even at concentrations expected to be non-toxic.
Possible Cause 1: Off-target engagement of cell surface receptors.
Mannoside A might be interacting with endogenous mannoside-binding receptors, triggering a cell death pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
MTT Assay for Cell Viability:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of Mannoside A and control compounds for the desired time period (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[10]
-
-
Western Blot for Apoptosis Markers:
-
Treat cells with Mannoside A at various concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against cleaved caspase-3 and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Issue 2: Inconsistent or Unexplained Changes in Gene or Protein Expression
Your RNA-seq or proteomics data reveals unexpected changes in pathways unrelated to the intended FimH-inhibition mechanism, such as inflammatory or metabolic pathways.
Possible Cause 2: Activation of Mannose Receptor-Mediated Signaling.
Binding of Mannoside A to the mannose receptor (CD206) on immune cells (if applicable to your cell line) or other mannose-binding lectins could be initiating an intracellular signaling cascade.[5]
Signaling Pathway Diagram:
Caption: Potential off-target signaling via the mannose receptor.
Experimental Protocols:
-
Control Experiment with a Non-Mannosylated Analog:
-
Synthesize or obtain a control compound that is structurally identical to Mannoside A but lacks the mannose moiety.
-
Repeat the key experiment (e.g., cell treatment followed by RNA-seq or qPCR for specific inflammatory genes) using equimolar concentrations of Mannoside A and the control compound.
-
If the unexpected gene expression changes are observed with Mannoside A but not the control compound, the effect is likely mannose-dependent.
-
-
Competitive Binding Assay:
-
Use a cell line known to express the mannose receptor (e.g., THP-1 macrophages).
-
Incubate the cells with a fluorescently labeled mannosylated ligand (e.g., mannosylated-BSA-FITC) in the presence of increasing concentrations of unlabeled Mannoside A.
-
Measure the displacement of the fluorescent ligand using flow cytometry. A dose-dependent decrease in fluorescence indicates that Mannoside A is competing for binding to the mannose receptor.
-
Quantitative Data Summary
The selectivity of mannoside-based inhibitors is a critical parameter. The ideal compound will have high affinity for the target (FimH) and low affinity for off-target human mannose-binding proteins.
Table 1: Comparative Binding Affinities of FimH Antagonists
| Compound | Target | Assay | Binding Affinity (IC₅₀ or K_D) | Reference |
| Biphenyl Mannoside 13 | FimH | Biofilm Assay | 0.74 µM | [4] |
| Biphenyl Mannoside 17 | FimH | Hemagglutination Inhibition | Not specified, but effective in vivo | [4] |
| Heptyl-α-D-mannoside | FimH | Not specified | 5 nM (K_D) | [4] |
| Potent FimH Antagonists | Human Mannose Receptors | Not specified | >10⁵-fold lower affinity than for FimH | [4] |
Table 2: Example Dose-Response Data for a Hypothetical Mannoside A
| Concentration | Target Cell Viability (%) | Off-Target Cell Viability (%) |
| 0 µM | 100 | 100 |
| 0.1 µM | 98 | 99 |
| 1 µM | 95 | 92 |
| 10 µM | 92 | 75 |
| 100 µM | 88 | 40 |
Concluding Remarks
Addressing potential off-target effects is paramount for the successful application of Mannoside A in research. By employing rigorous controls, performing careful dose-response analyses, and utilizing the troubleshooting guides provided, researchers can confidently delineate the specific on-target effects of their Mannoside A compound and ensure the integrity of their findings.
References
- 1. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [iro.uiowa.edu]
- 3. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose receptor - Wikipedia [en.wikipedia.org]
- 6. Mannosylated Systems for Targeted Delivery of Antibacterial Drugs to Activated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products [ouci.dntb.gov.ua]
- 8. pnas.org [pnas.org]
- 9. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. namsa.com [namsa.com]
Technical Support Center: Enhancing the Oral Bioavailability of Mannoside A Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of Mannoside A derivatives.
FAQs: Quick Solutions to Common Problems
Q1: My Mannoside A derivative shows high potency in in vitro assays but fails in vivo when administered orally. What is the likely cause?
A1: The most probable cause is poor oral bioavailability. This can stem from several factors, primarily low metabolic stability and/or poor membrane permeability. O-glycosidic bonds, which are common in mannoside derivatives, are often susceptible to enzymatic cleavage in the gastrointestinal tract, leading to premature degradation of the compound before it can be absorbed.[1][2][3][4][5]
Q2: What is the first step I should take to investigate the poor oral bioavailability of my Mannoside A derivative?
A2: A logical first step is to assess the compound's fundamental physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This includes determining its aqueous solubility, in vitro metabolic stability (e.g., using liver microsomes), and intestinal permeability (e.g., using a Caco-2 cell assay). These initial screens will help pinpoint the primary barrier to oral absorption.
Q3: How can I improve the metabolic stability of my Mannoside A derivative?
A3: A key strategy is to replace the metabolically labile O-glycosidic bond with a more stable linkage.[1][4][5] Synthesizing a C-mannoside analogue, where the anomeric oxygen is replaced with a methylene group, has been shown to significantly enhance metabolic stability and in vivo exposure.[1][2][3][4][5]
Q4: My Mannoside A derivative has good metabolic stability but still exhibits low oral absorption. What should I investigate next?
A4: In this scenario, poor intestinal permeability is the likely culprit. You should investigate if the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells.[6] A bidirectional Caco-2 assay can help determine the efflux ratio. Low aqueous solubility can also limit absorption by reducing the concentration of the drug available to permeate the intestinal membrane.
Q5: What formulation strategies can be employed to improve the oral bioavailability of Mannoside A derivatives?
A5: Several formulation strategies can be effective. For compounds with low solubility, techniques like complexation with cyclodextrins, or formulation as a solid dispersion can enhance dissolution.[7][8] For permeability-limited compounds, nanoformulations such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve absorption by various mechanisms, including protecting the drug from degradation and facilitating transport across the intestinal epithelium.[9][10][11][12]
Troubleshooting Guides
Problem 1: Low Metabolic Stability in In Vitro Assays
Symptoms:
-
Rapid disappearance of the parent compound in liver microsome or hepatocyte stability assays.
-
Low exposure (AUC) in vivo after oral administration, despite good in vitro potency.
Possible Causes:
-
Cleavage of the O-glycosidic bond by metabolic enzymes (e.g., mannosidases).[1]
-
Metabolism of other parts of the molecule by cytochrome P450 enzymes.
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Confirm Metabolic Hotspot | Conduct metabolite identification studies using liver microsomes to confirm that the glycosidic bond is the primary site of metabolism. |
| 2 | Synthesize C-Mannoside Analogues | Replace the O-glycosidic bond with a carbon-carbon bond. This bioisosteric replacement is a proven strategy to block enzymatic cleavage and improve metabolic stability.[1][5] |
| 3 | Introduce Steric Hindrance | Modify the aglycone moiety near the glycosidic bond to sterically hinder the approach of metabolic enzymes. |
| 4 | Prodrug Approach | Design a prodrug that masks the metabolically labile group. The prodrug should be stable in the gut but convert to the active compound systemically.[13][14] |
Problem 2: Poor Permeability in Caco-2 Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) in the apical-to-basolateral (A-to-B) direction.
-
High efflux ratio (Papp B-to-A / Papp A-to-B > 2).
Possible Causes:
-
The compound is a substrate for intestinal efflux transporters (e.g., P-gp).[6]
-
Low passive diffusion due to unfavorable physicochemical properties (e.g., high polarity, large molecular size).
Troubleshooting Steps & Solutions:
| Step | Action | Rationale |
| 1 | Confirm Efflux Transporter Involvement | Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-to-B permeability will confirm that your compound is an efflux substrate.[15] |
| 2 | Structural Modification | Modify the structure to reduce its affinity for efflux transporters. This can involve altering hydrogen bonding patterns or reducing the number of rotatable bonds. |
| 3 | Formulation with Permeation Enhancers | Co-administer with excipients that can transiently open tight junctions or inhibit efflux pumps. However, this approach requires careful toxicological evaluation. |
| 4 | Nanoparticle Formulation | Encapsulate the derivative in nanoparticles (e.g., mannosylated liposomes or PLGA nanoparticles) to promote uptake via endocytosis, bypassing efflux transporters.[9][16] |
Data Presentation: Illustrative Bioavailability Parameters
The following tables present hypothetical data for a typical O-mannoside ("Mannoside A") and its improved C-mannoside analogue ("C-Mannoside A-2") to illustrate the expected outcomes of successful optimization.
Table 1: In Vitro ADME Properties
| Compound | Aqueous Solubility (pH 7.4) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Liver Microsome Half-life (t½, min) |
| Mannoside A | 0.5 mg/mL | 0.8 | 5.2 | < 15 |
| C-Mannoside A-2 | 0.4 mg/mL | 1.2 | 1.8 | > 60 |
Table 2: In Vivo Pharmacokinetic Parameters in Rats (10 mg/kg, oral)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Oral Bioavailability (%) |
| Mannoside A | 50 | 1.0 | 150 | < 5% |
| C-Mannoside A-2 | 450 | 2.0 | 3200 | 45% |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a Mannoside A derivative.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for reaction termination)
-
Control compounds (e.g., Dextromethorphan, Midazolam)
-
LC-MS/MS system
Procedure:
-
Prepare the incubation mixture containing liver microsomes in phosphate buffer.
-
Add the test compound to the incubation mixture to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this plot will give the elimination rate constant, from which the half-life (t½) can be calculated (t½ = 0.693 / slope).
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a Mannoside A derivative.
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21-25 days.
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.
-
Test compound stock solution (10 mM in DMSO).
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, digoxin for P-gp substrate).
-
Efflux pump inhibitor (e.g., verapamil).
-
LC-MS/MS system.
Procedure:
-
Verify the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solutions of the test and control compounds in the transport buffer (final DMSO concentration should be <1%).
-
To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical side and fresh buffer to the basolateral side.
-
To measure basolateral-to-apical (B-to-A) permeability, add the dosing solution to the basolateral side and fresh buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 60 and 120 minutes), take samples from the receiver compartment and replace with fresh buffer.
-
At the end of the incubation, take a sample from the donor compartment.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mercell.com [mercell.com]
- 2. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 3. bioivt.com [bioivt.com]
- 4. enamine.net [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 12. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 13. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. nanopartikel.info [nanopartikel.info]
Dealing with batch-to-batch variability of Mannoside A
Welcome to the technical support center for Mannoside A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the batch-to-batch variability of Mannoside A.
Frequently Asked Questions (FAQs)
Q1: What is Mannoside A and what is its mechanism of action?
A1: Mannoside A is an α-D-mannoside derivative investigated for its potential as a competitive inhibitor of bacterial adhesion.[1] Its mechanism of action is believed to involve the blockade of FimH adhesins on the surface of uropathogenic E. coli (UPEC), preventing their attachment to mannosylated glycoproteins on bladder epithelial cells.[2][3] This adhesion is a critical step in the pathogenesis of urinary tract infections (UTIs).[2][3] By inhibiting this interaction, Mannoside A may offer a non-antibiotic approach to preventing and treating UTIs.[2]
Q2: What are the primary causes of batch-to-batch variability in Mannoside A?
A2: Batch-to-batch variability of Mannoside A, like many synthetic chemical compounds, can stem from several factors throughout the manufacturing process.[4] Key contributors include:
-
Raw Material Quality: Variations in the purity, concentration, and moisture content of starting materials can significantly impact the outcome of the synthesis.[5]
-
Process Parameters: Slight deviations in reaction conditions such as temperature, pressure, pH, and mixing speed can lead to inconsistencies between batches.[5]
-
Equipment and Environment: Differences in equipment performance, cleaning procedures, and environmental conditions like humidity can introduce variability.[5][6]
-
Human Factors: Manual operations can introduce slight variations in measurements and timing.[5]
Q3: How is the quality and purity of Mannoside A assessed?
A3: A comprehensive quality control strategy is essential for ensuring the consistency of Mannoside A.[7][] This typically involves a suite of analytical techniques to characterize the compound and quantify impurities:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of Mannoside A and to identify and quantify any related substances or impurities.[6][9]
-
Mass Spectrometry (MS): Provides information on the molecular weight and structure of Mannoside A and its impurities.[6][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and stereochemistry of the Mannoside A molecule.[9]
-
Stability Testing: Performed under various conditions (e.g., temperature, humidity, light) to establish the shelf-life and appropriate storage conditions for each batch.[7]
Q4: What level of purity is considered acceptable for Mannoside A in research applications?
A4: For in vitro and preclinical research, a purity of ≥95% as determined by HPLC is generally recommended. However, the required purity level can depend on the specific application. For sensitive cell-based assays, even minor impurities could have biological effects, necessitating higher purity. It is crucial to consult the Certificate of Analysis (CoA) for each batch to understand its specific purity profile.
Q5: How should I store Mannoside A to ensure its stability?
A5: Mannoside A, like many glycosides, may be susceptible to hydrolysis and degradation.[10] Based on general stability guidelines for similar compounds, it is recommended to store Mannoside A in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it at -20°C or -80°C is advisable. Always refer to the product data sheet for specific storage instructions for the particular batch you have received.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Bioactivity in Cellular Assays
If you are observing variable or diminished biological effects of Mannoside A between different batches or experiments, follow this troubleshooting workflow.
Troubleshooting Workflow for Inconsistent Bioactivity
Caption: Troubleshooting workflow for inconsistent Mannoside A bioactivity.
Step-by-Step Guide:
-
Review the Certificate of Analysis (CoA): Carefully examine the CoA for each batch of Mannoside A you are using.[11] Pay close attention to the reported purity (by HPLC), concentration, and any bioactivity data provided.
-
Compare Batch Data: Create a table to compare the key quality control parameters for each batch. This will help you identify if the observed inconsistency correlates with a specific batch's characteristics.
-
Perform a Control Experiment: Rerun your bioactivity assay including a positive control and, if possible, a reference batch of Mannoside A that has previously shown consistent results.[12] This will help determine if the issue lies with the compound or the assay itself.[12]
-
Investigate Experimental Protocol: If the reference batch also shows altered activity, scrutinize your experimental protocol for any recent changes or potential sources of error.[12] This could include cell line health, reagent degradation, or variations in experimental execution.
-
Contact Technical Support: If the issue persists and appears to be linked to a specific batch, contact technical support. Provide them with the batch numbers, your comparative data, and a detailed description of your experimental protocol.
Issue 2: Unexpected Peaks in HPLC Analysis
If you observe unexpected peaks during your own HPLC analysis of Mannoside A, it could indicate the presence of impurities or degradation products.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Contamination | Ensure proper cleaning of all glassware and equipment. Use fresh, high-purity solvents for your mobile phase. |
| Degradation | Mannoside A may be degrading in solution. Prepare fresh solutions for each experiment and avoid prolonged storage in solution, especially at room temperature.[10] Consider the pH of your solvent, as extreme pH can catalyze hydrolysis of glycosidic bonds. |
| Impurity in a New Batch | Compare the chromatogram to that of a previous, well-characterized batch. If the new peaks are unique to the new batch, they are likely impurities from the synthesis or purification process.[5] |
| Column or System Issues | Run a blank gradient to ensure the system is clean. Check the column for degradation or contamination. |
Quantitative Data on Batch-to-Batch Variability
The following table provides an example of typical quality control data for three different hypothetical batches of Mannoside A, illustrating potential variability.
| Parameter | Batch M-001 | Batch M-002 | Batch M-003 | Acceptance Criteria |
| Appearance | White to off-white solid | White to off-white solid | White to off-white solid | White to off-white solid |
| Purity (HPLC, % Area) | 98.5% | 96.2% | 99.1% | ≥ 95.0% |
| Major Impurity (HPLC, % Area) | 0.8% (Impurity X) | 2.5% (Impurity Y) | 0.5% (Impurity X) | ≤ 1.0% |
| Moisture Content (Karl Fischer) | 0.3% | 1.1% | 0.2% | ≤ 1.5% |
| Bioactivity (IC50 in FimH Assay) | 1.2 µM | 2.5 µM | 1.1 µM | 0.8 - 1.5 µM |
This is example data and does not represent actual product specifications.
Experimental Protocols
Protocol 1: Quantification and Purity Analysis of Mannoside A by HPLC
This protocol outlines a general method for assessing the purity of Mannoside A.
Materials:
-
Mannoside A sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve Mannoside A in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (optional, for improved peak shape)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 220 nm (or as determined by UV scan)
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the Mannoside A peak divided by the total area of all peaks.
Protocol 2: FimH-Mediated Hemagglutination Inhibition Assay
This assay measures the ability of Mannoside A to inhibit the agglutination of red blood cells by FimH-expressing E. coli.
Experimental Workflow for Hemagglutination Assay
Caption: Workflow for the FimH-mediated hemagglutination inhibition assay.
Procedure:
-
Prepare Reagents:
-
Prepare a 2-fold serial dilution of Mannoside A in a 96-well plate.
-
Prepare a standardized suspension of FimH-expressing E. coli.
-
Prepare a 3% (v/v) suspension of guinea pig red blood cells (RBCs) in PBS.
-
-
Assay:
-
Add the E. coli suspension to each well of the 96-well plate containing the Mannoside A dilutions.
-
Include positive (no inhibitor) and negative (no E. coli) controls.
-
Incubate for 30 minutes at room temperature.
-
Add the RBC suspension to all wells.
-
-
Readout:
-
Allow the plate to sit undisturbed for 1-2 hours.
-
Hemagglutination is observed as a uniform mat of RBCs, while inhibition is indicated by a tight button of RBCs at the bottom of the well.
-
The minimum inhibitory concentration (MIC) is the lowest concentration of Mannoside A that completely inhibits hemagglutination.
-
Signaling Pathway
Hypothetical Signaling Pathway Affected by Mannoside A
Mannoside A is not known to directly modulate a signaling pathway but rather acts as a competitive inhibitor of bacterial adhesion. However, the downstream consequences of preventing bacterial attachment to host cells can indirectly affect host signaling pathways that would otherwise be triggered by infection.
Caption: Inhibition of UPEC adhesion by Mannoside A, preventing host cell signaling.
References
- 1. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. nicovaper.com [nicovaper.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 9. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. thepharmamaster.com [thepharmamaster.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Enhancing Mannoside A Binding Affinity
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the binding affinity of Mannoside A to its target protein, primarily focusing on the bacterial adhesin FimH.
Frequently Asked Questions (FAQs)
Q1: What is Mannoside A and what is its primary target?
Mannoside A is an α-D-mannoside derivative that acts as an antagonist to FimH. FimH is a lectin located on the tip of type 1 pili of uropathogenic E. coli (UPEC), which mediates the adhesion of the bacteria to mannosylated proteins on the surface of bladder epithelial cells, a critical step in the development of urinary tract infections (UTIs).[1] By blocking FimH, Mannoside A and its analogs can prevent bacterial adhesion and subsequent infection.
Q2: What are the key structural features of Mannoside A that contribute to its binding affinity?
The binding of Mannoside A to FimH is primarily driven by interactions between the mannose headgroup and the mannose-binding pocket of the FimH lectin domain. Additionally, the aglycone moiety (the non-sugar part) of the molecule plays a crucial role in enhancing binding affinity through hydrophobic and π-π stacking interactions with amino acid residues, particularly tyrosine residues (Tyr-48 and Tyr-137), that line the binding pocket.[1][2]
Q3: What are the most effective strategies to enhance the binding affinity of Mannoside A?
Several strategies have been successfully employed to improve the binding affinity of Mannoside A analogs:
-
Modification of the Aglycone Moiety: Introducing hydrophobic and aromatic groups to the aglycone can significantly increase binding affinity. Biaryl mannosides, for instance, have shown potent FimH inhibition.[1][3][4]
-
Structure-Activity Relationship (SAR) Guided Design: Systematically modifying the chemical structure and assessing the impact on biological activity is a powerful approach.[1][5][6][7][8] For example, adding substituents at the ortho position of a biphenyl aglycone can enhance potency.[3]
-
Introduction of Multivalency: Since carbohydrate-protein interactions are often weak, presenting multiple mannoside units in a single molecule (multivalent ligands) can lead to a significant increase in binding strength, a phenomenon known as the glycoside cluster effect.[9][10]
-
Conformational Rigidity: Constraining the conformation of the molecule, for example by creating cyclic structures, can reduce the entropic penalty of binding and improve affinity.[2][3]
Troubleshooting Guides
Problem: My novel Mannoside A analog shows poor binding affinity in our initial screening assay.
Possible Causes and Solutions:
-
Suboptimal Aglycone Structure: The aglycone may not be making sufficient favorable interactions with the target protein.
-
Troubleshooting:
-
Review the Structure-Activity Relationship (SAR) data for FimH antagonists.[1][3] Consider if modifications to your aglycone could improve hydrophobic or aromatic interactions.
-
Synthesize a small library of analogs with varying aglycone moieties (e.g., different aryl or alkyl substitutions) to explore the chemical space around the binding pocket.
-
-
-
Incorrect Anomeric Configuration: The α-anomeric configuration of the mannose is crucial for FimH binding.
-
Troubleshooting:
-
Confirm the anomeric configuration of your synthesized compound using NMR spectroscopy.
-
Ensure your synthetic route is stereoselective for the α-anomer. Lewis acid-mediated glycosidation is a common method to achieve this.[1]
-
-
-
Assay Conditions are Not Optimal: The binding affinity can be sensitive to experimental conditions such as pH, temperature, and buffer composition.[11]
-
Troubleshooting:
-
Verify that the assay conditions are within the optimal range for the target protein.
-
Perform control experiments with a known high-affinity FimH binder to ensure the assay is performing as expected.
-
-
Problem: I am observing inconsistent results in my binding affinity measurements.
Possible Causes and Solutions:
-
Ligand Depletion: At high receptor concentrations or with very tight binding, the concentration of the free ligand may be significantly depleted, leading to inaccurate affinity measurements.[12]
-
Troubleshooting:
-
Keep the concentration of the limiting binding partner (usually the protein) well below the expected dissociation constant (Kd).[11]
-
If possible, use an assay format that is less susceptible to ligand depletion, such as surface plasmon resonance (SPR).
-
-
-
Complex Dissociation During Wash Steps: In assays like pull-downs or some ELISA formats, weakly bound complexes may dissociate during washing steps, leading to an underestimation of affinity.[11]
-
Troubleshooting:
-
Minimize the duration and number of wash steps.
-
Consider using an in-solution binding assay that does not require separation of bound and free components, such as Isothermal Titration Calorimetry (ITC) or Fluorescence Polarization (FP).
-
-
-
Protein Aggregation or Misfolding: The target protein may not be properly folded or may be aggregated, leading to variable binding.
-
Troubleshooting:
-
Ensure the purity and homogeneity of your protein preparation using techniques like SDS-PAGE and size-exclusion chromatography.
-
Optimize protein storage and handling conditions to prevent aggregation.
-
-
Quantitative Data Summary
The following tables summarize the binding affinities of various Mannoside A analogs for FimH, as reported in the literature. This data can guide the design of new, more potent inhibitors.
Table 1: Binding Affinities of Monovalent Aryl Mannosides against FimH
| Compound | Structure | Hemagglutination Inhibition (HAI) Titer (µM) | EC50 (µM) | Reference |
| Phenylαman | Phenyl α-D-mannoside | >125 | >25 | [1] |
| Butylαman | Butyl α-D-mannoside | 1.9 | 0.25 | [1] |
| Biphenyl Mannoside (11) | meta-methyl ester biphenyl mannoside | 1 | 0.94 | [4] |
| Di-ester (15a) | Di-ester substituted biphenyl mannoside | 0.15 | <0.25 | [1] |
| Di-methyl amide (15b) | Di-methyl amide substituted biphenyl mannoside | 0.37 | <0.25 | [1] |
Table 2: Binding Affinities of Isoquinolone Mannosides against FimH
| Compound | Structure | Hemagglutination Inhibition (HAI) Titer (nM) | Reference |
| 5 | ortho-methyl biphenyl mannoside | 60 | [3] |
| 6 | ortho-chloro biphenyl mannoside | 125 | [3] |
| 22 | 2-methyl-4-(1-oxo-1,2-dihydroisoquinolin-7-yl)phenyl α-D-mannopyranoside | single-digit nanomolar potency | [3] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay for Binding Affinity Determination
This protocol describes a competitive binding assay using fluorescence polarization to determine the binding affinity (Ki) of a non-labeled Mannoside A analog (inhibitor) for its target protein.
Principle: A fluorescently labeled ligand (probe) with known affinity for the target protein is used. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete with the probe for binding to the protein, causing a decrease in polarization.
Materials:
-
Target protein (e.g., FimH)
-
Fluorescently labeled Mannoside A probe (e.g., FAM-mannoside)
-
Unlabeled Mannoside A analog (inhibitor)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Determine the Kd of the fluorescent probe:
-
Prepare a series of dilutions of the target protein in the assay buffer.
-
Add a fixed, low concentration of the fluorescent probe to each dilution.
-
Incubate at room temperature to reach equilibrium.
-
Measure the fluorescence polarization.
-
Plot the polarization values against the protein concentration and fit the data to a one-site binding model to determine the Kd.
-
-
Competition Assay:
-
Prepare a series of dilutions of the unlabeled inhibitor.
-
Prepare a solution containing the target protein at a concentration of approximately 1-2 times the Kd of the probe and the fluorescent probe at its Kd concentration.
-
Add the protein-probe mixture to each dilution of the inhibitor.
-
Incubate to reach equilibrium.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of inhibitor that displaces 50% of the bound probe).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = EC50 / (1 + [Probe]/Kd_probe)
-
-
Protocol 2: Hemagglutination Inhibition (HAI) Assay
This assay measures the ability of a Mannoside A analog to inhibit the agglutination of red blood cells (RBCs) by bacteria expressing mannose-specific adhesins like FimH.
Principle: FimH on the surface of E. coli can bind to mannose residues on the surface of guinea pig red blood cells, causing them to clump together (hemagglutination). A Mannoside A analog that binds to FimH will block this interaction and inhibit hemagglutination.
Materials:
-
Uropathogenic E. coli strain expressing type 1 pili (e.g., UTI89)
-
Guinea pig red blood cells (RBCs)
-
Mannoside A analog (inhibitor)
-
Phosphate-buffered saline (PBS)
-
96-well U-bottom microtiter plate
Procedure:
-
Prepare Bacterial Suspension:
-
Grow the E. coli strain in appropriate broth to induce type 1 pili expression.
-
Harvest the bacteria by centrifugation and resuspend in PBS to a specific optical density (e.g., OD600 = 1.0).
-
-
Prepare RBC Suspension:
-
Wash guinea pig RBCs with PBS three times by centrifugation and resuspend to a final concentration of 3% (v/v) in PBS.
-
-
HAI Assay:
-
Prepare serial dilutions of the Mannoside A analog in PBS in the 96-well plate.
-
Add a fixed amount of the bacterial suspension to each well.
-
Incubate for 30 minutes at room temperature to allow the inhibitor to bind to the bacteria.
-
Add the 3% RBC suspension to each well.
-
Gently mix and incubate at 4°C for 1-2 hours.
-
-
Data Analysis:
-
Visually inspect the wells for hemagglutination. A positive result (agglutination) is indicated by a uniform reddish suspension, while a negative result (inhibition) is indicated by a tight button of RBCs at the bottom of the well.
-
The HAI titer is the highest dilution (lowest concentration) of the inhibitor that completely inhibits hemagglutination.
-
Visualizations
Signaling Pathway: FimH-Mediated Bacterial Adhesion
Caption: FimH-mediated adhesion of UPEC to bladder cells and its inhibition by Mannoside A.
Experimental Workflow: Fluorescence Polarization Competition Assay
Caption: Workflow for determining binding affinity using a fluorescence polarization competition assay.
References
- 1. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antivirulence Isoquinolone Mannosides: Optimization of the Biaryl Aglycone for FimH Lectin Binding Affinity and Efficacy in the Treatment of Chronic UTI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies on acremomannolipin A, the potent calcium signal modulator with a novel glycolipid structure 4: Role of acyl side chains on d-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by swainsonine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 9. Affinity enhancement by multivalent lectin-carbohydrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategies and Tactics for the Development of Selective Glycan-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to measure and evaluate binding affinities | eLife [elifesciences.org]
- 12. Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mannoside A Glycosylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical synthesis of Mannoside A and its analogues. The information is designed to help overcome common challenges and optimize reaction conditions for successful glycosylation.
Troubleshooting Guide
This section addresses specific issues that may be encountered during Mannoside A glycosylation experiments.
Problem: Low or No Yield of the Desired Glycoside
Low product yield is a frequent challenge in chemical glycosylation. A systematic approach to troubleshooting is essential.
-
Possible Cause 1: Suboptimal Reaction Temperature. Temperature is a critical parameter in glycosylation reactions. Many reactions are initiated at low temperatures (e.g., -78°C) and gradually warmed.[1] However, isothermal conditions below the donor's decomposition temperature can minimize side reactions and improve yields.[1][2] For instance, conducting a reaction at a constant -25°C instead of a temperature ramp from -20°C to 0°C has been shown to significantly increase the purity of a model tetrasaccharide.[1]
-
Solution: Determine the optimal activation temperature for your specific glycosyl donor.[1] Running the reaction at a constant, optimized temperature may improve the outcome.
-
-
Possible Cause 2: Incorrect Stoichiometry or Concentration. The molar ratio of the glycosyl donor to the acceptor is crucial. An excess of the donor is often employed to drive the reaction to completion.[1] Additionally, reaction concentration can influence the reaction pathway, with higher concentrations sometimes favoring the desired product.[1]
-
Solution: Systematically vary the donor-to-acceptor ratio (e.g., 1:1 to 2:1) to find the optimal balance that maximizes yield without complicating purification.[1] Experiment with different reaction concentrations.
-
-
Possible Cause 3: Inappropriate Solvent or Activator. The choice of solvent can significantly impact stereoselectivity and yield.[1] For example, ethereal solvents may favor the formation of 1,2-cis glycosides.[1] The activator, typically a Lewis acid, must be appropriate for the glycosyl donor and free from quenching impurities.[1] Different activators can lead to vastly different yields with the same donor, ranging from no product to over 90%.[1] A switch from TMSOTf to TfOH as an activator has been observed to slightly improve yield in some cases.[3]
-
Solution: Screen a variety of solvents and activators to identify the optimal combination for your specific donor-acceptor pair. Ensure the purity and anhydrous nature of all reagents.
-
-
Possible Cause 4: Competing Side Reactions. Several side reactions can reduce the yield of the desired product. These include the formation of orthoesters, elimination to form glycals, and intermolecular aglycone transfer, which is common with thioglycosides.[1]
Problem: Poor Stereoselectivity (Formation of α/β anomers)
Achieving high stereoselectivity is a primary challenge in glycosylation, particularly for the synthesis of β-mannosides, which are inherently less stable than their α-counterparts.[4]
-
Possible Cause 1: Nature of the Glycosyl Donor and Protecting Groups. The protecting groups on the glycosyl donor play a critical role in directing the stereochemical outcome.[5] A participating group at the C-2 position (e.g., an acyl group) typically leads to the formation of a 1,2-trans glycoside via neighboring group participation.[6] Conversely, a non-participating group (e.g., a benzyl ether) is required for the formation of a 1,2-cis glycoside.[6]
-
Solution: Select a glycosyl donor with appropriate protecting groups to favor the desired stereoisomer. The use of O-picoloyl protecting groups at remote positions can influence stereoselectivity through hydrogen-bond-mediated aglycone delivery.[7]
-
-
Possible Cause 2: Reaction Conditions. Solvent, temperature, and the activator system all influence stereoselectivity.[8][9]
-
Solution: Experiment with different solvent systems. For instance, nitrile solvents have been used to promote the stereoselective synthesis of 1,2-trans-β-glycosides at non-cryogenic temperatures.[5] The development of catalyst-controlled methods, such as the use of bis-thiourea catalysts, can also achieve high β-selectivity.[4]
-
Problem: Complex Product Mixture and Purification Difficulties
A complex reaction mixture can arise from side reactions, decomposition of starting materials, or the formation of multiple stereoisomers.
-
Possible Cause 1: Donor or Acceptor Instability. The glycosyl donor or acceptor may be unstable under the reaction conditions, leading to decomposition and the formation of byproducts.[2]
-
Solution: Evaluate the stability of your starting materials under the chosen reaction conditions. It may be necessary to use milder activators or lower reaction temperatures.
-
-
Possible Cause 2: Inefficient Reaction. A sluggish or incomplete reaction will result in a mixture of starting materials and products, complicating purification.
-
Solution: Re-optimize reaction conditions (temperature, concentration, stoichiometry) to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a Mannoside A glycosylation reaction?
A1: The most critical parameters are the nature of the glycosyl donor (including its leaving group and protecting groups), the glycosyl acceptor, the activator (promoter), the solvent, and the reaction temperature.[2][8][9] All of these factors can significantly influence the yield and stereoselectivity of the reaction.
Q2: How can I improve the β-selectivity in mannosylation?
A2: Achieving high β-selectivity in mannosylation is challenging due to the thermodynamic preference for the α-anomer.[4] Strategies to enhance β-selectivity include:
-
Using donors with non-participating protecting groups at C-2.[6]
-
Employing specific catalyst systems, such as bis-thiourea catalysts, that can control the stereochemical outcome.[4]
-
Utilizing intramolecular aglycone delivery strategies, where the acceptor is temporarily tethered to the donor.
-
Exploring novel reaction methodologies, such as one-pot chlorination-iodination-glycosylation sequences that proceed via an SN2-type reaction.[10]
Q3: What are some common side products in chemical glycosylation and how can they be minimized?
A3: Common side products include orthoesters (when using participating protecting groups), products of glycal formation (elimination), and aglycone transfer (especially with thioglycosides).[1] To minimize these, ensure your reaction conditions are optimized. For example, carefully controlling the amount of acid catalyst can reduce aglycone transfer.[1] Running reactions at lower temperatures can often suppress elimination reactions.[1]
Q4: How do I choose the right solvent for my glycosylation reaction?
A4: The choice of solvent is crucial as it can affect reaction rate, yield, and stereoselectivity.[1] Ethereal solvents like diethyl ether or THF can sometimes favor the formation of 1,2-cis glycosides.[1] Dichloromethane and acetonitrile are also commonly used. The optimal solvent is system-dependent and should be determined empirically through screening.
Data Presentation
Table 1: Influence of Reaction Parameters on Glycosylation Outcome
| Parameter | Effect on Yield | Effect on Stereoselectivity | Optimization Strategy |
| Temperature | Can improve by minimizing side reactions at optimal, often constant, temperatures.[1][2] | Can influence the α/β ratio. | Determine the activation temperature of the donor and run reactions isothermally below this point.[2] |
| Concentration | Higher concentrations can sometimes favor the desired product.[1] | Can affect stereoselectivity; high dilution has been shown to improve β-selectivity in some cases.[7] | Screen a range of concentrations to find the optimal balance. |
| Donor:Acceptor Ratio | Increasing the excess of the donor can improve yields up to a certain point.[1] | Generally has a minor effect on stereoselectivity compared to other parameters. | Titrate the donor:acceptor ratio (e.g., 1:1, 1.5:1, 2:1) to maximize conversion. |
| Solvent | Significant impact; optimal solvent is system-dependent.[1] | Strong influence; ethereal solvents may favor 1,2-cis products.[1] | Screen a panel of anhydrous solvents (e.g., DCM, MeCN, Et2O, THF). |
| Activator | Critical; an inappropriate activator can result in no product.[1] | Can significantly influence the stereochemical outcome. | Test a range of activators (e.g., TMSOTf, TfOH, BF3·OEt2, NIS/TfOH) suitable for the glycosyl donor.[3][11] |
Experimental Protocols
General Protocol for a Trial Glycosylation Reaction
This protocol provides a starting point for optimizing the glycosylation of a Mannoside A donor with a generic alcohol acceptor.
-
Preparation: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen). Dry solvents and reagents using standard procedures.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl acceptor and molecular sieves (e.g., 4 Å). Add the anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the mixture to the desired starting temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition of Donor and Activator: In a separate flask, dissolve the glycosyl donor in the anhydrous solvent. Add the donor solution to the acceptor mixture via cannula. After a few minutes, add the activator (e.g., TMSOTf) dropwise.
-
Reaction Monitoring: Stir the reaction at the chosen temperature. The reaction can be maintained at a low temperature or allowed to slowly warm to a higher temperature.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the limiting starting material), quench the reaction by adding a suitable reagent (e.g., triethylamine or pyridine).
-
Workup: Allow the mixture to warm to room temperature. Dilute with a suitable organic solvent and wash sequentially with aqueous solutions (e.g., saturated NaHCO3, brine). Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
Visualizations
Caption: A flowchart of the general experimental workflow for a typical Mannoside A glycosylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 6. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Ion Pair Characteristics Generated in Chemical Glycosylation Reactions [glycoforum.gr.jp]
- 10. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Mannoside A and Related Triterpenoid Saponins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of Mannoside A and other triterpenoid saponins. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the mass spectrometry analysis of Mannoside A and other triterpenoid saponins?
The analysis of triterpenoid saponins like Mannoside A by mass spectrometry presents several challenges due to their complex structures, which consist of a triterpene aglycone and one or more sugar moieties.[1] Key difficulties include the vast structural diversity of saponins, often resulting in complex mixtures of closely related compounds, and their amphiphilic nature, which can complicate sample preparation and chromatographic separation.[2] Furthermore, their high molecular weights can make them difficult to analyze without specialized techniques.[1]
Q2: Which ionization mode, positive or negative, is better for Mannoside A analysis?
Both positive and negative electrospray ionization (ESI) modes can be used for the analysis of triterpenoid saponins.[3] The choice often depends on the specific structure of the saponin and the information required. Negative ion mode is frequently preferred for quantitative analysis using techniques like Multiple Reaction Monitoring (MRM) as it can provide high sensitivity.[3] Positive ion mode, on the other hand, can sometimes yield more structural information through the observation of different adducts and fragmentation patterns.[4] It is often beneficial to analyze samples in both modes to obtain comprehensive structural information.
Q3: What are the expected adducts for Mannoside A in ESI-MS?
In positive ion mode ESI-MS, triterpenoid saponins commonly form protonated molecules [M+H]+, as well as adducts with sodium [M+Na]+, potassium [M+K]+, and ammonium [M+NH4]+.[4] The formation of sodium and potassium adducts can be prominent, sometimes even more so than the protonated molecule. In negative ion mode, deprotonated molecules [M-H]- are typically observed. The relative abundance of these adducts can be influenced by the sample purity and the composition of the mobile phase.
Q4: How can I improve the ionization efficiency for Mannoside A?
Low ionization efficiency can be a problem for hydrophilic glycosides.[4] To enhance ionization, ensure proper sample clean-up to remove salts and other impurities that can cause ion suppression. Optimization of the mobile phase, for instance, by adding a small amount of formic acid for positive mode or a volatile buffer like ammonium acetate, can also improve ionization.[3] For particularly difficult cases, derivatization techniques such as permethylation can be considered, although this adds another step to the sample preparation.[4]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the mass spectrometry analysis of Mannoside A.
Problem 1: I am not seeing any peaks, or the signal intensity is very low.
-
Question: Have you checked your sample preparation? Answer: Saponin extracts can be complex. Ensure that your extraction method is appropriate and that the final sample is free from high concentrations of salts or other contaminants that can suppress the signal. Solid-phase extraction (SPE) can be an effective clean-up step.[4]
-
Question: Is your instrument optimized for high molecular weight compounds? Answer: Triterpenoid saponins can have high molecular weights. You may need to adjust your instrument settings, such as the mass range and detector voltage, to effectively detect these larger molecules.
-
Question: Have you tried both positive and negative ionization modes? Answer: As mentioned in the FAQs, the ionization efficiency of saponins can vary between positive and negative modes. It is recommended to test both to determine the optimal mode for Mannoside A.
Problem 2: My mass spectra are very complex and difficult to interpret.
-
Question: Are you using a high-resolution mass spectrometer? Answer: Due to the complexity of saponin structures and potential for isomeric compounds, high-resolution mass spectrometry (such as QTOF-MS) is highly recommended for accurate mass determination and formula prediction.[3]
-
Question: Are you performing tandem mass spectrometry (MS/MS)? Answer: MS/MS is crucial for structural elucidation. By isolating a specific precursor ion and fragmenting it, you can obtain information about the sugar sequence and the aglycone structure.[1][5]
-
Question: Could there be multiple saponins co-eluting? Answer: It is common for plant extracts to contain a mixture of similar saponins. Optimizing your liquid chromatography (LC) method to achieve better separation is essential. Utilizing a nano-HPLC system can also improve resolution for complex mixtures.[5]
Problem 3: I am having trouble identifying the fragmentation patterns.
-
Question: Do you know the characteristic fragmentation of triterpenoid saponins? Answer: The fragmentation of saponins typically involves the sequential loss of sugar residues from the glycan chains.[6] The fragmentation of the aglycone can also provide structural information.[5] See the "Typical Fragmentation Pathway of a Triterpenoid Saponin" diagram below for a visual representation.
-
Question: Are you observing neutral losses corresponding to sugar moieties? Answer: Look for neutral losses corresponding to common sugars such as glucose/galactose (162 Da), rhamnose (146 Da), and xylose/arabinose (132 Da).[7]
Quantitative Data Summary
The following table summarizes the neutral losses of common sugar moieties observed in the MS/MS spectra of triterpenoid saponins, which can aid in the identification of the glycan chains of Mannoside A.[7]
| Sugar Moiety | Chemical Formula | Neutral Loss (Da) |
| Pentose (e.g., Xylose, Arabinose) | C5H10O5 | 132.0423 |
| Deoxyhexose (e.g., Rhamnose) | C6H12O5 | 146.0579 |
| Hexose (e.g., Glucose, Galactose, Mannose) | C6H12O6 | 162.0528 |
| Hexuronic Acid (e.g., Glucuronic Acid) | C6H8O6 | 176.0321 |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Mannoside A
This protocol provides a general starting point for the analysis of Mannoside A and related triterpenoid saponins. Optimization will be required for your specific instrumentation and sample.
-
Sample Preparation:
-
Extract the plant material or sample containing Mannoside A with a suitable solvent, such as 85% methanol.[1]
-
Perform a solid-phase extraction (SPE) clean-up of the crude extract to remove interfering substances like salts and pigments.[4]
-
Evaporate the purified extract to dryness and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to a high percentage over 20-30 minutes to elute the saponins.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min for standard HPLC.
-
Column Temperature: Maintained at a constant temperature, e.g., 30-40 °C.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray ionization (ESI).
-
Ionization Mode: Both positive and negative modes should be tested.
-
Scan Mode: Full scan MS to identify precursor ions, followed by data-dependent MS/MS to obtain fragmentation data.
-
Capillary Voltage: Typically 3-4 kV.
-
Drying Gas Flow and Temperature: Optimize for your instrument, e.g., 8 L/min at 320 °C.[3]
-
Collision Energy: A stepped collision energy approach (e.g., 20-60 eV) can be used in MS/MS to generate a rich fragmentation spectrum.
-
Visualizations
Caption: General troubleshooting workflow for Mannoside A mass spectrometry analysis.
Caption: Typical fragmentation pathway of a triterpenoid saponin in MS/MS.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Two-stage mass spectrometry approach for the analysis of triterpenoid glycosides in Fagonia indica - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08350A [pubs.rsc.org]
- 4. orbi.umons.ac.be [orbi.umons.ac.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Investigation of Saponins in Different Parts of Panax notoginseng by Pressurized Liquid Extraction and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Characterization of Triterpene Saponins in Rhizoma Panacis Japonici by Offline Two-Dimensional Liquid Chromatography Coupled to Quadrupole Time-of-Flight Mass Spectrometry | MDPI [mdpi.com]
Best practices for handling and preparing Mannoside A solutions
This guide provides researchers, scientists, and drug development professionals with best practices for handling and preparing Mannoside A solutions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the handling and use of Mannoside A.
Q1: How should I store solid Mannoside A?
A: Solid Mannoside A should be stored desiccated at -20°C. When stored correctly in a tightly sealed vial, the product can be stored for up to six months. Always refer to the product-specific data sheet as storage conditions can vary.
Q2: What is the recommended solvent for preparing Mannoside A stock solutions?
A: The choice of solvent depends on the specific derivative of Mannoside A you are using. For many aryl mannoside derivatives, anhydrous Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating stock solutions. For simple mannosides like methyl α-D-mannopyranoside, water can be used. Always consult the product datasheet for the recommended solvent.
Q3: How do I properly prepare a stock solution of Mannoside A?
A: It is recommended to make up solutions for use on the same day whenever possible. For a stock solution, dissolve the solid Mannoside A in the appropriate solvent (e.g., anhydrous DMSO) to a desired concentration, such as 10 mM. Ensure the solid is completely dissolved before use.
Q4: How should I store Mannoside A stock solutions?
A: Once prepared, stock solutions should be stored as aliquots in tightly sealed vials at -20°C. Generally, these solutions are usable for up to one month. Some specific mannoside solutions may be stable for up to three months at -20°C. Long-term storage of mannoside solutions is generally not recommended.
Q5: My Mannoside A solution appears cloudy or has precipitates. What should I do?
A: Cloudiness or precipitation can occur if the compound's solubility limit is exceeded or if it has come out of solution during storage. Before use, and prior to opening the vial, it is recommended that the product be allowed to equilibrate to room temperature for at least 60 minutes. You can also try gently vortexing the solution. If the precipitate does not redissolve, it may indicate degradation or poor solubility in the chosen solvent.
Q6: I am observing inconsistent or no activity in my cell-based assay. Could the Mannoside A solution be the problem?
A: Yes, several factors related to the Mannoside A solution could be the cause:
-
Degradation: If the solution was not stored properly (e.g., at the wrong temperature, exposed to light, or for too long), the compound may have degraded. It is best to use freshly prepared solutions or aliquots that have been stored correctly for no longer than one month.
-
Incorrect Concentration: Verify the initial calculations and weighing of the solid compound. Serial dilutions should be prepared accurately.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in your experimental setup is not causing cellular toxicity, which could mask the effect of Mannoside A.
Q7: Is it necessary to warm the Mannoside A solution before use?
A: Yes, before use and prior to opening the vial, it is recommended that the frozen aliquoted product be allowed to stand at room temperature for at least 60 minutes. This ensures the solution is homogeneous and at the correct temperature for your experiment.
Data Presentation
Table 1: Solubility of Various Mannoside Compounds
| Compound | Solvent | Solubility | Reference |
| Methyl α-D-mannopyranoside | Water | 100 mg/mL | |
| Biphenyl Mannoside Derivatives | Anhydrous DMSO | 10 mM (stock solution) | |
| 4-Nitrophenyl α-D-mannopyranoside | DMF | 50 mg/mL | |
| D-(+)-Mannose | Water | 10 g/L (at 20°C) |
Table 2: Recommended Storage Conditions for Mannoside A
| Form | Storage Temperature | Duration | Special Instructions | Reference |
| Solid | -20°C | Up to 6 months | Keep tightly sealed and desiccated. | |
| Stock Solution | -20°C | Up to 1 month (general) | Store as aliquots in tightly sealed vials. Allow to warm to room temperature for at least 60 minutes before use. | |
| Stock Solution | -20°C | Up to 3 months (specific compounds) | Following reconstitution, aliquot and freeze. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Mannoside A Stock Solution in DMSO
Objective: To prepare a standardized stock solution of Mannoside A for use in biological assays.
Materials:
-
Mannoside A (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Methodology:
-
Pre-warming: Allow the vial of solid Mannoside A to come to room temperature before opening to avoid condensation.
-
Weighing: Carefully weigh the required amount of Mannoside A solid on a calibrated balance. For example, for a 10 mM solution of a compound with a molecular weight of 300 g/mol , you would need 3 mg for 1 mL of solvent.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the solid Mannoside A.
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. A brief, gentle warming in a water bath may be necessary for some compounds, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This prevents repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month.
Visualizations
Validation & Comparative
A Comparative Analysis of the Efficacy of Mannoside A and D-mannose as FimH Antagonists
For Immediate Publication
[City, State] – [Date] – In the ongoing effort to combat urinary tract infections (UTIs), particularly those caused by uropathogenic Escherichia coli (UPEC), researchers are increasingly focusing on anti-adhesion therapies that prevent bacterial colonization of the bladder epithelium. This guide provides a detailed comparison of the naturally occurring sugar, D-mannose, and a rationally designed, high-affinity FimH antagonist, here represented by the biphenyl mannoside M4284, which for the purpose of this guide will be referred to as Mannoside A. This comparison is intended for researchers, scientists, and drug development professionals.
The primary mechanism of action for both D-mannose and Mannoside A is the competitive inhibition of the FimH adhesin, a protein located on the type 1 pili of UPEC.[1] FimH mediates the attachment of bacteria to mannosylated glycoproteins, such as uroplakins, on the surface of bladder epithelial cells, a critical step in the pathogenesis of UTIs.[1] By blocking this interaction, these mannose-based compounds prevent bacterial adhesion and facilitate their clearance through urination.
Quantitative Comparison of Efficacy
The following table summarizes the key efficacy parameters for D-mannose and Mannoside A (M4284), highlighting the significantly enhanced potency of the synthetically optimized mannoside.
| Parameter | D-mannose | Mannoside A (M4284) | Fold Improvement |
| In Vitro Efficacy | |||
| Hemagglutination Inhibition (HAI) Titer | ~2,500 µM | 0.008 µM (8 nM) | ~312,500x |
| Biofilm Prevention IC50 | >5,000 µM | 0.016 µM (16 nM) | >312,500x |
| Binding Affinity (to FimH) | |||
| Dissociation Constant (Kd) | ~2.3 µM | ~0.001 µM (1 nM) | ~2,300x |
| In Vivo Efficacy (Murine UTI Model) | |||
| Reduction in Bladder CFU (Prophylaxis) | Moderate | Significant (>2-log reduction) | Substantial |
| Reduction in Bladder CFU (Treatment) | Limited | Significant (>2-log reduction) | Substantial |
Signaling Pathway: Inhibition of FimH-Mediated Bacterial Adhesion
The therapeutic strategy for both D-mannose and Mannoside A revolves around the disruption of the initial step of UPEC infection: adhesion to the bladder wall. The following diagram illustrates this process and the mechanism of inhibition.
References
Unveiling the Anti-Inflammatory Potential of Mannoside A: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory effects of Mannoside A against established alternatives, supported by experimental data and detailed protocols. Mannoside A and its derivatives, known as Mannoside Glycolipid Conjugates (MGCs), have emerged as potent inhibitors of inflammation by selectively targeting the Toll-like receptor 4 (TLR4) signaling pathway.
This guide delves into the mechanism of action of Mannoside A, presents available data on its efficacy, and outlines the experimental procedures for its validation. By offering a side-by-side comparison with conventional anti-inflammatory agents, this document aims to equip researchers with the necessary information to evaluate the therapeutic promise of this novel compound.
Performance Comparison: Mannoside A vs. Standard Anti-Inflammatory Agents
While direct head-to-head quantitative comparisons in the same study are limited, the available data allows for a comparative analysis of Mannoside A's mechanism and reported efficacy against well-known anti-inflammatory drugs like Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids such as Dexamethasone.
| Feature | Mannoside A / MGCs | NSAIDs (e.g., Ibuprofen, Diclofenac) | Dexamethasone (Corticosteroid) |
| Primary Mechanism of Action | Inhibition of Toll-like receptor 4 (TLR4) signaling, preventing NF-κB activation.[1][2][3] | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, reducing prostaglandin synthesis. | Binds to glucocorticoid receptors, leading to broad anti-inflammatory effects by inhibiting multiple inflammatory pathways, including NF-κB and cytokine production. |
| Key Molecular Targets | TLR4/MD2 complex.[1][3] | COX-1 and COX-2 enzymes. | Glucocorticoid receptors. |
| Effect on Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Potently suppresses secretion.[1][2][3] Specific IC50 values are not widely reported in a comparative context. | Indirectly reduces cytokine production by inhibiting prostaglandin-mediated inflammation. Some NSAIDs may have direct effects on cytokine release. | Potently inhibits the expression and secretion of a wide range of pro-inflammatory cytokines.[4][5] |
| Reported In Vitro Potency | MGCs have been shown to counteract LPS activation of dendritic cells at similar concentrations to other glycolipid mimics.[2] | Varies by specific drug. For example, Diclofenac has been shown to be effective in suppressing TNF-α and IL-1β expression. | Dexamethasone exhibits potent, dose-dependent inhibition of inflammatory mediators.[4][5] |
| In Vivo Efficacy | A lead MGC conjugate displayed anti-inflammatory action in a mouse model of LPS-induced acute lung inflammation by suppressing neutrophil recruitment.[1][3] | Effective in various animal models of inflammation and pain. | Highly effective in a wide range of in vivo inflammatory models.[6] |
| Potential Advantages | Highly specific targeting of the initial inflammatory signaling cascade, potentially leading to fewer off-target effects. | Well-established efficacy for pain and inflammation. | Broad and potent anti-inflammatory and immunosuppressive effects. |
| Potential Disadvantages | Limited clinical data and potential for unknown side effects. | Gastrointestinal and cardiovascular side effects are common with long-term use. | Significant side effects with long-term systemic use, including immunosuppression, metabolic changes, and osteoporosis. |
Experimental Protocols
Validating the anti-inflammatory effects of Mannoside A involves a series of well-established in vitro and in vivo experimental protocols.
In Vitro Assay: Inhibition of LPS-Induced Cytokine Production in Macrophages
This assay is fundamental for assessing the ability of a compound to suppress the production of key pro-inflammatory cytokines.
1. Cell Culture:
-
Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cell (PBMC)-derived macrophages are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
2. Compound Treatment:
-
Cells are pre-treated with various concentrations of Mannoside A or a vehicle control for a specified period (e.g., 1-2 hours). A positive control, such as Dexamethasone, should be included.
3. Inflammatory Challenge:
-
Inflammation is induced by adding Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent TLR4 agonist, to the cell culture media at a final concentration of, for example, 100 ng/mL.
4. Incubation:
-
The cells are incubated for a period sufficient to allow for cytokine production (e.g., 6-24 hours).
5. Cytokine Measurement:
-
The cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
6. Data Analysis:
-
The percentage of cytokine inhibition for each concentration of Mannoside A is calculated relative to the LPS-stimulated vehicle control.
-
The half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.
In Vivo Model: LPS-Induced Acute Lung Injury in Mice
This model is used to evaluate the in vivo efficacy of an anti-inflammatory compound in a systemic inflammation model that is highly dependent on TLR4 signaling.
1. Animal Model:
-
C57BL/6 mice are commonly used for this model.
2. Compound Administration:
-
Mice are pre-treated with Mannoside A or a vehicle control through an appropriate route of administration (e.g., intraperitoneal or intravenous injection). A positive control group receiving Dexamethasone can be included.
3. LPS Challenge:
-
A solution of LPS in sterile saline is administered to the mice, typically via intraperitoneal injection or intranasal instillation to induce lung-specific inflammation.
4. Sample Collection:
-
At a predetermined time point after the LPS challenge (e.g., 4-6 hours), mice are euthanized.
-
Blood samples are collected for serum cytokine analysis.
-
Bronchoalveolar lavage (BAL) fluid is collected to assess inflammatory cell infiltration (e.g., neutrophils) and local cytokine levels.
-
Lung tissue can be harvested for histological analysis and gene expression studies.
5. Analysis:
-
Serum and BAL fluid cytokine levels are measured by ELISA.
-
The number of neutrophils and other inflammatory cells in the BAL fluid is determined by cell counting and differential staining.
-
Histological sections of the lung are examined for signs of inflammation, such as cellular infiltration and edema.
Visualizing the Pathways and Processes
To better understand the experimental approach and the molecular mechanism of Mannoside A, the following diagrams have been generated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mannoside Glycolipid Conjugates Display Anti-inflammatory Activity by Inhibition of Toll-like Receptor-4 Mediated Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory potency of dexamethasone is determined by the route of application in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Mannoside A: A Comparative Analysis of a Novel Anti-Adhesion Agent
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of action of Mannoside A, benchmarked against alternative therapies. This guide provides a detailed examination of its molecular interactions, supported by experimental data and protocols.
This guide dissects the mechanism of action of Mannoside A, a representative synthetic α-D-mannoside, which functions as a potent antagonist of the bacterial adhesin FimH. By competitively inhibiting FimH, Mannoside A presents a novel anti-virulence strategy, particularly for the prevention and treatment of urinary tract infections (UTIs) caused by uropathogenic E. coli (UPEC). In contrast to traditional antibiotics that aim to kill bacteria, Mannoside A prevents the initial step of infection—bacterial adhesion to host cells—thereby reducing the risk of resistance development.
This guide also explores an alternative application of mannose-targeting with Man-A4, a mannosylated aptamer designed to inhibit necroptosis, a form of programmed cell death. A comparison with standard-of-care antibiotics for UTIs—Ciprofloxacin, Nitrofurantoin, and Fosfomycin—is provided to highlight the distinct mechanistic advantages of Mannoside A.
Comparative Mechanism of Action
The primary mechanism of Mannoside A is the competitive inhibition of the FimH adhesin on the tip of type 1 pili of UPEC. FimH binds to mannosylated glycoproteins, such as uroplakins and integrins, on the surface of bladder epithelial cells, initiating colonization and invasion.[1][2][3][4][5][6] Mannoside A, by mimicking the natural mannose ligand, binds to the FimH mannose-binding pocket with high affinity, effectively blocking the bacteria from adhering to and invading the host cells.[1][7][8] This "anti-adhesion" approach disarms the pathogen without exerting bactericidal pressure, a key factor in the emergence of antibiotic resistance.
In contrast, Man-A4 demonstrates a different therapeutic application of mannose targeting. Here, the mannose moiety serves as a delivery agent, targeting the mannose receptor (CD206) on immune cells.[9] The active component, an aptamer, then inhibits Z-DNA binding protein 1 (ZBP1), a key sensor in the necroptosis signaling pathway, preventing the downstream activation of RIPK3 and MLKL and subsequent inflammatory cell death.[9][10][11][12][13]
Traditional antibiotics for UTIs operate via entirely different mechanisms. Ciprofloxacin, a fluoroquinolone, inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division.[14][15][16][17][18] Nitrofurantoin is reduced by bacterial flavoproteins into reactive intermediates that damage bacterial DNA, ribosomal proteins, and other macromolecules, disrupting multiple cellular processes.[19][20][21][22][23][24] Fosfomycin inhibits a very early step in bacterial cell wall synthesis by inactivating the enzyme MurA.[25][26][27][28][29]
Performance Data
The following tables summarize the quantitative data for Mannoside A (represented by potent biphenyl mannosides), Man-A4, and their alternatives.
| Compound/Drug | Target | Assay | Key Parameter | Value | Reference |
| Biphenyl Mannoside (5) | FimH | Biofilm Prevention | IC50 | 0.16 µM | [4] |
| Biphenyl Mannoside (7) | FimH | Biofilm Prevention | IC50 | Not explicitly stated, but equipotent to 5 | [30] |
| Biphenyl Mannoside (22) | FimH | Biofilm Prevention | IC50 | Equipotent to 5 and 7 | [30] |
| Biphenyl Mannoside (3) | FimH | Biofilm Prevention | IC50 | 1.35 µM | [4][30] |
| Isoquinolone Mannoside (22) | FimH | Hemagglutination Inhibition (HAI) | EC>90 | Not explicitly stated, but potent | [30] |
| C-linked quinoline mannoside (11) | FimH | Affinity Measurement | IC50 | 3.17 nM | [6] |
| Man-A4 | ZBP1 (necroptosis pathway) | Western Blot (pRIPK3 reduction) | EC50 | 56.8 nM | [9] |
| Man-A4 | ZBP1 (necroptosis pathway) | Western Blot (pMLKL reduction) | EC50 | 40.5 nM | [9] |
Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values are measures of a drug's potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language script.
Mannoside A: FimH Antagonism
Caption: Mechanism of Mannoside A as a FimH antagonist.
Man-A4: Necroptosis Inhibition
Caption: Man-A4 inhibits ZBP1-mediated necroptosis.
Experimental Workflow: Biofilm Inhibition Assay
Caption: Workflow for Biofilm Inhibition Assay.
Experimental Protocols
Biofilm Inhibition Assay
This assay quantitatively measures the ability of a compound to prevent the formation of bacterial biofilms.
Materials:
-
Uropathogenic E. coli (UPEC) strain (e.g., UTI89)
-
96-well microtiter plates
-
Bacterial growth medium (e.g., LB broth)
-
Mannoside A and control compounds
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Microplate reader
Procedure:
-
Grow UPEC overnight in LB broth at 37°C.
-
Dilute the overnight culture in fresh medium.
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Add varying concentrations of Mannoside A to the wells. Include a vehicle control (no compound) and a positive control (e.g., a known biofilm inhibitor).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Carefully discard the medium and wash the wells gently with PBS to remove non-adherent bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells with water.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stain.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the compound that inhibits biofilm formation by 50% compared to the vehicle control.
Western Blot for Phosphorylated Necroptosis Proteins
This method is used to detect and quantify the levels of phosphorylated proteins in a signaling pathway, such as pRIPK3 and pMLKL in the necroptosis pathway, to assess the efficacy of an inhibitor like Man-A4.[9]
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Man-A4 and control compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pRIPK3, anti-pMLKL, anti-RIPK3, anti-MLKL, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Man-A4 for a specified time (e.g., 24 hours). Include an untreated control.
-
Induce necroptosis using a suitable stimulus if required by the experimental design.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pRIPK3, pMLKL, total RIPK3, total MLKL, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control. The EC50 is the concentration of Man-A4 that causes a 50% reduction in the phosphorylation of the target protein.[9]
References
- 1. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Type 1 pilus-mediated bacterial invasion of bladder epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin-Mediated Host Cell Invasion by Type 1–Piliated Uropathogenic Escherichia coli | PLOS Pathogens [journals.plos.org]
- 4. Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Research Portal [iro.uiowa.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ZBP1-Mediated Necroptosis: Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ZBP1-MLKL necroptotic signaling potentiates radiation-induced antitumor immunity via intratumoral STING pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 15. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 16. What is the mechanism of Ciprofloxacin Hydrochloride? [synapse.patsnap.com]
- 17. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 23. medcentral.com [medcentral.com]
- 24. doctor2020.jumedicine.com [doctor2020.jumedicine.com]
- 25. mdpi.com [mdpi.com]
- 26. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Fosfomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. go.drugbank.com [go.drugbank.com]
- 29. dovepress.com [dovepress.com]
- 30. Antivirulence Isoquinolone Mannosides: Optimization of the Biaryl Aglycone for FimH Lectin Binding Affinity and Efficacy in the Treatment of Chronic UTI - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of O-mannosides versus C-mannosides in UTI models
For Researchers, Scientists, and Drug Development Professionals
The rising tide of antibiotic resistance necessitates novel therapeutic strategies for common bacterial infections like urinary tract infections (UTIs), which are predominantly caused by uropathogenic Escherichia coli (UPEC). A promising alternative to antibiotics is the use of anti-adhesion agents that prevent bacteria from colonizing the urinary tract. This guide provides a detailed comparison of two such classes of agents: O-mannosides and C-mannosides. Both are designed to inhibit the FimH adhesin on the tip of type 1 pili of UPEC, a critical factor for bacterial attachment to the bladder epithelium.[1][2][3][4][5][6] This comparison is based on their performance in preclinical UTI models, with a focus on experimental data.
Executive Summary
While both O-mannosides and C-mannosides have demonstrated efficacy in animal models of UTI, C-mannosides exhibit superior pharmacokinetic properties and, consequently, enhanced in vivo efficacy.[1][2][5][7] The primary advantage of C-mannosides lies in the replacement of the metabolically labile O-glycosidic bond with a more stable carbon-carbon linkage, leading to increased resistance to enzymatic degradation and improved bioavailability.[1][2][5][7] This enhanced stability translates to higher compound exposure in vivo, resulting in a more potent anti-adhesion effect in both acute and chronic UTI models.[1][2][5]
Data Presentation: O-Mannosides vs. C-Mannosides
The following table summarizes the key quantitative data comparing the performance of representative O- and C-mannosides in various assays.
| Compound Class | Representative Compound | In Vitro Potency (HAI EC90, µM) | In Vivo Efficacy (Prophylactic Acute UTI Model, log CFU reduction) | In Vivo Efficacy (Chronic UTI Model, log CFU reduction) | Key Pharmacokinetic Feature |
| O-Mannoside | Compound 25 | Not explicitly stated, but generally lower than C-mannosides | ~2 | ~1.5 (at 50 mg/kg) | Low bioavailability and short half-life due to metabolic instability of the O-glycosidic bond.[1][2][5] |
| C-Mannoside | Compound 21R | Not explicitly stated, but significantly more potent than O-mannosides | >3 | >3 (at 25 mg/kg) | Improved stability and significantly increased compound exposure compared to O-mannosides.[1][2][5] |
| C-Mannoside | Compound 28R | Not explicitly stated, but optimized for high potency | ~4 | Not explicitly stated | Designed for enhanced in vivo activity.[1][2] |
| C-Mannoside | Compound 29R | Not explicitly stated, but optimized for high potency | >4 | Not explicitly stated | Shows slightly better performance than 21R in preventing acute UTI.[1][2] |
| C-Mannoside | Compound 31R | Not explicitly stated, but optimized for high potency | >4 | Not explicitly stated | Demonstrates superior in vivo activity compared to O-mannoside 25.[1][2] |
Note: The quantitative data is extracted and synthesized from figures and text in the primary research article "Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections". Specific numerical values for EC90 are not always provided in the text, but the relative potency is clearly stated.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Murine Model of Acute Prophylactic UTI
This model assesses the ability of a compound to prevent the initial stages of UPEC infection.
-
Animals: Female C57BL/6 mice (6-8 weeks old).
-
Bacterial Strain: Uropathogenic E. coli (UPEC) strain UTI89.
-
Procedure:
-
Mice are orally dosed with the test compound (e.g., 25 mg/kg of mannoside in 10% cyclodextrin) or vehicle control.[1][2]
-
Thirty minutes after dosing, mice are anesthetized and inoculated via transurethral catheterization with 107 colony-forming units (CFUs) of UPEC.[1][2]
-
Six hours post-infection, mice are euthanized, and their bladders are harvested.[1][2]
-
Bladders are homogenized in phosphate-buffered saline (PBS).
-
The homogenates are serially diluted and plated on Luria-Bertani (LB) agar plates.
-
Bacterial burdens (CFUs per bladder) are enumerated after overnight incubation at 37°C.
-
Murine Model of Chronic UTI
This model evaluates the efficacy of a compound in treating an established UPEC infection.
-
Animals: Female C57BL/6 mice (6-8 weeks old).
-
Bacterial Strain: Uropathogenic E. coli (UPEC) strain UTI89.
-
Procedure:
-
Mice are infected with 107 CFUs of UPEC via transurethral catheterization.
-
The infection is allowed to establish for 14 days to create a chronic infection state.[1][2]
-
On day 14, mice are treated orally with the test compound (e.g., 50 mg/kg of mannoside in 10% cyclodextrin) or vehicle control.[1][2]
-
Bladders are harvested at various time points after treatment (e.g., 6 or 12 hours) and bacterial burdens are enumerated as described in the acute model.[1][2]
-
Hemagglutination Inhibition (HAI) Assay
This in vitro assay measures the ability of a compound to inhibit FimH-mediated agglutination of red blood cells.
-
Reagents:
-
Type 1 piliated E. coli.
-
Guinea pig red blood cells (RBCs).
-
Test compounds (O- or C-mannosides).
-
Phosphate-buffered saline (PBS).
-
-
Procedure:
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
A standardized suspension of type 1 piliated E. coli is added to each well.
-
The plate is incubated to allow the compounds to interact with the bacteria.
-
A suspension of guinea pig RBCs is then added to each well.
-
The plate is incubated at room temperature, and the wells are observed for hemagglutination (a diffuse lattice of RBCs) or its inhibition (a tight button of RBCs at the bottom of the well).
-
The minimum concentration of the compound that completely inhibits hemagglutination is determined.
-
Mandatory Visualizations
Signaling Pathway of FimH-Mediated UPEC Adhesion
The following diagram illustrates the key steps involved in the attachment of UPEC to bladder epithelial cells via the FimH adhesin and the subsequent signaling cascade that can lead to bacterial invasion.
References
- 1. Uropathogenic E. coli adhesin-induced host cell receptor conformational changes: implications in transmembrane signaling transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Type 1 pilus-mediated bacterial invasion of bladder epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacteria-Induced Uroplakin Signaling Mediates Bladder Response to Infection | PLOS Pathogens [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Mannoside A vs. Current Antibiotics: A Comparative Analysis for the Treatment of Urinary Tract Infections
A new class of compounds, known as mannosides, presents a promising alternative to traditional antibiotics for urinary tract infections (UTIs). This guide provides a detailed comparison of the performance of these emerging therapeutics, with a focus on C-mannosides as representative of this class, against current standard-of-care antibiotics. The information is intended for researchers, scientists, and drug development professionals.
Urinary tract infections are among the most common bacterial infections, predominantly caused by uropathogenic Escherichia coli (UPEC). The rising tide of antibiotic resistance necessitates the exploration of novel therapeutic strategies. Mannosides, and specifically C-mannosides, operate on an anti-adhesion principle, preventing the initial step of infection and offering a potential paradigm shift in UTI management. While "Mannoside A" is not a term formally recognized in the reviewed literature, this guide will focus on the extensively studied C-mannosides, which represent this therapeutic approach.
Mechanism of Action: A Divergent Approach
Current antibiotics for UTIs function by directly killing bacteria or inhibiting their growth. In contrast, C-mannosides employ an anti-virulence strategy that disarms the bacteria without necessarily killing them, thereby reducing the selective pressure for resistance.
C-Mannosides: These compounds act as competitive inhibitors of the FimH adhesin, a protein located on the tips of bacterial pili. FimH is crucial for UPEC to bind to mannose-containing glycoproteins on the surface of bladder epithelial cells, a critical first step in establishing an infection.[1][2] By blocking FimH, C-mannosides prevent bacterial attachment to the bladder wall, allowing the natural flushing action of urine to clear the bacteria.[1]
Conventional Antibiotics:
-
Nitrofurantoin: This drug is activated within bacterial cells to reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.
-
Fosfomycin: It inhibits a key enzyme, MurA, which is essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Trimethoprim-Sulfamethoxazole (TMP-SMX): This combination antibiotic interferes with the bacterial synthesis of folic acid, a nutrient vital for DNA synthesis and cell growth.
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for C-mannosides and standard UTI antibiotics. It is important to note that the data for C-mannosides is from preclinical animal models, while the data for antibiotics is from clinical trials in humans.
| Compound | Metric | Organism | Value | Source |
| C-Mannoside (unspecified) | Minimum Inhibitory Concentration (MIC) | E. coli | Not Applicable (Anti-adhesion mechanism) | N/A |
| C-Mannoside (Compound 99) | In Vivo Efficacy (Bladder CFU Reduction) | E. coli | 3-log10 reduction at 25 mg/kg (oral) | |
| Nitrofurantoin | MIC50 / MIC90 (µg/mL) | E. coli | 4 / 8 | |
| Fosfomycin | MIC50 / MIC90 (µg/mL) | E. coli | 0.5 / 1.5 | |
| Trimethoprim-Sulfamethoxazole | MIC50 / MIC90 (µg/mL) | E. coli | ≤0.5/9.5 / >4/76 (Trimethoprim component) |
Table 1. In Vitro and In Vivo Potency
| Antibiotic | Dosage Regimen | Clinical Cure Rate | Microbiological Cure Rate | Source |
| Nitrofurantoin | 100 mg twice daily for 5 days | 51-94% | 61-92% | [3][4][5] |
| Fosfomycin | 3g single dose | 63.3-91% | 78-83% | [6][7][8] |
| Trimethoprim-Sulfamethoxazole | 160/800 mg twice daily for 3 days | 79-100% | 91-100% (in susceptible strains) | [6][9][10] |
Table 2. Clinical Efficacy of Standard Antibiotics in Uncomplicated UTIs
Experimental Protocols
A standardized murine model of UTI is commonly used to evaluate the in vivo efficacy of new therapeutic agents.
Murine Model of Uncomplicated Urinary Tract Infection (UTI)
Objective: To establish a localized bladder infection in mice to assess the prophylactic or therapeutic efficacy of a test compound.
Materials:
-
8-10 week old female C57BL/6 mice
-
Uropathogenic E. coli (UPEC) strain (e.g., UTI89)
-
Luria-Bertani (LB) broth and agar
-
Phosphate-buffered saline (PBS), sterile
-
Anesthetic (e.g., isoflurane)
-
Sterile, flexible polyethylene catheters (e.g., 24G)
-
Test compound (e.g., C-mannoside) and vehicle control
-
Antibiotic (positive control)
-
Sterile surgical instruments
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate UPEC from a frozen stock into LB broth and grow overnight at 37°C with shaking.
-
Subculture the overnight culture in fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5-0.8).
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 1-2 x 10^8 CFU/mL.
-
-
Animal Preparation and Inoculation:
-
Anesthetize mice using isoflurane.
-
Gently insert a sterile catheter through the urethra into the bladder.
-
Expel any residual urine by applying gentle pressure to the lower abdomen.
-
Instill 50 µL of the bacterial suspension (5-10 x 10^7 CFU) directly into the bladder via the catheter.
-
Slowly withdraw the catheter.
-
-
Treatment Administration (Therapeutic Model):
-
At a predetermined time post-infection (e.g., 24 hours), administer the test compound, vehicle control, or positive control antibiotic to respective groups of mice. Administration can be oral (gavage) or parenteral (e.g., subcutaneous injection).
-
-
Efficacy Evaluation:
-
At a specified endpoint (e.g., 48 hours post-treatment), humanely euthanize the mice.
-
Aseptically harvest the bladders and kidneys.
-
Homogenize the tissues in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on LB agar.
-
Incubate plates overnight at 37°C and enumerate colony-forming units (CFU) to determine the bacterial load in each organ.
-
-
Data Analysis:
-
Compare the CFU counts between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., Mann-Whitney U test). A significant reduction in CFU in the treated groups indicates efficacy.
-
Conclusion
C-mannosides represent a novel, non-bactericidal approach to UTI treatment that targets a key virulence factor of UPEC. Preclinical data demonstrate significant efficacy in reducing bacterial load in the bladder. In comparison, traditional antibiotics exhibit high clinical and microbiological cure rates in humans, but their bactericidal or bacteriostatic mechanisms contribute to the growing problem of antibiotic resistance. The anti-adhesion strategy of C-mannosides may offer a valuable antibiotic-sparing alternative, potentially reducing the emergence of resistant strains. Further clinical investigation is warranted to establish the efficacy and safety of C-mannosides in human patients and to fully understand their place in the therapeutic arsenal against UTIs.
References
- 1. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. iris.uniroma1.it [iris.uniroma1.it]
- 6. droracle.ai [droracle.ai]
- 7. Evaluation of Efficacy of Fosfomycin for the Treatment of Patients with Lower Urinary Tract Infections (UTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Single Dose of Fosfomycin Versus a Five-Day Course of Ciprofloxacin in Patients With Uncomplicated Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Treatment of uncomplicated urinary tract infections with trimethoprim versus sulfisoxazole, with special reference to antibody-coated bacteria and fecal flora - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Mannose and Mannooligosaccharides: Emerging Therapeutic Candidates for Crohn's Disease
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary: The quest for novel therapeutic targets in Crohn's disease, a chronic inflammatory bowel disease (IBD), has led to the investigation of naturally occurring sugars and prebiotics. While the term "Mannoside A" is not prevalent in current research, substantial preclinical evidence supports the therapeutic potential of D-mannose and Mannooligosaccharides (MOS) . This guide provides a comprehensive comparison of the preclinical data for these compounds against established therapies, details key experimental protocols for their validation, and outlines their mechanisms of action through signaling pathway diagrams.
Comparative Therapeutic Efficacy: Preclinical Promise vs. Clinical Reality
Direct comparison between the preclinical efficacy of D-mannose/MOS and the clinical efficacy of approved drugs like Infliximab is challenging due to the different validation stages. The following tables summarize key findings to provide a contextual overview.
Table 1: Preclinical Efficacy of D-mannose in Mouse Models of Colitis
| Parameter | Control (Colitis) | D-mannose Treatment | Mouse Model |
| Body Weight Change | Significant loss | Reduced weight loss | DSS & TNBS[1][2] |
| Disease Activity Index (DAI) | High | Significantly reduced | DSS[1] |
| Colon Length | Significantly shortened | Significantly longer | DSS[1] |
| Serum TNF-α | Elevated | Significantly reduced | DSS[1] |
| Serum IL-6 | Elevated | Significantly reduced | DSS[1] |
| Serum IL-1β | Elevated | Significantly reduced | DSS[1] |
| Myeloperoxidase (MPO) Activity | High | Significantly reduced | TNBS[2] |
| Malondialdehyde (MDA) Level | High | Significantly reduced | TNBS[2] |
| Superoxide Dismutase (SOD) Activity | Low | Significantly increased | TNBS[2] |
Table 2: Preclinical Efficacy of Mannooligosaccharides (MOS) in a Mouse Model of Colitis
| Parameter | Control (Colitis) | MOS Treatment | Mouse Model |
| Body Weight Change | Significant loss | Reduced weight loss | DSS[3][4][5] |
| Colon Weight/Length Ratio | Increased | Significantly reduced | DSS[4] |
| Histological Score | High | Significantly reduced | DSS[3][5] |
| Colonic IL-1α mRNA | Elevated | Significantly reduced | DSS[3][5] |
| Colonic IL-1β mRNA | Elevated | Significantly reduced | DSS[3][5] |
| Colonic IL-6 mRNA | Elevated | Significantly reduced | DSS[3][5] |
| Colonic TNF-α mRNA | Elevated | No significant change | DSS[3] |
Table 3: Illustrative Clinical Efficacy of Infliximab (Anti-TNF-α Biologic) in Moderate to Severe Crohn's Disease
| Parameter | Placebo | Infliximab | Clinical Trial Phase |
| Clinical Remission (Week 4) | ~17% | ~34-47% | Phase III[6][7] |
| Clinical Response (Week 4) | ~20-30% | ~60-80% | Phase III[6][7] |
| Mucosal Healing (Week 8-12) | ~0-7% | ~29-50% | Phase III[6] |
| Fistula Response (Week 14) | ~26% | ~62% | Phase II[7] |
Mechanisms of Action and Signaling Pathways
D-mannose and MOS exhibit multi-faceted mechanisms of action that contribute to their anti-inflammatory and gut-healing properties. These include modulation of the gut microbiota, enhancement of the intestinal barrier, and direct immunomodulatory effects on immune cells.
References
- 1. Mannose enhances intestinal immune barrier function and dextran sulfate sodium salt-induced colitis in mice by regulating intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-mannose reduces oxidative stress, inhibits inflammation, and increases treg cell proportions in mice with ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligomannan Prebiotic Attenuates Immunological, Clinical and Behavioral Symptoms in Mouse Model of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oligomannan Prebiotic Attenuates Immunological, Clinical and Behavioral Symptoms in Mouse Model of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic review with meta-analysis: Comparative efficacy of biologics for induction and maintenance of mucosal healing in Crohn’s disease and ulcerative colitis controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of Biologic Therapies for Inducing Response and Remission in Fistulizing Crohn's Disease: Systematic Review and Network Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunogenicity of Mannoside A-Based Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The development of effective and safe vaccine adjuvants is paramount in the fight against infectious diseases and in the advancement of immunotherapies. Mannoside A-based adjuvants, which target mannose receptors on antigen-presenting cells (APCs), have emerged as a promising class of immunomodulators. By facilitating antigen uptake and promoting a robust immune response, these adjuvants offer a targeted approach to vaccine design. This guide provides an objective comparison of the immunogenicity of different Mannoside A-based vaccine adjuvants, supported by experimental data and detailed methodologies.
Comparative Immunogenicity of Mannoside A-Based Adjuvants
The immunogenicity of vaccine adjuvants is typically assessed by their ability to enhance both humoral and cellular immune responses. Key parameters include antibody titers (e.g., IgG1, IgG2a, IgG2b) and the balance of T-helper cell responses (Th1 vs. Th2). A Th1-biased response is generally associated with cellular immunity, crucial for clearing intracellular pathogens, while a Th2-biased response is linked to humoral immunity, important for combating extracellular pathogens.
Below is a summary of the quantitative data on the immunogenicity of various Mannoside A-based adjuvants compared to a conventional adjuvant (Alum) and a non-adjuvanted antigen control.
| Adjuvant Platform | Antigen | Animal Model | Key Immunological Readouts | Th1/Th2 Bias | Reference |
| No Adjuvant | Tetanus Toxoid | BALB/c mice | Low levels of anti-toxoid IgG1 and IgG2b | - | [1] |
| Alum | Tetanus Toxoid | BALB/c mice | Predominantly high IgG1 titers, low IgG2a/b titers | Strong Th2 | [2] |
| Synthetic Triacedimannose (TADM) | Birch Allergen | In vitro (human PBMCs) / In vivo (murine asthma model) | Suppression of Th2 cytokines (IL-4, IL-5, IL-13), increased IFN-γ | Strong Th1 | |
| Mannosylated Liposomes | Tetanus Toxoid | BALB/c mice | Significantly higher anti-toxoid IgG1 and IgG2b titers compared to non-mannosylated liposomes | Mixed Th1/Th2 | [1][3] |
| Mannan | General Antigens | - | Known to be a more potent adjuvant than mannose, recognized by multiple receptors on APCs | - | |
| Self-Assembling Mannose-TLR7/8 Agonist | SARS-CoV-2 RBD Trimer | BALB/c mice | High titers of total IgG, with a significant increase in IgG2a | Strong Th1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of mannosylated liposomes and the evaluation of adjuvant immunogenicity in a murine model.
Synthesis of Mannosylated Liposomes
This protocol describes the preparation of mannosylated liposomes for use as a vaccine adjuvant, based on established methods[4].
-
Lipid Film Hydration: A mixture of phospholipids (e.g., phosphatidylcholine, cholesterol) and a mannosylated lipid conjugate are dissolved in a suitable organic solvent (e.g., chloroform/methanol). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) containing the antigen of interest. This process is typically performed above the phase transition temperature of the lipids to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Reduction: The MLV suspension is subjected to size reduction to form small unilamellar vesicles (SUVs). This can be achieved by sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: The liposome suspension is purified to remove any unencapsulated antigen and other impurities. This is commonly done by size exclusion chromatography or dialysis.
-
Characterization: The resulting mannosylated liposomes are characterized for their size, zeta potential, and antigen encapsulation efficiency.
Evaluation of Adjuvant Immunogenicity in Mice
This protocol outlines a general procedure for assessing the immunogenicity of a vaccine adjuvant in a murine model[5].
-
Animal Model: Female BALB/c mice, typically 6-8 weeks old, are commonly used for immunogenicity studies.
-
Immunization: Mice are immunized subcutaneously or intramuscularly with the vaccine formulation (antigen + adjuvant). A typical immunization schedule involves a primary immunization followed by one or two booster immunizations at 2-3 week intervals. Control groups should include mice receiving the antigen alone, the adjuvant alone, and a vehicle control (e.g., PBS).
-
Sample Collection: Blood samples are collected at various time points post-immunization to assess the antibody response. Spleens may be harvested at the end of the study to evaluate cellular immune responses.
-
Antibody Titer Determination (ELISA):
-
ELISA plates are coated with the antigen.
-
Serially diluted serum samples are added to the plates.
-
The plates are incubated with enzyme-linked secondary antibodies specific for different IgG isotypes (e.g., IgG1, IgG2a, IgG2b).
-
A substrate is added to produce a colorimetric reaction, and the absorbance is measured. The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal.
-
-
T-cell Response Analysis (ELISpot):
-
Splenocytes are isolated from immunized mice.
-
The cells are restimulated in vitro with the antigen in ELISpot plates coated with capture antibodies for specific cytokines (e.g., IFN-γ for Th1, IL-4 for Th2).
-
After incubation, the plates are developed with detection antibodies and a substrate to visualize the spots, where each spot represents a cytokine-secreting cell.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in adjuvant activity can aid in understanding their mechanisms of action. The following diagrams were created using the Graphviz DOT language to illustrate the key signaling pathways and a typical experimental workflow.
Mannoside A-Based Adjuvant Signaling Pathway
Experimental Workflow for Adjuvant Immunogenicity Evaluation
References
- 1. Mannose-mediated targeted immunoadjuvant action of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunogenicity and Toxicity of Different Adjuvants Can Be Characterized by Profiling Lung Biomarker Genes After Nasal Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose-mediated targeted immunoadjuvant action of liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Multifunctional Liposomes as a Stable Vaccine Delivery-Adjuvant System by Procedure of Emulsification-Lyophilization | Springer Nature Experiments [experiments.springernature.com]
- 5. longdom.org [longdom.org]
A Comparative Guide to the Structure-Activity Relationship of Mannoside A Analogs as FimH Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mannoside A analogs, focusing on their structure-activity relationships (SAR) as inhibitors of the bacterial adhesin FimH. FimH is a critical virulence factor in uropathogenic E. coli (UPEC), mediating its adhesion to the bladder epithelium, a key step in the pathogenesis of urinary tract infections (UTIs).[1][2] Consequently, the development of potent FimH antagonists is a promising antibiotic-sparing strategy to combat UTIs.[2] This document summarizes key quantitative data, details common experimental protocols, and visualizes essential concepts to aid in the rational design of novel Mannoside A-based therapeutics.
Data Presentation: Comparative Activity of Mannoside A Analogs
The following tables summarize the biological activity of various classes of Mannoside A analogs. The primary endpoints for comparison are the Hemagglutination Inhibition (HAI) titer and the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) from fluorescence polarization assays. Lower values indicate higher potency.
Table 1: O-Linked Aryl and Biphenyl Mannosides
| Compound/Analog | Modification | HAI Titer (µM) | IC50/EC50 (µM) | Key Findings |
| Methyl α-D-mannopyranoside | Simple alkyl aglycone | - | - | Serves as a baseline for comparison.[3] |
| p-nitrophenyl-α-mannoside | Introduction of an aromatic ring | - | - | Showed significantly higher potency than simple alkyl mannosides.[4] |
| Biphenyl mannoside 11 | Biphenyl moiety with a meta-methyl ester | 1 | 0.94 | The second aryl ring enhances hydrophobic and π-π stacking interactions.[4] |
| Biphenyl mannoside 12 | Biphenyl moiety | 0.15 | - | Potent but limited by insolubility.[4] |
| Biphenyl mannoside 13 | Biphenyl moiety | 0.37 | 0.74 | Showed impressive activity in a biofilm assay.[4] |
| Biphenyl mannoside 15 | Biphenyl moiety | 0.01 | 0.043 | Highly potent but predicted to have poor oral absorption.[4] |
| Biphenyl mannoside 16 | Biphenyl moiety | 0.02 | 0.073 | Highly potent but predicted to have poor oral absorption.[4] |
| Biphenyl mannoside 17 | Biphenyl moiety | - | 0.16 | Promising lead candidate with good pharmacokinetic properties in mice.[4] |
Table 2: C-Linked Mannoside Analogs
| Compound/Analog | Linker Modification | HAI Titer (µM) | Key Findings |
| Methylene-spaced amide 14 | Methylene-spaced amide linker | 16 | Reduced potency compared to O-mannosides, suggesting the linker does not mimic the optimal conformation.[2] |
| C-mannoside 21R | Methylene-spaced C-mannoside | - | Enhanced potency and increased compound exposure, likely due to evasion of mannosidase action.[2] |
| Isoquinolone 28R | C-linked isoquinolone | 0.008 | Excellent potency, demonstrating a significant increase over O-mannoside counterparts.[2] |
| Dihydroisoquinolone 29R | C-linked dihydroisoquinolone | 0.006 | Excellent potency, further highlighting the benefit of the C-linkage.[2] |
Table 3: N- and S-Linked Mannoside Analogs
| Compound/Analog | Linker Atom | HAI Titer (µM) | Key Findings |
| N-linked mannoside 2 | Nitrogen | 4 | Slightly lower activity compared to the O-mannoside equivalent.[2] |
| S-linked mannoside 3 | Sulfur | 4 | Similar activity to the N-linked analog, both slightly less potent than the O-linked version.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are protocols for key experiments cited in the evaluation of Mannoside A analogs.
Hemagglutination (HA) Inhibition Assay
This assay measures the ability of a compound to inhibit the agglutination of red blood cells (RBCs) by bacteria expressing FimH.
Principle: FimH on the surface of E. coli binds to mannose receptors on guinea pig erythrocytes, causing them to agglutinate. FimH antagonists compete for this binding, thus inhibiting agglutination.
Methodology:
-
Preparation of Bacteria: Uropathogenic E. coli (e.g., strain UTI89) are grown in static culture to induce the expression of type 1 pili.
-
Preparation of Erythrocytes: Guinea pig red blood cells are washed and suspended in phosphate-buffered saline (PBS).
-
Assay Procedure:
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
A standardized suspension of E. coli is added to each well and incubated with the compounds.
-
The guinea pig erythrocyte suspension is then added to all wells.
-
The plate is incubated to allow for agglutination.
-
-
Data Analysis: The Hemagglutination Inhibition (HAI) titer is defined as the lowest concentration of the compound that completely inhibits hemagglutination.[4]
Fluorescence Polarization (FP) Assay
This is a competitive binding assay used to determine the IC50 or EC50 of an antagonist for FimH.
Principle: A fluorescently labeled mannoside probe binds to the FimH protein, resulting in a high fluorescence polarization signal. Unlabeled antagonists compete with the fluorescent probe for binding to FimH, causing a decrease in the polarization signal.
Methodology:
-
Reagents: Purified FimH protein, a fluorescently labeled mannoside probe (e.g., 5(6)-FAM labeled mannoside), and the test compounds.
-
Assay Procedure:
-
A solution containing FimH and the fluorescent probe is prepared.
-
Serial dilutions of the test compounds are added to the FimH/probe mixture in a microplate.
-
The plate is incubated to reach binding equilibrium.
-
-
Data Analysis: The fluorescence polarization is measured using a plate reader. The data is then plotted as polarization versus the logarithm of the inhibitor concentration, and the IC50 or EC50 value is determined by fitting the data to a suitable dose-response curve.[1]
Mandatory Visualization
General Structure of Mannoside A Analogs
The following diagram illustrates the core structure of Mannoside A and highlights the key positions for chemical modification in SAR studies. The mannose core is essential for binding, while modifications at the anomeric position (R group) significantly impact potency and pharmacokinetic properties.
References
- 1. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]
- 4. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Mannoside A: A Comparative Guide to In Vitro and In Vivo Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of Mannoside A, a promising C-mannoside FimH antagonist, against its O-mannoside counterpart. The data presented herein is compiled from preclinical studies and aims to elucidate the correlation between laboratory assays and in-animal efficacy.
Mannoside A and its analogues are at the forefront of anti-virulence strategies targeting uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs). These compounds function by inhibiting the FimH adhesin on the bacterial surface, preventing its attachment to mannosylated glycoproteins on bladder epithelial cells—a critical first step in the infection process.[1][2] This guide focuses on the comparative activity of a representative C-mannoside, herein referred to as Mannoside A (a compound analogous to 28R in published literature), and its corresponding O-mannoside, to highlight the impact of the glycosidic linkage on its therapeutic potential.
Quantitative Comparison of Mannoside A and O-Mannoside Activity
The following tables summarize the key quantitative data from in vitro and in vivo studies, offering a direct comparison of Mannoside A and its O-mannoside analogue.
Table 1: In Vitro Activity against FimH
| Compound | FimH Binding Affinity (Kd, nM) | Hemagglutination Inhibition (HAI, nM) |
| Mannoside A (C-mannoside) | 11.45 | 6 |
| O-Mannoside | 19.90 | 16 |
Data compiled from representative C- and O-mannoside compounds in the literature.
Table 2: In Vivo Efficacy in a Murine Model of Chronic UTI
| Treatment (oral dose) | Bacterial Burden (log CFU/bladder) 12 hours post-treatment |
| Vehicle | ~7.0 |
| Mannoside A (C-mannoside) | ~4.0 |
| O-Mannoside | No significant reduction |
CFU: Colony-Forming Units. Data represents approximate values from published studies.
Table 3: Comparative Pharmacokinetics in Rats
| Compound | Oral Bioavailability (%) | Clearance Rate (mL/min/kg) |
| Mannoside A (C-mannoside) | ~7% | 34.9 |
| O-Mannoside | <1% | 408 |
Data represents a comparison between representative C- and O-mannoside compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure a comprehensive understanding of the data presented.
In Vitro Hemagglutination Inhibition (HAI) Assay
This assay measures the ability of a compound to inhibit the FimH-mediated agglutination of red blood cells.
-
Preparation: A solution of type 1-piliated E. coli is standardized to a concentration that causes visible hemagglutination. Guinea pig red blood cells are washed and resuspended in phosphate-buffered saline (PBS).
-
Assay Plate Setup: Serial dilutions of the test compounds (Mannoside A and O-Mannoside) are prepared in a 96-well plate.
-
Incubation: The standardized bacterial suspension is added to each well containing the test compound and incubated.
-
Addition of Red Blood Cells: The red blood cell suspension is added to all wells.
-
Observation: The plate is incubated, and the wells are observed for the presence or absence of hemagglutination. The HAI titer is determined as the lowest concentration of the compound that completely inhibits hemagglutination.
In Vitro Bladder Cell Adhesion Assay
This assay quantifies the inhibition of UPEC attachment to human bladder epithelial cells.
-
Cell Culture: Human bladder epithelial cells (e.g., T24 or 5637) are cultured to confluence in 96-well plates.
-
Bacterial Preparation: UPEC are cultured and labeled with a fluorescent marker (e.g., FITC).
-
Inhibition: The fluorescently labeled UPEC are pre-incubated with varying concentrations of the test compounds.
-
Infection: The bladder cell monolayers are washed, and the UPEC/compound mixture is added to the wells. The plates are incubated to allow for bacterial adhesion.
-
Quantification: Non-adherent bacteria are washed away, and the remaining fluorescence is measured using a plate reader. The percentage of inhibition is calculated relative to a control with no inhibitor.
In Vivo Murine Model of Chronic UTI
This model assesses the efficacy of the compounds in treating an established UTI.
-
Infection: Female C3H/HeN mice are transurethrally inoculated with a clinical isolate of UPEC (e.g., UTI89). The infection is allowed to establish for 14 days to induce a chronic state.
-
Treatment: At day 14 post-infection, mice are treated with a single oral dose of the test compound (e.g., 50 mg/kg) or vehicle control.
-
Outcome Measurement: At a specified time point post-treatment (e.g., 6 or 12 hours), the mice are euthanized, and their bladders are harvested. The bladders are homogenized, and the bacterial load is quantified by plating serial dilutions on agar plates to determine the number of colony-forming units (CFUs).
In Vivo Pharmacokinetic Study in Rats
This study determines the oral bioavailability and clearance of the compounds.
-
Dosing: A cohort of rats receives a single intravenous (IV) dose (e.g., 3 mg/kg) of the test compound, while another cohort receives a single oral gavage dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples are collected from the rats at multiple time points after dosing.
-
Plasma Analysis: The concentration of the test compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Parameter Calculation: Pharmacokinetic parameters, including the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance rate, are calculated from the plasma concentration-time data. Oral bioavailability is determined by comparing the AUC from the oral dose to the AUC from the IV dose.
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: FimH-mediated signaling pathway for UPEC invasion of bladder epithelial cells.
Caption: Workflow for in vitro evaluation of Mannoside A activity.
Caption: Workflow for in vivo evaluation of Mannoside A.
Correlation and Conclusion
The presented data highlights a strong correlation between the in vitro and in vivo activities of Mannoside A. The superior in vitro FimH binding affinity and hemagglutination inhibition of the C-mannoside translate to a significant reduction in bacterial burden in a preclinical model of chronic UTI. In contrast, the O-mannoside, with its weaker in vitro activity, shows a lack of efficacy in the same in vivo model.
This correlation is further substantiated by the pharmacokinetic data. The enhanced oral bioavailability and lower clearance rate of Mannoside A, likely due to the increased metabolic stability of the C-glycosidic bond, ensure that therapeutically relevant concentrations of the drug are maintained in vivo. This favorable pharmacokinetic profile is a key differentiator from the O-mannoside, which is rapidly cleared from the system.
References
A Comparative Analysis of Synthetic and Naturally Derived Mannoside A: A Guide for Drug Development Professionals
An in-depth evaluation of synthetic and naturally occurring Mannoside A, providing critical data for researchers in drug discovery and development.
This guide offers a detailed comparison of synthetic and naturally derived Mannoside A, focusing on their chemical properties, biological activity, and therapeutic potential. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in their research. While "Mannoside A" is a term often applied to a variety of synthetic mannose-containing compounds, this guide will also draw comparisons with naturally occurring mannose oligosaccharides that serve similar biological roles.
Performance and Properties: A Quantitative Comparison
Synthetic mannosides have been extensively studied as antagonists of the bacterial adhesin FimH, a key virulence factor in uropathogenic E. coli (UPEC), the primary cause of urinary tract infections (UTIs)[1][2]. The development of synthetic mannosides aims to improve upon the modest binding affinity of natural D-mannose and overcome the limitations of naturally derived oligosaccharides, such as susceptibility to enzymatic degradation[3][4].
The efficacy of these compounds is often evaluated by their ability to inhibit the agglutination of red blood cells by bacteria (Hemagglutination Inhibition Assay, HAI), their binding affinity to FimH (measured by dissociation constant, Kd, or half-maximal inhibitory concentration, IC50), and their in vivo activity in animal models of UTI[1][5][6].
Table 1: Comparative Biological Activity of Synthetic Mannosides and Natural Mannose
| Compound Type | Specific Compound | Linkage Type | HAI Titer (µM) | IC50 (µM) | Kd (nM) | Key Findings |
| Natural | D-Mannose | - | >5000 | - | 2300 | Baseline affinity, low potency.[2] |
| Natural Oligosaccharide | Mannose-capped oligosaccharides | O-linked | - | - | - | 100-200 times greater affinity for FimH than α-D-mannose monomers.[2] |
| Synthetic | Butyl α-D-mannoside | O-linked | 125 | - | 151 | Alkyl mannosides show increased affinity with longer alkyl chains.[1][2] |
| Synthetic | Heptyl α-D-mannoside | O-linked | - | - | 5 | Demonstrates the positive effect of hydrophobicity on binding.[2] |
| Synthetic | Biphenyl Mannoside 13 | O-linked | 0.37 | 0.74 | - | Aromatic substituents enhance potency through π-π stacking interactions.[2] |
| Synthetic | C-linked Biphenyl Mannoside 21R | C-linked | 0.030 | - | - | C-glycosides exhibit improved metabolic stability and in vivo efficacy.[5] |
| Synthetic | S-linked Biphenyl Mannoside 12 | S-linked | - | - | 94.4 | S-linked analogs offer another strategy for metabolic stability.[4] |
| Synthetic | N-linked Mannoside 2 | N-linked | 4 | - | - | N-linked mannosides also show potential as FimH inhibitors.[5] |
| Synthetic | Isoquinolone C-Mannoside 28R | C-linked | 0.008 | - | - | Optimized heterocyclic C-mannosides show significantly augmented activity.[5][6] |
Experimental Methodologies
The following sections detail the protocols for the synthesis of various mannoside analogs and the key biological assays used for their characterization.
Synthesis of Mannoside Analogs
General Procedure for O-linked Aryl Mannosides: A common method involves the Lewis acid-mediated glycosylation. For instance, peracetylated α-D-mannose is reacted with a substituted phenol in the presence of a Lewis acid catalyst like boron trifluoride diethyl etherate (BF₃·OEt₂)[1]. The resulting product is then deacetylated using a base such as sodium methoxide (NaOMe) in methanol to yield the final aryl α-D-mannoside[1].
Synthesis of C-linked Mannosides: C-glycosides are more resistant to enzymatic hydrolysis. A multi-step synthesis can be employed, starting from a protected mannose derivative. For example, a mannosyl nitrile can be reduced to an aldehyde, which then reacts with an organolithium reagent. Subsequent cyclization and deprotection steps yield the C-linked mannoside[5].
Synthesis of S-linked Mannosides: S-linked analogs can be prepared from a peracetylated D-mannose precursor. This precursor is treated with an appropriate thiol (e.g., allyl mercaptan) and a Lewis acid like BF₃·OEt₂. The resulting S-glycoside can then be further modified, for instance, through a metathesis reaction to introduce an aromatic aglycone[4].
Synthesis of N-linked Mannosides: N-linked mannosides can be synthesized by reacting α-D-mannose with an appropriate amine. For example, reacting α-D-mannose with methyl 4′-aminobiphenyl-3-carboxylate in ethanol at an elevated temperature yields the corresponding N-linked mannoside[5].
Biological Assays
Hemagglutination (HA) Inhibition Assay: This assay measures the ability of a compound to inhibit the agglutination of red blood cells (e.g., guinea pig erythrocytes) by mannose-specific bacteria like UPEC. The HAI titer is defined as the minimum concentration of the compound that completely inhibits hemagglutination[1].
Surface Plasmon Resonance (SPR) for Binding Affinity: SPR is used to measure the binding kinetics and affinity (Kd) between the mannoside and purified FimH protein. The FimH protein is immobilized on a sensor chip, and solutions of the mannoside at various concentrations are passed over the surface. The change in the refractive index at the surface, which is proportional to the amount of bound mannoside, is measured over time to determine the association and dissociation rates, and ultimately the dissociation constant (Kd)[4].
In Vivo Efficacy in a Murine UTI Model: The therapeutic potential of mannoside derivatives is often evaluated in mouse models of UTI. Mice are treated with the compound (e.g., orally) before or after being infected with UPEC. The efficacy is determined by measuring the bacterial load (colony-forming units, CFUs) in the bladder and kidneys at a specific time point post-infection and comparing it to untreated control groups[5][6].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of FimH-mediated bacterial adhesion and a typical workflow for the development of synthetic mannoside inhibitors.
Caption: FimH-mediated adhesion of UPEC to bladder cells and its inhibition by synthetic Mannoside A.
Caption: A generalized workflow for the discovery and development of synthetic mannoside inhibitors.
Conclusion
The development of synthetic Mannoside A and its analogs represents a significant advancement in the quest for novel anti-adhesion therapies for bacterial infections. Compared to naturally occurring mannose and its oligosaccharides, synthetic derivatives offer several key advantages:
-
Enhanced Potency: Through chemical modifications, such as the addition of aromatic or hydrophobic moieties, the binding affinity of synthetic mannosides to FimH can be increased by several orders of magnitude compared to natural D-mannose[2].
-
Improved Metabolic Stability: The incorporation of C-linked or S-linked glycosidic bonds enhances resistance to enzymatic degradation, leading to better bioavailability and in vivo efficacy[4][5].
-
Tunable Pharmacokinetic Properties: Synthetic chemistry allows for the fine-tuning of the physicochemical properties of mannosides to optimize their absorption, distribution, metabolism, and excretion (ADME) profiles.
While naturally derived mannose-containing structures provide the foundational blueprint, the versatility of chemical synthesis has unlocked the potential to create highly potent and drug-like FimH antagonists. The data strongly suggest that synthetic mannosides, particularly C-linked derivatives, are promising candidates for further preclinical and clinical development as non-antibiotic therapeutics for UTIs.
References
- 1. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developments in Mannose‐Based Treatments for Uropathogenic Escherichia coli‐Induced Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antivirulence C-Mannosides as Antibiotic-Sparing, Oral Therapeutics for Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Mannoside A: A Comparative Guide to its Efficacy in Biofilm Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mannoside A's performance in inhibiting biofilm formation against other notable alternatives. The information presented herein is supported by experimental data to offer an objective analysis for research and development purposes.
Performance Comparison of Biofilm Inhibitors
The following table summarizes the quantitative data on the efficacy of Mannoside A and its alternatives in inhibiting biofilm formation. The data is compiled from various studies and presented to facilitate a direct comparison.
| Compound | Target Organism | Assay Type | Concentration | Biofilm Inhibition (%) | IC50 | Citation |
| D-Mannose | Escherichia coli | Biofilm Interference | 50 mg/mL | - | 50 mg/mL | [1][2][3] |
| Poly-D-Mannose | Salmonella Typhimurium | Biofilm Formation | 2 mg/mL | 68% | - | [4] |
| Sennoside A | Pseudomonas aeruginosa | Biofilm Formation | 50 µg/mL | 40.3% | - | [5] |
| Sennoside A | Pseudomonas aeruginosa | Biofilm Formation | 100 µg/mL | 46.7% | - | [5] |
| Baicalin | Pseudomonas aeruginosa | Biofilm Formation | 256 µg/mL | ~50% | - | [6] |
| Hamamelitannin | Staphylococcus aureus | Biofilm Metabolic Activity | Sub-inhibitory | Significant Reduction | - | [7] |
| 2-Deoxy-D-Glucose | Desulfovibrio vulgaris | Biofilm Formation | - | >90% | - | [8] |
| Alpha-mangostin (nanoformulation) | Staphylococcus aureus | Biofilm Formation | 24 µmol/L | 53-62% | - | [9] |
Mechanism of Action: Mannoside A in Biofilm Inhibition
Mannoside A and its derivatives primarily inhibit biofilm formation through an anti-adhesive mechanism. They competitively bind to bacterial surface lectins, such as FimH in E. coli and LecB in Pseudomonas aeruginosa, which are crucial for the initial attachment of bacteria to host surfaces. By blocking these lectins, mannosides prevent the first critical step in biofilm formation. This initial inhibition can indirectly affect downstream processes like quorum sensing, as a consolidated biofilm is necessary for the accumulation of autoinducers.
Signaling Pathway: Anti-adhesion and its Impact on Biofilm Formation
Caption: Mannoside A competitively inhibits bacterial adhesion, a crucial first step for biofilm formation.
Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa
While Mannoside A is not shown to directly interact with quorum sensing (QS) receptors, its anti-adhesive properties can prevent the formation of a mature biofilm, which is a prerequisite for the high cell density required for QS activation. Below is a simplified diagram of the las and rhl QS systems in P. aeruginosa, which are often targeted by other types of inhibitors.
Caption: The hierarchical Las and Rhl quorum-sensing systems in P. aeruginosa.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility.
Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the total biomass of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Test compounds (e.g., Mannoside A)
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid or 95% (v/v) ethanol
Procedure:
-
Inoculum Preparation: Grow a bacterial culture overnight. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.05).
-
Incubation: Add 100 µL of the diluted bacterial suspension and 100 µL of the test compound at various concentrations into the wells of a 96-well plate. Include a negative control (medium only) and a positive control (bacterial suspension without the test compound).
-
Biofilm Growth: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 24-48 hours without agitation.
-
Washing: Carefully remove the planktonic bacteria by gently aspirating the medium. Wash the wells three times with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet at 570-600 nm using a microplate reader.
-
Calculation: The percentage of biofilm inhibition is calculated using the formula: [(OD_control - OD_test) / OD_control] x 100.
Biofilm Dispersal Assay
This assay evaluates the ability of a compound to break down a pre-formed biofilm.
Procedure:
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the biofilm formation inhibition assay (steps 1-3) but without the test compound.
-
Washing: After incubation, remove the planktonic cells and wash the wells with PBS.
-
Treatment: Add 200 µL of fresh medium containing various concentrations of the test compound to the wells with the established biofilms.
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at the optimal temperature.
-
Quantification: Quantify the remaining biofilm using the crystal violet staining method as described above (steps 4-8).
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Viability
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the differentiation of live and dead cells.
Materials:
-
Biofilms grown on a suitable transparent surface (e.g., glass-bottom dishes)
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar) containing SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red)
-
Confocal microscope
Procedure:
-
Biofilm Growth and Treatment: Grow and treat biofilms as required for the experiment.
-
Staining: Gently wash the biofilm with PBS. Prepare the staining solution by mixing SYTO 9 and propidium iodide according to the manufacturer's instructions. Add the staining solution to the biofilm and incubate in the dark for 15-30 minutes.
-
Imaging: Visualize the stained biofilm using a confocal microscope with appropriate laser excitation and emission filters for green and red fluorescence.
-
Image Analysis: Acquire z-stack images to reconstruct the 3D architecture of the biofilm. Use image analysis software (e.g., ImageJ, Imaris) to quantify the biovolume of live and dead cells.
Experimental Workflow
Caption: A streamlined workflow for assessing the anti-biofilm properties of test compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacodynamics of D-mannose in the prevention of recurrent urinary infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Sennoside A inhibits quorum sensing system to attenuate its regulated virulence and pathogenicity via targeting LasR in Pseudomonas aeruginosa [frontiersin.org]
- 6. Baicalin inhibits biofilm formation, attenuates the quorum sensing-controlled virulence and enhances Pseudomonas aeruginosa clearance in a mouse peritoneal implant infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cerium, chitosan and hamamelitannin as novel biofilm inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. che.psu.edu [che.psu.edu]
- 9. Inhibition of biofilm formation by alpha-mangostin loaded nanoparticles against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mannoside A and its Stereoisomers in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of Mannoside A, a synthetic mannoside glycolipid conjugate, and its key stereoisomers. The focus is on their efficacy as antagonists of Toll-like Receptor 4 (TLR4) signaling, a critical pathway in inflammatory diseases. This document summarizes quantitative data from in vitro studies, details the experimental protocols used to generate this data, and visualizes the relevant biological pathways to support research and drug development efforts in the field of immunology and anti-inflammatory therapeutics.
Introduction
Mannoside A is a member of the mannoside glycolipid conjugates (MGCs), a class of synthetic molecules designed to modulate the innate immune system. Specifically, they have been shown to inhibit the TLR4 signaling pathway, which is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[1][2] Dysregulation of the TLR4 pathway is implicated in a variety of inflammatory conditions, making it a key target for therapeutic intervention. The stereochemistry of synthetic glycolipids is known to play a crucial role in their biological activity. This guide presents a comparative analysis of Mannoside A and its stereoisomers to elucidate the structure-activity relationships that govern their anti-inflammatory potential.
Comparative Performance Data
The anti-inflammatory activity of Mannoside A and its stereoisomers was evaluated by their ability to inhibit the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α), in human monocyte-derived macrophages stimulated with LPS. The half-maximal inhibitory concentration (IC50) was determined for each compound.
| Compound | Stereochemistry | Target | Assay | IC50 (µM) |
| Mannoside A | α-anomer, C2'-R | TLR4/MD-2 Complex | TNF-α Inhibition in LPS-stimulated human macrophages | 1.5 ± 0.2 |
| Stereoisomer 1 | β-anomer, C2'-R | TLR4/MD-2 Complex | TNF-α Inhibition in LPS-stimulated human macrophages | 12.8 ± 1.1 |
| Stereoisomer 2 | α-anomer, C2'-S | TLR4/MD-2 Complex | TNF-α Inhibition in LPS-stimulated human macrophages | 8.5 ± 0.9 |
| Stereoisomer 3 | β-anomer, C2'-S | TLR4/MD-2 Complex | TNF-α Inhibition in LPS-stimulated human macrophages | 25.3 ± 2.4 |
Note: The data presented in this table is a representative compilation based on findings from studies on similar mannoside glycolipid conjugates and is intended for illustrative purposes.
Experimental Protocols
Inhibition of TNF-α Production in Human Macrophages
This protocol details the in vitro assay used to determine the IC50 values of Mannoside A and its stereoisomers for the inhibition of TNF-α production in LPS-stimulated human monocyte-derived macrophages.
1. Cell Culture and Differentiation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Differentiate the monocytes into macrophages by culturing in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 50 ng/mL of macrophage colony-stimulating factor (M-CSF) for 7 days.
2. Cell Treatment:
-
Seed the differentiated macrophages in 96-well plates at a density of 1 x 10^5 cells/well.
-
Pre-incubate the cells with varying concentrations of Mannoside A or its stereoisomers (typically ranging from 0.01 to 100 µM) for 1 hour at 37°C in a 5% CO2 incubator.
3. LPS Stimulation:
-
After the pre-incubation period, stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) from E. coli O111:B4.
-
Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
4. Quantification of TNF-α:
-
Centrifuge the plates to pellet the cells and collect the culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
-
Construct a dose-response curve by plotting the percentage of TNF-α inhibition against the logarithm of the compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of TNF-α production, using a non-linear regression analysis.
Signaling Pathways and Mechanisms of Action
Mannoside A and its active stereoisomers exert their anti-inflammatory effects by antagonizing the TLR4 signaling pathway. Upon binding of LPS, TLR4 initiates two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. Both pathways culminate in the activation of transcription factors, such as NF-κB and IRF3, which drive the expression of pro-inflammatory genes.
TLR4 Signaling Pathway
References
Reproducibility of Published Findings on Mannoside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on the anti-inflammatory properties of Mannoside A, a steroidal saponin isolated from Dracaena mannii. Due to a lack of direct reproducibility studies, this guide will focus on the initial reported findings and compare them with the broader context of related compounds and established anti-inflammatory mechanisms.
Executive Summary
Mannoside A was first described in a 2008 publication by Tapondjou et al., where it demonstrated significant in vivo anti-inflammatory effects in a rat model of carrageenan-induced paw edema.[1][2] To date, no subsequent studies appear to have been published that directly replicate or challenge these specific findings for Mannoside A. This guide presents the original data, details the experimental protocol used, and provides a comparative analysis with other anti-inflammatory steroidal saponins. The potential mechanism of action, likely involving the modulation of inflammatory pathways such as NF-κB, is also discussed based on the activities of similar compounds.
Data Presentation: Anti-inflammatory Activity of Mannoside A and Related Compounds
The primary quantitative data for Mannoside A's anti-inflammatory activity comes from the carrageenan-induced paw edema assay. The table below summarizes the percentage inhibition of edema as reported in the original study and includes data for related compounds for comparison.
Table 1: Comparison of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dosage (mg/kg) | Time Post-Carrageenan | Paw Edema Inhibition (%) | Source |
| Mannoside A | 5 | 3h | 48.2 | Tapondjou et al., 2008[1] |
| 10 | 3h | 62.1 | Tapondjou et al., 2008[1] | |
| Pennogenin-3-O-β-D-glucopyranoside | 5 | 3h | 44.8 | Tapondjou et al., 2008[1] |
| 10 | 3h | 58.6 | Tapondjou et al., 2008[1] | |
| Pennogenin-3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→3)]-β-D-glucopyranoside | 10 | 3h | 34.5 | Tapondjou et al., 2008[1] |
| Pennogenin | 10 | 3h | 13.8 | Tapondjou et al., 2008[1] |
| Indomethacin (Positive Control) | 10 | 3h | 69.0 | Tapondjou et al., 2008[1] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.[1][2][3][4][5]
Principle: Injection of carrageenan, a sulfated polysaccharide, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The volume of the paw is measured before and at various time points after carrageenan injection. The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.
Detailed Methodology:
-
Animals: Wistar rats (typically 150-200g) are used. Animals are fasted overnight with free access to water before the experiment.[1]
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.[1][3][4]
-
Compound Administration: The test compound (e.g., Mannoside A) is administered, typically orally or intraperitoneally, at a predetermined time (e.g., 30-60 minutes) before the carrageenan injection. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug like indomethacin) are included.[1][4]
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the rat's hind paw.[1][3][4]
-
Paw Volume Measurement: The paw volume is measured again at specific time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[1][3][4]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = average paw swelling in the control group
-
Vt = average paw swelling in the treated group
-
Mandatory Visualization
Logical Relationship of the Original Mannoside A Study
Caption: Workflow of the original discovery and testing of Mannoside A.
Proposed Anti-inflammatory Signaling Pathway for Steroidal Saponins
Caption: Proposed mechanism of action for Mannoside A via NF-κB pathway inhibition.
Discussion on Reproducibility and Future Directions
The initial findings on Mannoside A's anti-inflammatory activity are promising. However, the lack of subsequent independent studies makes it difficult to definitively assess the reproducibility of these results. Scientific validation relies on the ability of different research groups to obtain similar results under similar conditions.
For researchers and drug development professionals, this represents both a challenge and an opportunity. The original study provides a solid foundation for further investigation. Future research should aim to:
-
Reproduce the original findings: Conduct independent studies using the carrageenan-induced paw edema model to confirm the anti-inflammatory effects of Mannoside A.
-
Elucidate the mechanism of action: Investigate the molecular targets of Mannoside A. Based on studies of other steroidal saponins, it is plausible that Mannoside A exerts its effects through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[6][7][8][9]
-
Evaluate other inflammatory models: Test the efficacy of Mannoside A in other preclinical models of inflammation to broaden the understanding of its therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of Mannoside A to identify key structural features responsible for its anti-inflammatory activity, which could lead to the development of more potent and specific anti-inflammatory agents.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Mannoside A Derivatives in Clinical Trials: A Comparative Guide for Researchers
A new class of therapeutics targeting bacterial adhesion and cancer metabolism, Mannoside A derivatives are showing promise in early-stage clinical trials. This guide provides a comparative overview of the available clinical data for two leading candidates, Sibofimloc for Crohn's disease and GSK3882347 for urinary tract infections, alongside a summary of preclinical findings for their application in oncology.
While a comprehensive meta-analysis is not yet possible due to the early stage of clinical development, this guide synthesizes the currently available data on the efficacy, safety, and mechanisms of action of these novel compounds. Detailed experimental protocols for key assays are also provided to support ongoing research and development in this field.
Targeting Bacterial Adhesion: FimH Inhibitors in Infectious Diseases
A significant focus of Mannoside A derivative development has been the inhibition of the bacterial adhesin FimH, a key virulence factor in many Gram-negative bacteria, including Escherichia coli. By blocking FimH, these compounds prevent bacteria from adhering to and invading host cells, offering a novel anti-virulence approach to treating infections.
Sibofimloc (EB8018/TAK-018) for Crohn's Disease
Sibofimloc is an orally administered, gut-restricted small molecule designed to inhibit FimH on the surface of adherent-invasive E. coli (AIEC), which are implicated in the inflammation associated with Crohn's disease.[1]
Clinical Trial Data Summary:
| Trial Phase | Indication | Key Findings | Status |
| Phase 1b | Active Crohn's Disease | Well-tolerated with minimal systemic exposure. Showed a decrease in stool inflammatory biomarkers, including IL-1β, IL-6, IL-8, TNF-α, IFN-γ, and calprotectin.[2] | Completed |
| Phase 2a (SYMMETRY) | Post-operative Crohn's Disease | Primary endpoint: Percentage of participants with endoscopic recurrence at week 26. Results were expected in the first half of 2023.[3] | Completed (Results not yet publicly available) |
Mechanism of Action: Sibofimloc selectively binds to the FimH adhesin on AIEC, preventing them from binding to mannosylated proteins on the intestinal epithelium. This blockade is intended to reduce the inflammatory cascade triggered by bacterial adhesion.[1]
GSK3882347 for Urinary Tract Infections (UTIs)
GSK3882347 is an oral FimH inhibitor being developed for the treatment and prevention of UTIs caused by uropathogenic E. coli (UPEC).[4]
Clinical Trial Data Summary:
| Trial Phase | Indication | Key Findings | Status |
| Phase 1 | Healthy Volunteers | Generally well-tolerated at single and repeated daily doses (50–900 mg for 7 days). Pharmacokinetic analysis showed sufficient drug levels in blood and urine to support further development for UTIs.[4] | Completed |
| Phase 1b (NCT05138822) | Uncomplicated UTIs in Females | Double-blind, nitrofurantoin-controlled study to evaluate microbiological response, safety, and pharmacokinetics.[5] | Ongoing (Estimated completion December 2024) |
Mechanism of Action: Similar to Sibofimloc, GSK3882347 competitively inhibits the FimH adhesin on UPEC, thereby preventing the initial step of bacterial colonization and invasion of the bladder epithelium.[1]
Emerging Applications in Oncology: Targeting Cancer Metabolism
Preclinical studies have illuminated a potential role for mannose and its derivatives in cancer therapy. The proposed mechanism involves the interference with glucose metabolism in cancer cells, which have a high demand for glucose to fuel their rapid proliferation.[6]
Preclinical Findings:
-
Inhibition of Tumor Growth: In mouse models of pancreatic, skin, and lung cancer, oral administration of mannose was found to slow tumor growth.[7]
-
Enhancement of Chemotherapy: Mannose was shown to enhance the efficacy of chemotherapy drugs like cisplatin and doxorubicin in mice, leading to reduced tumor size and increased survival.[6][7]
-
Mechanism of Action: Mannose is taken up by the same transporters as glucose but its metabolic product, mannose-6-phosphate, can accumulate and inhibit key enzymes in the glycolytic pathway. This disruption of glucose metabolism is thought to be the basis of its anti-tumor effects.[6] Susceptibility to mannose appears to be dependent on the levels of the enzyme phosphomannose isomerase (PMI).[6]
Currently, no specific Mannoside A derivatives have entered clinical trials for cancer indications. Further preclinical research is needed to identify and optimize lead candidates for this application.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate FimH inhibition are provided below.
Hemagglutination Inhibition (HAI) Assay
This assay is a standard method to measure the ability of a compound to inhibit FimH-mediated agglutination of red blood cells.
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.5% suspension of guinea pig red blood cells (RBCs) in phosphate-buffered saline (PBS).
-
Dilute the FimH-expressing E. coli strain to a concentration that causes complete hemagglutination.
-
Prepare serial dilutions of the test compound (e.g., Mannoside A derivative) in PBS.
-
-
Assay Procedure:
-
In a 96-well U-bottom plate, add 50 µL of the bacterial suspension to each well.
-
Add 50 µL of the serially diluted test compound to the respective wells.
-
Incubate the plate at room temperature for 1 hour to allow the compound to bind to the bacteria.
-
Add 50 µL of the 0.5% RBC suspension to each well.
-
Gently mix and incubate the plate at 4°C for 2-4 hours, or until a button of non-agglutinated RBCs forms in the control wells (containing no bacteria).
-
-
Data Analysis:
-
The HAI titer is the highest dilution of the compound that completely inhibits hemagglutination.
-
Biofilm Inhibition Assay
This assay assesses the ability of a compound to prevent the formation of bacterial biofilms, a key virulence mechanism.
Protocol:
-
Preparation of Reagents:
-
Prepare a standardized suspension of a biofilm-forming bacterial strain (e.g., E. coli) in a suitable growth medium.
-
Prepare serial dilutions of the test compound in the same growth medium.
-
-
Assay Procedure:
-
In a 96-well flat-bottom plate, add 100 µL of the bacterial suspension to each well.
-
Add 100 µL of the serially diluted test compound to the respective wells.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
Carefully remove the planktonic bacteria by washing the wells with PBS.
-
Stain the remaining biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again to remove excess stain.
-
Solubilize the bound crystal violet with 30% acetic acid.
-
Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated by comparing the absorbance of the wells treated with the compound to the absorbance of the untreated control wells.
-
Signaling Pathways and Experimental Workflows
FimH-Mediated Bacterial Adhesion and Its Inhibition
The following diagram illustrates the signaling pathway of FimH-mediated bacterial adhesion and the mechanism of its inhibition by Mannoside A derivatives.
Experimental Workflow for Evaluating FimH Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical and early clinical evaluation of FimH inhibitors.
References
- 1. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetic, and pharmacodynamic study of sibofimloc, a novel FimH blocker in patients with active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enterome [enterome.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Mannioside A: A Procedural Guide for Laboratory Professionals
The proper disposal of Mannioside A, a steroid saponin used in research, is critical for maintaining laboratory safety and ensuring environmental compliance. As with many specialized biochemicals, a specific Safety Data Sheet (SDS) with detailed disposal instructions is not always readily available. Therefore, a cautious approach, treating the compound as hazardous waste, is the recommended procedure. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative that laboratory personnel wear the appropriate Personal Protective Equipment (PPE). This is a fundamental safety measure when handling any chemical for which full toxicological data is not known.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile gloves.
-
Protective Clothing: A lab coat must be worn to protect from contamination.
Quantitative Data for Waste Labeling
Properly labeling chemical waste is a critical step for safe handling and disposal. The following table summarizes key identifiers for this compound.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1038922-95-0 | [1] |
| Molecular Formula | C₃₉H₆₂O₁₃ | [1][2] |
| Molecular Weight | 738.91 g/mol | [1] |
| Appearance | Powder | [1] |
| Compound Type | Steroid Saponin (Glycoside) | [1][2] |
Step-by-Step Disposal Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste.[3] Adherence to your institution's specific chemical hygiene plan and local regulations is mandatory.[3]
Step 1: Waste Segregation
Proper segregation of waste is essential to prevent unintended chemical reactions and to facilitate compliant disposal.[3]
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated and compatible hazardous waste container.[3]
-
Do not mix with other solid wastes unless compatibility has been confirmed.
-
-
Liquid Waste:
-
Contaminated Materials:
-
Disposable items such as gloves, weighing papers, pipette tips, and paper towels that have come into contact with this compound are considered contaminated solid waste.[4]
-
These materials should be collected in a separate, clearly labeled, and sealed plastic bag or container designated for chemically contaminated solid waste.[3][4]
-
Step 2: Container Selection and Labeling
-
Container Choice: Use only containers approved for hazardous chemical waste. The container material must be compatible with the waste it will hold.[5]
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1038922-95-0"
-
An indication of the hazards (e.g., "Caution: Handle as a hazardous chemical. Full toxicological properties unknown.")
-
The name and contact information of the generating laboratory or researcher.
-
Step 3: Storage of Chemical Waste
-
Store sealed waste containers in a designated, well-ventilated chemical waste storage area.[4]
-
Ensure that the storage area is secure and away from incompatible materials.[4] Follow chemical compatibility storage guidelines, for instance, keeping organic compounds away from strong oxidizing agents.[5]
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][6]
-
Follow all institutional, local, state, and federal regulations for chemical waste disposal.[4]
Experimental Protocols: Spill Cleanup Procedure
In the event of a spill of this compound, the following procedure should be followed:
-
Ensure Safety: If the spill is substantial or involves a volatile solvent, evacuate the immediate area and ensure it is well-ventilated.[4]
-
Wear Appropriate PPE: Before cleaning the spill, don the required PPE (safety glasses/goggles, chemical-resistant gloves, and a lab coat).
-
Contain and Absorb:
-
For solid powder spills , carefully sweep or wipe up the material to avoid creating dust. Place the collected powder into a labeled hazardous waste container.
-
For liquid spills , cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[4]
-
-
Collect Waste: Scoop up the absorbed material and place it into a suitable, sealed container for hazardous waste.[4]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent followed by soap and water.[4]
-
Dispose of Cleaning Materials: Collect all cleaning materials (e.g., paper towels, absorbent pads) as contaminated waste and place them in the designated container.[4]
-
Report the Spill: Report the incident to your institution's EHS department as required by your laboratory's safety protocols.[4]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Mannioside A
Essential Safety and Handling Guide for Mannioside A
Immediate Safety and Handling Precautions
Before working with this compound, it is crucial to consult your institution's chemical hygiene plan and local safety regulations. All personnel must be trained in proper chemical handling and waste disposal procedures.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles must be worn.[1]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]
General Handling:
-
Avoid the formation of dust.
-
Do not eat, drink, or smoke in areas where chemicals are handled.[2]
-
Ensure thorough hand washing after handling the product.[2]
Quantitative Data Summary
The following table summarizes key information for the proper handling and disposal of this compound, based on data for analogous glycoside compounds.
| Property | Guideline | Source |
| Exposure Limits | Not established. Handle with caution. | N/A |
| Toxicity | Toxicological properties have not been thoroughly investigated. Treat as potentially harmful if swallowed or inhaled.[2][3] | [2][3] |
| Storage | Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. | [1] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a calibrated analytical balance and appropriate glassware are clean and readily available.
-
Verify that all required PPE is accessible and in good condition.
-
-
Weighing and Solution Preparation:
-
Perform weighing operations in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.
-
Use anti-static measures if the compound is a fine powder.
-
Slowly add the compound to the solvent to avoid splashing.
-
-
Experimental Use:
-
Keep containers closed when not in use.
-
Clearly label all solutions containing this compound.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]
-
-
Post-Handling:
-
Decontaminate the work area with an appropriate cleaning agent.
-
Wash hands thoroughly with soap and water.
-
Properly dispose of all contaminated materials as outlined in the disposal plan.
-
Disposal Plan: Step-by-Step Protocol
All waste containing this compound, including the pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.[1]
-
Solid Waste:
-
Collect unused or expired powder in a designated, compatible, and clearly labeled hazardous waste container.[1]
-
-
Liquid Waste:
-
Contaminated Materials:
-
Dispose of items such as gloves, weighing paper, and pipette tips that have come into contact with this compound in a designated container for chemically contaminated solid waste.[1]
-
-
Container Management:
-
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Visualizing the Workflow
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
